2,4-Dimethyl-8-hydroxyquinoline
Description
Properties
IUPAC Name |
2,4-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZNPGAWHMSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609216 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115310-98-0 | |
| Record name | 2,4-Dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethyl-8-hydroxyquinoline synthesis via Skraup reaction
An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-8-hydroxyquinoline via the Skraup-Doebner-von Miller Reaction
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 8-hydroxyquinoline derivatives being particularly prominent due to their chelating properties and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable substituted quinoline. We delve into the Skraup reaction and its pivotal Doebner-von Miller variation, the method of choice for achieving the desired 2,4-dimethyl substitution pattern. This document furnishes a detailed mechanistic explanation, a step-by-step experimental protocol, process optimization strategies, and critical safety considerations tailored for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Substituted 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest across various scientific disciplines.[3][4] Their potent metal-chelating ability is central to their broad spectrum of applications, including as neuroprotective, anticancer, antifungal, and anti-HIV agents.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties and biological efficacy. The this compound structure is of particular interest as it combines the robust chelating function of the 8-hydroxy group with lipophilic methyl groups that can enhance membrane permeability and modulate biological targets.
The synthesis of the quinoline core is most classically achieved through the Skraup reaction, first reported by Zdenko Hans Skraup in 1880.[5][6] This method traditionally involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] However, for the synthesis of substituted quinolines, particularly those with alkyl groups at the 2- and 4-positions, the Doebner-von Miller reaction, a key variation of the Skraup synthesis, is employed.[8][9] This reaction utilizes α,β-unsaturated aldehydes or ketones, providing a versatile route to a wide array of substituted quinolines.[10]
Mechanistic Principles: The Skraup and Doebner-von Miller Pathway
The synthesis of this compound is achieved by reacting 2-aminophenol with an α,β-unsaturated carbonyl compound. While the classic Skraup reaction uses glycerol dehydrated in situ to acrolein, this would not yield the desired dimethyl substitution.[11] The Doebner-von Miller modification is therefore the operative pathway.
The core mechanism proceeds through several distinct stages:
-
Formation of the α,β-Unsaturated Carbonyl: In the Doebner-von Miller approach, an α,β-unsaturated ketone, such as pent-3-en-2-one, can be used directly. Alternatively, it can be formed in situ via an acid-catalyzed aldol condensation, for instance, between acetone and acetaldehyde.
-
1,4-Conjugate Addition (Michael Addition): The amino group of the aromatic amine (2-aminophenol) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.[12]
-
Acid-Catalyzed Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group is activated by protonation, and the electron-rich aromatic ring attacks the carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.[11]
-
Dehydration: The cyclic intermediate, a hydroxylated dihydroquinoline, readily eliminates a molecule of water under the acidic and high-temperature conditions to form a 1,2-dihydroquinoline derivative.
-
Oxidation: The final and critical step is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring system. This requires an oxidizing agent to remove two hydrogen atoms.[13]
Below is a diagram illustrating the mechanistic pathway for this synthesis.
Caption: Mechanistic flow for the Doebner-von Miller synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure based on the principles of the Doebner-von Miller reaction. The reaction is highly exothermic and involves corrosive and toxic substances; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][14]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (Example) | Moles (Example) | Role |
| 2-Aminophenol | C₆H₇NO | 109.13 | 10.9 g | 0.10 | Aromatic Amine |
| Paraldehyde | (C₂H₄O)₃ | 132.16 | 13.2 g | 0.10 | Acetaldehyde Source |
| Acetone | C₃H₆O | 58.08 | 17.4 g | 0.30 | Carbonyl Source |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 40 mL | ~0.74 | Catalyst/Dehydrating Agent |
| Arsenic Pentoxide | As₂O₅ | 229.84 | 11.5 g | 0.05 | Oxidizing Agent |
| Ferrous Sulfate (FeSO₄·7H₂O) | FeSO₄·7H₂O | 278.01 | 1.0 g | - | Moderator |
| Sodium Hydroxide (aq.) | NaOH | 40.00 | As needed | - | Neutralization |
Note on Reagents:
-
Carbonyl Source: Paraldehyde is a trimer of acetaldehyde and serves as a stable source for it. The combination of acetaldehyde and acetone generates the required α,β-unsaturated carbonyl in situ.
-
Oxidizing Agent: Arsenic pentoxide is a traditional and effective but highly toxic oxidizing agent.[6][15] Milder alternatives like nitrobenzene or iodine can also be used, though reaction conditions may need adjustment.[6][13] Nitrobenzene can also serve as a solvent.[5]
-
Moderator: The reaction is notoriously vigorous.[16] Ferrous sulfate is added to moderate the reaction, preventing it from becoming uncontrollable.[7][14]
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-aminophenol (10.9 g) and ferrous sulfate heptahydrate (1.0 g).
-
Initial Mixing: To the flask, add concentrated sulfuric acid (40 mL) slowly and cautiously with efficient stirring and external cooling in an ice bath. The temperature should be kept below 20°C during the addition.
-
Addition of Carbonyls: In the dropping funnel, prepare a mixture of paraldehyde (13.2 g) and acetone (17.4 g).
-
Heating and Addition: Gently heat the flask contents in an oil bath to 100°C. Once the temperature is stable, begin the dropwise addition of the paraldehyde-acetone mixture over a period of 60-90 minutes. The reaction is exothermic; control the addition rate to maintain the temperature between 130-140°C.
-
Addition of Oxidizing Agent: After the carbonyl mixture has been added, cautiously add powdered arsenic pentoxide (11.5 g) in small portions over 30 minutes. Ensure the temperature does not exceed 145°C.
-
Reaction Completion: Once all reagents are added, maintain the reaction mixture at 135-140°C with vigorous stirring for an additional 3-4 hours to ensure the reaction goes to completion. The mixture will become a dark, viscous tar.[17]
-
Work-up - Neutralization: Allow the reaction mixture to cool to below 80°C. Very carefully and slowly, pour the mixture into a large beaker containing 500 mL of ice-water with stirring. Rinse the flask with water and add it to the beaker. Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 30% w/v) until the pH is approximately 8. This step is highly exothermic and must be performed with external cooling.
-
Isolation: The crude product may precipitate as a solid or an oil. If it solidifies, it can be collected by filtration. For oily products, steam distillation is an effective method to isolate the volatile quinoline derivative from the non-volatile tar.[6][18]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Process Optimization and Troubleshooting
The Skraup-Doebner-von Miller reaction is effective but often suffers from issues like violent exotherms and low yields due to polymerization and tar formation.[8][17] Careful control of parameters is key to a successful synthesis.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Temperature | 130-145°C | Too low, the reaction is slow or incomplete. Too high, excessive charring and decomposition occur, reducing yield.[16] |
| Reagent Addition | Slow, dropwise | Controls the exotherm, preventing runaway reactions and minimizing side-product formation.[19] |
| Oxidizing Agent | As₂O₅, Nitrobenzene, I₂ | Choice impacts reaction vigor and yield. Arsenic compounds give good yields but are highly toxic.[6] Iodine is a milder, greener alternative.[20] |
| Acid Concentration | Concentrated H₂SO₄ | Acts as both catalyst and dehydrating agent. Insufficient acid leads to incomplete reaction. |
| Work-up | Careful neutralization & cooling | Prevents product degradation during work-up. Steam distillation is crucial for separating the product from non-volatile tars.[21] |
Common Troubleshooting Scenarios:
-
Low Yield: Often caused by uncontrolled temperature leading to polymerization of the carbonyl reactants or incomplete reaction.[8] Ensure steady heating and slow addition of reagents.
-
Excessive Tar Formation: A common issue.[17] Using a moderator like FeSO₄ is critical. A thorough work-up, especially steam distillation, is the best way to recover the product.
-
Violent Reaction: The reaction is notoriously exothermic.[21] Never add reagents too quickly, ensure efficient stirring, and have an ice bath ready for emergency cooling.
Conclusion
The Skraup-Doebner-von Miller synthesis remains a powerful and relevant method for accessing substituted quinolines like this compound. While the reaction conditions are harsh and require careful management, a thorough understanding of the mechanism and critical experimental parameters allows for its successful execution. The resulting 2,4-disubstituted 8-hydroxyquinoline scaffold is a valuable platform for further chemical exploration, particularly in the development of novel therapeutic agents and functional materials. Future research continues to focus on developing greener and safer modifications, such as using microwave irradiation or ionic liquids, to mitigate the challenges associated with this classic and enduring reaction.[8][21]
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Skraup_reaction [chemeurope.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. uop.edu.pk [uop.edu.pk]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 18. benchchem.com [benchchem.com]
- 19. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Friedlander Synthesis of Substituted 8-Hydroxyquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent biological activities and utility as a chelating agent. Among the various synthetic routes to this important heterocyclic system, the Friedlander annulation offers a direct and versatile method for constructing the quinoline core. This in-depth technical guide provides a comprehensive overview of the Friedlander synthesis for preparing substituted 8-hydroxyquinolines. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the reaction, explores the critical experimental parameters that govern its success, and offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting common challenges such as low yields and poor regioselectivity. Detailed, step-by-step protocols for both classical and modern variations, including microwave-assisted synthesis, are provided to equip researchers with the practical knowledge required for successful implementation in a laboratory setting.
Introduction: The Significance of the 8-Hydroxyquinoline Moiety
8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic compound featuring a hydroxyl group at the C8 position of a quinoline ring. This specific arrangement of a phenolic hydroxyl group in close proximity to the ring nitrogen atom imparts potent metal-chelating properties, forming stable complexes with a wide variety of metal ions.[1] This chelation ability is central to many of its biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects. Furthermore, 8-HQ derivatives are integral components in the development of organic light-emitting diodes (OLEDs), chemical sensors, and analytical reagents.[1][2]
Given its broad utility, efficient and adaptable synthetic methodologies for accessing substituted 8-hydroxyquinolines are of paramount importance to the drug discovery and materials science communities. The Friedlander synthesis, first reported by Paul Friedländer in 1882, represents one of the most direct and classical methods for this purpose.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a powerful tool for generating diverse libraries of functionalized quinolines.[5]
The Friedlander Synthesis: Mechanism and Strategic Considerations
The Friedlander synthesis is fundamentally a condensation reaction followed by a cyclodehydration to form the quinoline ring system.[2] The reaction is typically promoted by either acid or base catalysis, or in some cases, simply by thermal means.[6]
Reaction Mechanism
While the precise mechanism has been a subject of study, two primary pathways are generally accepted, largely dictated by the reaction conditions (acidic vs. basic).[3] The key starting materials are a 2-amino-3-hydroxy-substituted benzaldehyde or ketone and a carbonyl compound with an α-methylene group (e.g., a ketone, β-keto ester, or nitrile).[7]
-
Aldol Condensation First Pathway: Under many conditions, particularly with base catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl partners.[3][8] The enolate of the methylene-containing compound attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. This is followed by an intramolecular cyclization via attack of the amino group onto the remaining carbonyl, forming a six-membered ring which then aromatizes by loss of water to yield the quinoline product.
-
Schiff Base First Pathway: Alternatively, particularly under certain acidic conditions, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the carbonyl of the second reactant.[3] This is followed by an intramolecular aldol-type condensation, where an enol or enolate equivalent of the former 2-aminoaryl carbonyl attacks the imine carbon, followed by dehydration to furnish the final quinoline.
Below is a visualization of the two plausible mechanistic pathways.
Caption: Plausible mechanistic pathways for the Friedlander synthesis.
Causality Behind Experimental Choices
The success of the Friedlander synthesis hinges on the judicious selection of catalysts and reaction conditions, which are highly substrate-dependent.
-
Catalyst Selection:
-
Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis Acids): These are generally effective for a broad range of substrates and are a good starting point for optimization.[9] They activate the carbonyl group of the 2-aminoaryl reactant towards nucleophilic attack. However, harsh acidic conditions can sometimes lead to side reactions or decomposition of sensitive substrates.[10]
-
Base Catalysts (e.g., KOH, NaOH, KOtBu): Bases are often employed for more reactive substrates.[9] They function by promoting the formation of the enolate from the α-methylene compound, which is a potent nucleophile. A significant drawback of base catalysis is the potential for self-condensation of the ketone reactant, which can compete with the desired reaction and lower the yield.[9][11]
-
-
Solvent Effects: The choice of solvent can influence reaction rates and the solubility of reactants.[9]
-
Protic Solvents (e.g., Ethanol, Water): Ethanol is a common solvent, particularly for base-catalyzed reactions.[12] Interestingly, some modern protocols have shown excellent yields in water, even without a catalyst, highlighting a greener alternative.[13]
-
Aprotic Solvents (e.g., Toluene, DMF): These are often used in acid-catalyzed reactions or when high temperatures are required.[8]
-
-
Temperature and Reaction Time: Traditional Friedlander syntheses often require elevated temperatures (reflux) for extended periods.[12] However, excessive heat can promote tar formation and side reactions.[9] Modern advancements, particularly the use of microwave irradiation, have drastically reduced reaction times from hours to minutes while often improving yields.[7][14][15]
Experimental Protocols and Methodologies
A self-validating protocol is one where the steps are clear, logical, and lead to a reproducible outcome. Below are detailed workflows for both a modern microwave-assisted synthesis and a classical acid-catalyzed approach.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of 8-Hydroxyquinolines
This modern protocol, adapted from the work of Huigens and co-workers, offers a rapid, efficient, and environmentally benign route that avoids the need for catalysts or protecting groups.[7]
Workflow Diagram:
Caption: Workflow for microwave-assisted Friedlander synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-3-hydroxybenzaldehyde (1.0 eq.).
-
Addition of Carbonyl Compound: Add the corresponding ketone, β-keto ester, or nitrile (1.2 eq.).
-
Solvent Addition: Add absolute ethanol (e.g., 3-5 mL) to dissolve the reactants.
-
Reaction Setup: Securely seal the vessel with a cap.
-
Microwave Irradiation: Place the vessel in the cavity of a microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 130 °C) and hold for the designated time (typically 30-40 minutes). Monitor the internal pressure to ensure it remains within safe limits.[14]
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted 8-hydroxyquinoline.
Protocol 2: Classical Acid-Catalyzed Friedlander Synthesis
This protocol describes a general procedure using a common Brønsted acid catalyst with conventional heating.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-amino-3-hydroxyaryl ketone (1.0 eq.) in a suitable solvent such as ethanol or toluene (10-20 mL).
-
Addition of Reagents: Add the α-methylene-containing compound (1.1-1.5 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary significantly, from a few hours to overnight, depending on substrate reactivity.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation: Performance and Scope
The efficiency of the Friedlander synthesis is highly dependent on the chosen methodology and substrates. The following table summarizes quantitative data comparing conventional heating with microwave-assisted synthesis for a variety of substrates, as reported by Huigens et al., demonstrating the significant improvement offered by modern techniques.[7]
| Entry | Carbonyl Reactant (22a-g) | Product (23a-g) | Method | Time (h) | Yield (%) |
| 1 | Acetophenone | 8-hydroxy-2-phenylquinoline | Oil Bath | 24 | 35 |
| Microwave | 0.5 | 84 | |||
| 2 | 4'-Fluoroacetophenone | 2-(4-fluorophenyl)-8-hydroxyquinoline | Oil Bath | 24 | 41 |
| Microwave | 0.5 | 75 | |||
| 3 | Propiophenone | 8-hydroxy-3-methyl-2-phenylquinoline | Oil Bath | 24 | 29 |
| Microwave | 0.5 | 68 | |||
| 4 | Ethyl acetoacetate | Ethyl 8-hydroxy-2-methylquinoline-3-carboxylate | Oil Bath | 24 | 52 |
| Microwave | 0.67 | 79 | |||
| 5 | Ethyl benzoylacetate | Ethyl 8-hydroxy-2-phenylquinoline-3-carboxylate | Oil Bath | 24 | 15 |
| Microwave | 0.67 | 65 | |||
| 6 | Malononitrile | 2-amino-8-hydroxyquinoline-3-carbonitrile | Oil Bath | 24 | 28 |
| Microwave | 0.5 | 71 | |||
| 7 | Cyclohexanone | 1,2,3,4-tetrahydroacridin-8-ol | Oil Bath | 24 | 38 |
| Microwave | 0.5 | 60 | |||
| Avg. | Oil Bath | 24 | 34 | ||
| Avg. | Microwave | ~0.5 | 72 |
Data sourced from Huigens et al., 2016.[7]
Troubleshooting and Field-Proven Insights
Even with robust protocols, researchers may encounter challenges. Here are some common issues and strategies to overcome them.
-
Issue: Low Yield or No Reaction
-
Causality: This can stem from an inappropriate catalyst, suboptimal temperature, or poor substrate reactivity due to steric or electronic effects.[9]
-
Troubleshooting:
-
Catalyst Screening: If a standard acid (p-TsOH) or base (KOH) is ineffective, screen other catalysts. Lewis acids (e.g., ZnCl₂) can be effective.[9] For stubborn reactions, modern catalysts like ionic liquids or metal triflates may offer a solution.[10][16]
-
Temperature Optimization: If decomposition is observed (tar formation), lower the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature or switching to microwave heating may be beneficial.[11]
-
Modified Starting Materials: In some cases, the limitation is the commercial availability of the required 2-aminobenzaldehyde. A powerful alternative is the in-situ reduction of a more accessible 2-nitrobenzaldehyde using reagents like iron in acetic acid, which then undergoes the Friedlander condensation in a one-pot reaction.[17][18]
-
-
-
Issue: Poor Regioselectivity with Unsymmetrical Ketones
-
Causality: When an unsymmetrical ketone (e.g., 2-butanone) is used, it possesses two different enolizable α-methylene groups, leading to two possible points of condensation and a mixture of regioisomeric products.[8][19]
-
Troubleshooting:
-
Catalyst Control: The choice of catalyst can strongly influence regioselectivity. The use of specific amine catalysts, such as pyrrolidine, has been shown to effectively direct the reaction to favor the formation of the 2-substituted quinoline isomer.[19]
-
Use of Directing Groups: An advanced strategy involves temporarily introducing a directing group (e.g., a phosphoryl group) onto one of the α-carbons of the ketone. This blocks reaction at that site, forcing the condensation to occur at the other α-position, thus yielding a single product.[8]
-
Reaction Condition Tuning: In amine-catalyzed systems, slow addition of the ketone substrate and higher reaction temperatures have been reported to improve regioselectivity.[19]
-
-
Conclusion
The Friedlander synthesis remains a highly relevant and powerful method for the construction of substituted 8-hydroxyquinolines. While classical protocols can be effective, they are often hampered by long reaction times, harsh conditions, and moderate yields. Modern advancements, particularly the adoption of microwave-assisted, catalyst-free conditions, have transformed the practicality of this reaction, enabling the rapid and efficient assembly of diverse 8-hydroxyquinoline libraries. By understanding the underlying mechanisms and the key parameters that control reaction outcomes—from catalyst and solvent choice to strategies for managing regioselectivity—researchers can effectively leverage the Friedlander synthesis as a cornerstone of their synthetic programs in the pursuit of novel therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Dimethyl-8-hydroxyquinoline (CAS Number: 115310-98-0)
A Note to the Researcher: Specific experimental data and in-depth studies on 2,4-Dimethyl-8-hydroxyquinoline (CAS: 115310-98-0) are limited in currently accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the well-established chemistry and biological activities of the broader 8-hydroxyquinoline class and its substituted derivatives. The information presented herein is intended to serve as a foundational resource and a starting point for further research into this specific isomer.
Introduction
This compound is a heterocyclic organic compound belonging to the 8-hydroxyquinoline family. These compounds are characterized by a quinoline scaffold with a hydroxyl group at the 8-position, which imparts significant biological and chemical properties. The 8-hydroxyquinoline core is a privileged structure in medicinal chemistry, known for its versatile pharmacological activities.[1][2][3] The addition of two methyl groups at the 2- and 4-positions of the quinoline ring is expected to modulate its lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity and potential therapeutic applications.
The primary characteristic of 8-hydroxyquinolines is their potent ability to chelate metal ions.[2][4][5][6] This metal-chelating property is central to their mechanism of action in various biological systems, contributing to their observed antimicrobial, antifungal, and anticancer effects.[1][2][3]
Physicochemical and Chemical Properties
While specific experimental data for this compound is not extensively documented, its general properties can be inferred from its structure and comparison with related compounds.
| Property | Value/Description | Source(s) |
| CAS Number | 115310-98-0 | N/A |
| Molecular Formula | C₁₁H₁₁NO | N/A |
| Molecular Weight | 173.21 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water | N/A |
| Metal Chelation | The 8-hydroxyquinoline moiety is a well-known bidentate chelating agent for various metal ions. | [2][4][5][6] |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Skraup and Friedländer reactions.
Hypothetical Synthesis via Skraup Reaction
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[7][8][9] For the synthesis of this compound, a plausible starting material would be 2-amino-3,5-dimethylphenol.
Generalized Protocol for Skraup Synthesis of a Dimethyl-8-hydroxyquinoline:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: Slowly add the corresponding aminophenol (e.g., 2-amino-3,5-dimethylphenol) to the cooled mixture. Subsequently, add an oxidizing agent such as nitrobenzene or arsenic acid.
-
Heating: Heat the reaction mixture under reflux with constant stirring for several hours. The reaction is often exothermic and requires careful temperature control.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude product can be purified by techniques such as steam distillation, recrystallization, or column chromatography.
Hypothetical Synthesis via Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12][13][14]
Generalized Protocol for Friedländer Synthesis of a Dimethyl-8-hydroxyquinoline:
-
Reactants: A suitable 2-amino-hydroxy-acetophenone or -benzaldehyde would be condensed with a ketone or aldehyde possessing an α-methylene group.
-
Catalyst: The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction Conditions: The reactants are heated in a suitable solvent (e.g., ethanol, DMF) under reflux.
-
Work-up and Purification: The product is isolated by cooling the reaction mixture, followed by filtration and purification by recrystallization or chromatography.
Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Mass spectra for 2,4-dimethylquinoline are available in public databases.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=N and C=C vibrations of the quinoline ring.
Potential Biological Activities and Mechanism of Action
The biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their ability to chelate essential metal ions, thereby disrupting crucial cellular processes in pathogens and cancer cells.[2][4][5][6]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 8-hydroxyquinoline derivatives against various cancer cell lines.[18][19][20][21][22] The proposed mechanism involves the chelation of intracellular metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes involved in cell proliferation, and induction of apoptosis.[23][24][25] The methyl groups in this compound may enhance its lipophilicity, potentially improving its cellular uptake and cytotoxic efficacy.
Antifungal and Antibacterial Activity
8-Hydroxyquinolines are known for their broad-spectrum antimicrobial and antifungal activities.[2][3][26][27][28][29][30][31][32][33][34][35][36] By sequestering metal ions essential for microbial growth and enzyme function, these compounds can inhibit the proliferation of a wide range of bacteria and fungi. Structure-activity relationship studies have shown that substitutions on the quinoline ring can significantly influence the antimicrobial potency.[3][26]
Mechanism of Action: A Generalized Pathway
The primary mechanism of action for the biological activities of 8-hydroxyquinoline derivatives is believed to be their ability to act as ionophores, transporting metal ions across cell membranes and disrupting cellular metal homeostasis. This leads to a cascade of downstream effects, including oxidative stress, enzyme inhibition, and ultimately, cell death.
Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis, characterization, and biological evaluation of a dimethyl-8-hydroxyquinoline derivative.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]
- 3. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. organicreactions.org [organicreactions.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum [chemicalbook.com]
- 16. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 8-Hydroxyquinoline [webbook.nist.gov]
- 18. mdpi.com [mdpi.com]
- 19. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. preprints.org [preprints.org]
- 30. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 31. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 32. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scialert.net [scialert.net]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Physical and chemical properties of 2,4-Dimethyl-8-hydroxyquinoline
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethyl-8-hydroxyquinoline
Abstract
This technical guide provides a comprehensive analysis of this compound (DMHQ), a significant derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental physicochemical data with practical, field-proven insights. We delve into the compound's structural attributes, synthesis pathways, core physical properties, and chemical behaviors, with a special emphasis on its spectroscopic profile and metal chelation capabilities. The guide includes detailed experimental protocols for key characterization techniques and utilizes diagrams to illustrate molecular structure, synthesis, and reaction mechanisms, ensuring both technical accuracy and accessible understanding.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry and analytical science.[1] The strategic placement of a hydroxyl group at the C-8 position, adjacent to the heterocyclic nitrogen atom, creates a powerful bidentate chelating site.[2] This ability to form stable, often colorful and fluorescent, complexes with a wide array of metal ions is the foundation of its utility.[3] Derivatives of 8-HQ are explored as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents, largely due to their ability to modulate metal ion homeostasis in biological systems.[4]
This compound (CAS No. 115310-98-0) enhances the core 8-HQ scaffold with two methyl groups on the pyridine ring. These substitutions are not merely passive additions; they sterically and electronically influence the molecule's properties, affecting its solubility, basicity (pKa), and the stability and geometry of its metal complexes. This guide serves to elucidate these specific properties, providing a foundational resource for its application in novel research and development.
Chemical Identity and Synthesis
Molecular Structure and Identifiers
The fundamental identity of this compound is established by its structural and chemical identifiers.
-
IUPAC Name: 2,4-dimethylquinolin-8-ol
-
Synonyms: 2,4-Dimethyl-8-quinolinol, 8-hydroxy-2,4-dimethylquinoline[5]
-
CAS Number: 115310-98-0[5]
-
Molecular Formula: C₁₁H₁₁NO[5]
-
Molecular Weight: 173.21 g/mol [5]
Caption: Chemical structure of this compound.
Synthesis Pathways
The synthesis of 8-hydroxyquinoline derivatives typically follows established heterocyclic chemistry routes. While specific literature for the 2,4-dimethyl variant is not abundant, its synthesis can be reliably achieved through methods analogous to the parent compound, such as the Friedlander Synthesis.[6][3]
The Friedlander synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For this compound, a logical precursor would be 2-amino-3-hydroxyacetophenone, which would be condensed with acetone. The methyl groups at positions 2 and 4 of the final product originate from the ketone reactant.
Caption: Overview of the Friedlander synthesis pathway.
Core Physical and Chemical Properties
The physical and chemical properties of a compound are paramount for its handling, formulation, and application. The data below has been consolidated from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Appearance | Yellowy Solid | [5] |
| Melting Point | 64-66 °C | [5][7] |
| Boiling Point | 325.4 °C at 760 mmHg | [5][7] |
| Density | 1.172 g/cm³ | [5][7] |
| Flash Point | 150.6 °C | [5][7] |
| Water Solubility | Predicted to be low; parent 8-HQ is insoluble. | [8] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform, and benzene. | [8][9] |
| pKa (Acidity/Basicity) | pK₁: 6.20 (+1, protonated nitrogen)pK₂: 10.60 (0, phenolic proton) | [7] |
| LogP (Octanol/Water) | 2.557 | [5][7] |
Analysis of Properties
-
Melting and Boiling Points: The solid nature and relatively high boiling point are typical for a bicyclic aromatic compound of this molecular weight.
-
Solubility: As with the parent 8-HQ, the compound is sparingly soluble in water but readily dissolves in common organic solvents.[8][9] The LogP value of ~2.56 indicates a significant lipophilic character, which is a critical parameter in drug development for predicting membrane permeability.
-
pKa Values: The two pKa values are central to its chemical behavior. The pKa of 6.20 corresponds to the protonation of the pyridine nitrogen, indicating it is a weak base.[7] The pKa of 10.60 is for the dissociation of the phenolic proton from the hydroxyl group.[7] This phenolic acidity is crucial for deprotonation upon metal chelation.
The Chelation Mechanism: A Core Functionality
The primary chemical utility of this compound stems from its role as a bidentate chelating ligand. The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group act in concert to bind a single metal ion, forming a stable five-membered ring.[2][6]
This process is highly pH-dependent. In acidic conditions, the ligand exists in its protonated form and chelation is inhibited. As the pH increases towards and beyond the pKa of the phenolic group, the hydroxyl group deprotonates, activating the compound for chelation. This property is exploited in analytical chemistry for the selective precipitation or extraction of metal ions by controlling the pH of the solution.[6][3]
Caption: General workflow for the chelation of a divalent metal ion (M²⁺).
Spectroscopic Profile
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons (6.5-8.5 ppm): A complex multiplet pattern arising from the protons on the benzene ring. Methyl Protons (~2.5-2.7 ppm): Two distinct singlets, each integrating to 3H, corresponding to the methyl groups at the C-2 and C-4 positions. The exact chemical shift would be influenced by their position relative to the nitrogen atom. Hydroxyl Proton (variable): A broad singlet, typically >9 ppm, whose position is highly dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons (110-160 ppm): Multiple signals corresponding to the carbons of the quinoline ring system. C-OH Carbon (~155 ppm): The carbon attached to the hydroxyl group would be significantly deshielded. Methyl Carbons (~20-25 ppm): Two signals for the two methyl group carbons. |
| FT-IR (cm⁻¹) | O-H Stretch (3200-3400): A broad band indicating the hydroxyl group. C-H Aromatic Stretch (~3050): Sharp peaks characteristic of aromatic C-H bonds. C=N and C=C Stretch (1500-1600): Strong absorptions from the quinoline ring system. C-O Stretch (~1100-1200): A band corresponding to the phenolic C-O bond.[11] |
| UV-Vis | In solvents like methanol or chloroform, multiple absorption bands are expected, corresponding to π→π* transitions within the aromatic system.[11][12] For 8-HQ, maxima are observed around 240-260 nm and 310-320 nm.[11] Upon chelation with a metal ion, a significant bathochromic (red) shift of the longest wavelength band is typically observed, often resulting in a colored solution. This shift is a hallmark of chelate formation and is the basis for its use in spectrophotometric analysis. |
Applications in Research and Industry
The unique properties of the 8-hydroxyquinoline scaffold position its derivatives as valuable tools in multiple fields.
-
Analytical Chemistry: Used as a reagent for the gravimetric, volumetric, and spectrophotometric determination of metal ions.[6] The formation of insoluble or colored chelates allows for precise quantification.
-
Medicinal Chemistry: The ability to chelate metal ions is crucial for its bioactivity. Derivatives are investigated for their potential to disrupt metal-dependent enzymes in pathogens (antibacterial/antifungal activity) or to restore metal ion balance in neurodegenerative diseases.[6][4]
-
Materials Science: Metal complexes of 8-hydroxyquinoline, particularly the aluminum complex (Alq₃), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent fluorescence and electron transport properties.[2][6][3] The methyl substitutions in DMHQ could be used to tune the electronic properties and solid-state packing of such materials.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the characterization of this compound.
Protocol 1: Determination of Melting Point
Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities.
-
Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point (e.g., benzoic acid).
-
Sample Preparation: Place a small amount of finely powdered, dry DMHQ into a capillary tube, tapping gently to create a packed column of 2-3 mm height.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the expected melting point (64 °C).
-
Fine Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: Report the melting range as T₁-T₂. For a pure sample, this range should be narrow (≤ 2 °C).
Protocol 2: UV-Vis Spectroscopic Analysis and Chelation Study
Causality: This protocol confirms the compound's electronic structure and demonstrates its primary chemical function—chelation—through a quantifiable spectral shift.
-
Stock Solution Preparation: Accurately weigh ~5 mg of DMHQ and dissolve it in 50 mL of spectroscopic grade methanol to create a stock solution (~0.1 mg/mL).
-
Ligand Spectrum: Dilute the stock solution to an appropriate concentration (~5-10 µg/mL) with methanol. Record the UV-Vis spectrum from 200-500 nm against a methanol blank. Note the wavelengths of maximum absorbance (λ_max).
-
Metal Salt Solution: Prepare a 1 mM solution of a metal salt (e.g., CuSO₄·5H₂O) in methanol.
-
Chelation Test: To a cuvette containing the diluted DMHQ solution from step 2, add a stoichiometric equivalent (or slight excess) of the metal salt solution.
-
Complex Spectrum: Immediately mix and record the UV-Vis spectrum again from 200-500 nm.
-
Analysis: Compare the spectra from step 2 and step 5. A bathochromic shift in the long-wavelength λ_max and a change in color are positive indicators of chelate complex formation.
Conclusion
This compound is a functionally rich molecule whose properties are defined by its core 8-hydroxyquinoline scaffold, further tuned by methyl substitutions. Its well-defined physical properties, predictable spectroscopic profile, and potent metal-chelating ability make it a valuable compound for researchers. From serving as a highly specific analytical reagent to acting as a building block for advanced materials and potential therapeutic agents, DMHQ embodies the versatility of "privileged structures" in modern science. This guide provides the foundational knowledge necessary for its effective and innovative application.
References
- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. rroij.com [rroij.com]
- 7. Page loading... [guidechem.com]
- 8. 8-Hydroxyquinoline [alitygroup.com]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Chelating Properties of 2,4-Dimethyl-8-hydroxyquinoline with Divalent Metals
This guide provides a comprehensive technical overview of the chelating properties of 2,4-Dimethyl-8-hydroxyquinoline, a significant derivative of the versatile chelating agent 8-hydroxyquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and metal-binding capabilities of this compound. While direct experimental data for this compound is limited in current literature, this guide synthesizes information from the parent compound, 8-hydroxyquinoline, and related substituted analogues to provide a robust predictive analysis of its behavior.
Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Chelator
8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound renowned for its potent and versatile metal-chelating capabilities.[1] Its structure, featuring a hydroxyl group at the 8th position in close proximity to the nitrogen atom of the quinoline ring, allows it to act as a bidentate ligand, forming stable chelate complexes with a wide array of metal ions. This chelating ability is the foundation for its diverse applications in analytical chemistry, materials science, and pharmacology, including roles as an antiseptic, pesticide, and a component in organic light-emitting diodes (OLEDs).[2] The formation of these stable metal complexes is a result of the deprotonation of the hydroxyl group and the coordination of both the resulting phenolate oxygen and the quinoline nitrogen to a central metal ion.
Synthesis and Structure of this compound
The synthesis of 8-hydroxyquinoline and its derivatives can be achieved through several established methods, most notably the Skraup and Friedländer syntheses.[1] The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis utilizes the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone.[1] For this compound, a plausible synthetic route would involve a variation of these classical methods, starting with appropriately substituted precursors.
Diagram of the this compound Structure:
Caption: Molecular structure of this compound.
The introduction of two methyl groups at the 2nd and 4th positions of the quinoline ring is expected to influence its electronic and steric properties, which in turn will affect its chelating behavior.
Chelation with Divalent Metals: A Mechanistic Insight
The chelation of divalent metal ions (M²⁺) by this compound is anticipated to follow the well-established mechanism of its parent compound, 8-hydroxyquinoline. The process involves the formation of a five-membered chelate ring, which significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect.[3]
Chelation Workflow Diagram:
Caption: Generalized workflow of chelation with divalent metals.
The reaction typically proceeds in a stepwise manner, with the formation of a 1:1 (ML⁺) and a 1:2 (ML₂) complex. The overall stability of the complex is a product of the individual stepwise stability constants.
Physicochemical Properties and Expected Influence of Methyl Substituents
The methyl groups at the C2 and C4 positions are expected to modulate the physicochemical properties of the 8-hydroxyquinoline core in several ways:
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increased electron density on the quinoline ring is likely to enhance the basicity of the nitrogen atom and the acidity of the hydroxyl group, potentially leading to stronger metal-ligand bonds and higher stability constants for the resulting complexes.[4]
-
Steric Effects: The methyl group at the C2 position, being adjacent to the coordinating nitrogen atom, can introduce steric hindrance. This steric effect might slightly decrease the stability of the metal complexes compared to the unsubstituted 8-hydroxyquinoline, particularly with larger metal ions.[5] The methyl group at the C4 position is less likely to have a significant steric impact on chelation.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This can be a crucial factor in biological applications, as it may enhance membrane permeability and cellular uptake.[6]
Spectroscopic Characterization
The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy
In the IR spectrum of the free ligand, a broad absorption band corresponding to the O-H stretching vibration is expected. Upon chelation, this band should disappear or shift significantly, indicating the deprotonation of the hydroxyl group and the formation of the M-O bond.[7] Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring would provide further evidence of coordination.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligand and its complexes. The ¹H NMR spectrum of 8-hydroxyquinoline is well-documented.[8] For this compound, characteristic signals for the two methyl groups would be observed. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the aromatic protons and the methyl protons would be indicative of the coordination event.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is commonly used to study the formation and stoichiometry of metal complexes in solution. The electronic absorption spectrum of 8-hydroxyquinoline and its derivatives typically shows characteristic bands in the UV region.[7] Upon complexation, these bands are expected to shift (either bathochromically or hypsochromically) and new bands, often in the visible region, may appear due to ligand-to-metal charge transfer (LMCT) transitions, resulting in colored solutions.
Stability Constants and Thermodynamic Considerations
Table 1: Predicted Stability Constants (log β₂) of this compound with Divalent Metals (Inferred)
| Metal Ion | Predicted log β₂ | Rationale for Prediction |
| Cu²⁺ | ~22-23 | High affinity of Cu²⁺ for nitrogen and oxygen donors, slightly reduced by steric hindrance from the 2-methyl group compared to 8-HQ. |
| Ni²⁺ | ~19-20 | Strong complex formation, with stability slightly lower than Cu²⁺ due to ionic radius and ligand field stabilization energy. |
| Co²⁺ | ~18-19 | Similar to Ni²⁺, with slightly lower stability. |
| Zn²⁺ | ~19-20 | Forms stable tetrahedral or octahedral complexes; stability is comparable to Ni²⁺. |
| Fe²⁺ | ~16-17 | Forms stable complexes, but generally less stable than the other late first-row transition metals. |
Note: These values are estimations based on the known stability constants of 8-hydroxyquinoline and the anticipated electronic and steric effects of the methyl substituents. Experimental verification is required.
The thermodynamic parameters of chelation, such as the enthalpy (ΔH°) and entropy (ΔS°) of formation, provide deeper insights into the nature of the metal-ligand interaction. The chelate effect is primarily an entropic effect, driven by the release of a greater number of solvent molecules upon complex formation.[3]
Experimental Protocols
Synthesis of a Divalent Metal Complex (General Procedure)
-
Ligand Solution: Dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Metal Salt Solution: Prepare a solution of the divalent metal salt (e.g., chloride, nitrate, or sulfate) in the same solvent system.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to isolate either the 1:1 or 1:2 complex.
-
pH Adjustment: Adjust the pH of the solution with a suitable base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the hydroxyl group and promote complex formation. The optimal pH will depend on the specific metal ion.
-
Isolation: The metal complex, which is often insoluble, will precipitate out of the solution. The precipitate can be collected by filtration, washed with the solvent, and dried under vacuum.
Determination of Stability Constants by Potentiometric Titration
-
Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a water-dioxane mixture to ensure solubility).
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base solution.
-
pH Monitoring: Monitor the pH of the solution after each addition of the base using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration curve using established computational methods, such as the Bjerrum method.
Potential Applications
Given the properties of the 8-hydroxyquinoline scaffold, this compound and its metal complexes are expected to have potential applications in several fields:
-
Drug Development: The increased lipophilicity of this derivative may lead to enhanced bioavailability, making it a candidate for antimicrobial, anticancer, or neuroprotective agents.[6] The chelation of essential metal ions is a known mechanism of action for many such drugs.
-
Analytical Chemistry: It could serve as a selective reagent for the extraction and spectrophotometric determination of divalent metal ions.
-
Materials Science: The metal complexes could be explored for their luminescent properties, potentially for use in OLEDs or as fluorescent sensors.
Conclusion
This compound represents a compelling derivative of the 8-hydroxyquinoline family of chelators. While a comprehensive experimental characterization is still needed, this guide provides a solid theoretical and predictive framework for its chelating properties with divalent metals. The interplay of the electron-donating and sterically hindering effects of the methyl groups is expected to result in a unique set of metal-binding characteristics. Further research into this compound is warranted to fully elucidate its potential in various scientific and technological applications.
References
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. US5021567A - 8-hydroxyquinoline chelating agents - Google Patents [patents.google.com]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Crystal Structure of 2,4-Dimethyl-8-hydroxyquinoline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Structural Nuances of Substituted Quinoline Complexes
The intricate dance between organic ligands and metal ions orchestrates the formation of coordination complexes with a vast spectrum of applications, from catalysis to medicinal chemistry. Among these, 8-hydroxyquinoline and its derivatives have long been celebrated for their robust chelating abilities and the diverse biological activities of their metal complexes. This guide delves into the specific realm of 2,4-Dimethyl-8-hydroxyquinoline, a ligand whose methyl substituents introduce subtle yet significant alterations to the electronic and steric landscape, thereby influencing the crystal packing and ultimately the therapeutic potential of its metal complexes. While crystallographic data for this particular substituted quinoline remains less common than for its parent compound, this paper synthesizes available structural information, including that of a key palladium analogue, to provide a foundational understanding for researchers in drug design and materials science.
The Ligand: this compound - More Than Just a Bidentate Chelator
This compound, a derivative of 8-hydroxyquinoline, is a bidentate ligand that coordinates to metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[1] The introduction of two methyl groups at the 2 and 4 positions of the quinoline ring, however, imparts distinct characteristics compared to the unsubstituted parent ligand.
Expertise & Experience: The methyl group at the 2-position (α to the nitrogen) introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry, favoring distorted structures over ideal geometries, and can also affect the number of ligands that can coordinate to the metal. The methyl group at the 4-position (γ to the nitrogen) has a more subtle electronic effect, acting as a weak electron-donating group, which can modulate the pKa of the ligand and the stability of the resulting metal complexes. Understanding these substituent effects is paramount for the rational design of complexes with desired properties.
Synthesis and Crystallization: A Pathway to Crystalline Solids
The synthesis of this compound metal complexes typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical, as it can influence the solubility of the reactants and the final product, and in some cases, can even coordinate to the metal center.[2][3]
Experimental Protocol: Synthesis of a Generic M(II)-(2,4-dimethyl-8-quinolinolato)₂ Complex
Methodology:
-
Ligand Preparation: Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the ligand solution to deprotonate the hydroxyl group, forming the 2,4-dimethyl-8-quinolinolate anion.
-
Complexation: To this solution, add an aqueous or ethanolic solution of the desired metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(CH₃COO)₂) dropwise with constant stirring.
-
Precipitation and Isolation: The metal complex will often precipitate out of the solution. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Trustworthiness: This self-validating protocol relies on the distinct color change upon complexation and the precipitation of the product as indicators of a successful reaction. Further characterization by spectroscopic methods such as IR and UV-Vis, and elemental analysis is essential to confirm the identity and purity of the synthesized complex.[4]
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of the solvent from a dilute solution of the complex, or layering a solution of the complex with a less-polar solvent in which it is insoluble, are common techniques. The choice of solvent system is crucial and often determined empirically.
The Crystal Structure: A Window into Molecular Architecture
The three-dimensional arrangement of atoms in a crystal, known as the crystal structure, provides invaluable information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. This information is fundamental to understanding the physical and chemical properties of the complex and is a cornerstone of rational drug design.
While a comprehensive library of crystal structures for various metal complexes of this compound is not yet available in the public domain, a detailed analysis of a closely related analogue, palladium 2,4-dimethyl-8-hydroselenoquinolinate, offers significant insights.[5] In this complex, the hydroxyl group is replaced by a hydroseleno group, but the overall coordination behavior of the quinoline backbone is expected to be similar.
Case Study: Palladium(II) bis(2,4-dimethyl-8-selenoquinolinate)
The crystal structure of Pd[C₉H₄(CH₃)₂NSe]₂ reveals a neutral, asymmetric molecule where the palladium center is coordinated by two bidentate 2,4-dimethyl-8-selenoquinolinate ligands.[5]
Key Structural Features:
-
Coordination Geometry: The palladium atom exhibits a cis-square planar coordination geometry, with the two selenium atoms and two nitrogen atoms from the two ligands occupying the corners of the square. This is a notable deviation from the trans-configuration often observed in related complexes and is likely influenced by the steric bulk of the methyl groups.[5]
-
Bond Lengths and Angles: The Pd-Se and Pd-N bond lengths are covalent in nature. The transition from a trans to a cis coordination has been observed to cause a weakening of the Pd-N bonds.[5]
-
Steric Effects of Methyl Groups: The presence of the two methyl groups on each ligand likely plays a crucial role in dictating the cis-arrangement of the ligands to minimize steric clashes.
Data Presentation:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| a (Å) | 9.0092(4) | [5] |
| b (Å) | 16.3290(7) | [5] |
| c (Å) | 14.1073(6) | [5] |
| β (º) | 106.710(2) | [5] |
| V (ų) | 1987.7(2) | [5] |
| Z | 4 | [5] |
| Coordination Geometry | cis-square planar (2Se+2N) | [5] |
| Pd-N Bond Lengths (Å) | 2.162(5), 2.159(5) | [5] |
| Pd-Se Bond Lengths (Å) | ~2.357 (average) | [5] |
Table 1: Crystallographic Data for Palladium(II) bis(2,4-dimethyl-8-selenoquinolinate).[5]
Comparative Analysis: The Influence of Methyl Substitution
To appreciate the impact of the 2,4-dimethyl substitution, it is instructive to compare the structure of the palladium analogue with complexes of 2-methyl-8-quinolinol. In the case of Ni(mq)₂(H₂O)₂, where mq is 2-methyl-8-quinolinolate, the nickel atom is in a distorted octahedral environment. A significant observation is the elongation of the Ni-N bond by 0.06-0.12 Å compared to complexes without the 2-methyl substituent, a direct consequence of the steric hindrance imposed by the methyl group.[6] This highlights the profound influence of even a single methyl group on the coordination sphere.
Implications for Drug Development
The structural insights gained from crystallographic studies are pivotal for drug development. The precise knowledge of the three-dimensional structure of a metal complex allows for:
-
Structure-Activity Relationship (SAR) Studies: By correlating structural features with biological activity, researchers can understand which parts of the molecule are essential for its therapeutic effect. For instance, the steric bulk introduced by the methyl groups in this compound complexes can influence how the molecule interacts with biological targets like enzymes or DNA.
-
Rational Drug Design: With a clear structural model, medicinal chemists can design new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. For example, modifications to the quinoline ring can be made to enhance lipophilicity, which can be a crucial factor for cell membrane permeability.[4]
-
Understanding Mechanisms of Action: The coordination geometry and the nature of the metal-ligand bonds can provide clues about the mechanism of action. For example, some metal complexes exert their anticancer effects by intercalating into DNA or by generating reactive oxygen species.
Visualization of the Drug Development Workflow:
Caption: A generalized workflow for the development of this compound metal complexes as potential therapeutic agents.
Conclusion and Future Directions
The study of the crystal structure of this compound metal complexes is a field ripe for exploration. The available data, primarily from a palladium selenide analogue, strongly suggests that the methyl substituents at the 2 and 4 positions exert significant steric and electronic influences on the coordination geometry and crystal packing of these complexes. This, in turn, is expected to have a profound impact on their biological activity.
Future research should focus on synthesizing and crystallographically characterizing a broader range of metal complexes with this intriguing ligand, particularly with biologically relevant transition metals such as copper, zinc, and nickel. Such studies will not only expand our fundamental understanding of coordination chemistry but also pave the way for the rational design of novel metallodrugs with enhanced therapeutic potential. The systematic exploration of these structural nuances will undoubtedly contribute to the development of the next generation of metal-based therapeutics.
References
- 1. PubChemLite - 2,4-dimethyl-8-quinolinol (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. X-Ray Crystal Structures of Nickel Complexes with 2-Methyl-8-quinolinol, Ni(mq)2(H2O)2 and Na3Ni3H6(mq)15·H2O | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Tautomerism in Substituted 8-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in medicinal chemistry and materials science, largely owing to their versatile chemical properties, including their profound ability to chelate metal ions.[1][2][3] Central to the reactivity, bioavailability, and photophysical characteristics of this scaffold is the phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in substituted 8-hydroxyquinolines, offering a synthesis of theoretical principles, field-proven experimental insights, and practical methodologies. We will dissect the delicate balance between the enol, keto, and zwitterionic forms, the profound influence of substitution patterns and solvent effects, and the critical implications for drug design and molecular engineering.
The Core Equilibrium: Unveiling the Tautomeric Landscape of 8-Hydroxyquinoline
The fundamental structure of 8-hydroxyquinoline, featuring a hydroxyl group peri-positioned to a heterocyclic nitrogen atom, establishes a dynamic equilibrium between several tautomeric forms.[1] Understanding this landscape is the first principle in predicting and manipulating the behavior of its derivatives.
The Primary Tautomers: Enol, Keto, and Zwitterionic Forms
8-Hydroxyquinoline primarily exists in an equilibrium involving the enol (phenolic) form and a zwitterionic (keto) form.[1] In the ground state, the enol form, stabilized by a weak intramolecular hydrogen bond between the phenolic proton and the quinolinic nitrogen, is generally the most stable and predominant species.[4]
-
Enol Form (8-hydroxyquinoline): This is the classic representation, featuring a hydroxyl group (-OH) on the carbocyclic ring.
-
Zwitterionic/Keto Form (quinolin-8(1H)-one): This tautomer arises from the intramolecular transfer of the phenolic proton to the pyridine nitrogen. This results in a negatively charged oxygen and a positively charged, protonated nitrogen.[1]
Computational studies, often employing Density Functional Theory (DFT), consistently show that the enol form with the intramolecular hydrogen bond is the most stable conformer, with the keto tautomer being significantly higher in energy by at least 40 kJ/mol.[4] Breaking the intramolecular hydrogen bond without proton transfer results in a less stable open enol conformer.[4]
References
An In-depth Technical Guide to the Lipophilicity of 2,4-Dimethyl-8-hydroxyquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive technical overview of the lipophilicity of 2,4-dimethyl-8-hydroxyquinoline and its derivatives, a class of compounds with significant therapeutic potential.[1][2] We delve into the structural nuances that govern lipophilicity within this scaffold, offering a detailed exploration of both experimental and computational methodologies for its determination. This document serves as a practical resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents, providing field-proven insights and self-validating protocols to ensure scientific rigor.
Introduction: The Pivotal Role of Lipophilicity in Drug Discovery
Lipophilicity, quantified by the logarithm of the partition coefficient (log P), is a cornerstone of modern drug design.[1] It describes the differential solubility of a compound in a biphasic system, typically n-octanol and water, mimicking the hydrophilic and lipophilic environments within the body.[1] This parameter is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] An optimal lipophilicity is crucial for a drug molecule to traverse cellular membranes, interact with its target, and ultimately elicit a therapeutic effect. Both excessively high and low lipophilicity can be detrimental; highly lipophilic compounds may exhibit poor aqueous solubility and be prone to rapid metabolism, while highly hydrophilic compounds may struggle to cross biological membranes.
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The therapeutic potential of these derivatives is intricately linked to their ability to chelate metal ions and their lipophilicity, which governs their access to biological targets. The introduction of substituents, such as the 2,4-dimethyl groups, significantly modulates the lipophilicity of the parent 8-hydroxyquinoline molecule, thereby influencing its biological activity. A thorough understanding and precise determination of this property are therefore indispensable for the rational design of novel 8-hydroxyquinoline-based drugs.
The this compound Scaffold: A Structural Perspective on Lipophilicity
The parent 8-hydroxyquinoline molecule possesses a moderate lipophilicity. The introduction of two methyl groups at the 2- and 4-positions of the quinoline ring in this compound has a predictable impact on its lipophilicity. Methyl groups are lipophilic in nature and their addition to an aromatic system generally increases the overall lipophilicity of the molecule. This is due to the increase in the nonpolar surface area of the molecule, leading to more favorable interactions with the nonpolar solvent (n-octanol) in the partition system.
The position of these methyl groups is also of significance. The methyl group at the 2-position can influence the basicity of the quinoline nitrogen through an inductive effect, which can in turn affect the ionization state of the molecule at a given pH and consequently its distribution coefficient (log D). The methyl group at the 4-position further contributes to the overall lipophilicity of the molecule. The interplay of these structural modifications results in a unique lipophilicity profile for this compound compared to the parent compound and other substituted derivatives.
Methodologies for Determining Lipophilicity
The accurate determination of lipophilicity is paramount in drug discovery. A variety of experimental and computational methods are available, each with its own set of advantages and limitations.
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most widely accepted "gold standard" for the direct measurement of the n-octanol/water partition coefficient (log P).[3] The method involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.
Self-Validating Protocol for Shake-Flask log P Determination:
-
Materials:
-
This compound (or derivative) of high purity (>98%)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Phosphate buffered saline (PBS), pH 7.4 (for log D determination)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
-
Procedure:
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or PBS) in a separatory funnel for 24 hours. Allow the phases to separate completely. The n-octanol phase is now water-saturated, and the aqueous phase is n-octanol-saturated.
-
Sample Preparation: Prepare a stock solution of the test compound in the saturated aqueous phase at a concentration that gives a reliable analytical signal.
-
Partitioning: In a clean glass vial, add a known volume of the stock solution and a known volume of the saturated n-octanol. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: Tightly cap the vial and vortex it vigorously for a set period (e.g., 1 hour) to ensure thorough mixing. Place the vial in a shaker bath at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to allow for complete equilibration.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for a set time (e.g., 15 minutes) to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The log P is the base-10 logarithm of P.
-
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the accuracy of the concentration measurements.
-
High Purity Compound: Impurities can partition differently between the two phases, leading to erroneous log P values.
-
Constant Temperature: The partition coefficient is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.
-
Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which can significantly impact the results.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow of the shake-flask method for log P determination.
RP-HPLC offers a rapid and automated alternative to the shake-flask method for estimating lipophilicity.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its log P value.
Step-by-Step Protocol for RP-HPLC log P Estimation:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Mobile phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4)
-
Mobile phase B: Organic modifier (e.g., acetonitrile or methanol)
-
A set of reference compounds with known log P values spanning the expected range of the test compound.
-
Test compound (this compound or derivative) solution in a suitable solvent.
-
-
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition.
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's dead time.
-
Calibration Curve:
-
Inject each reference compound individually under isocratic conditions with varying percentages of the organic modifier.
-
For each compound and each mobile phase composition, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the compound.
-
Plot log k' versus the percentage of the organic modifier for each reference compound.
-
Extrapolate the linear regression to 100% aqueous mobile phase to obtain the log k'w value for each reference compound.
-
Create a calibration curve by plotting the known log P values of the reference compounds against their corresponding log k'w values.
-
-
Analysis of Test Compound:
-
Inject the test compound under the same isocratic conditions used for the reference compounds.
-
Determine the log k'w value for the test compound using the same extrapolation method.
-
-
log P Calculation: Use the calibration curve to determine the log P of the test compound from its log k'w value.
-
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilyl stationary phase provides a nonpolar environment that mimics the lipophilic character of n-octanol.
-
Isocratic Elution: Using a constant mobile phase composition for each run ensures reproducible retention times.
-
Extrapolation to 100% Aqueous Phase: This theoretical retention parameter (log k'w) provides a standardized measure of lipophilicity that is independent of the specific organic modifier concentration used.
-
Calibration with Standards: This is essential to correlate the chromatographic behavior with the established log P scale.
Diagram of the RP-HPLC Method for log P Estimation:
Caption: Workflow for log P estimation using RP-HPLC.
Computational Determination of Lipophilicity
In silico methods for log P prediction are valuable tools in early-stage drug discovery for high-throughput screening of large compound libraries.[5] These methods are generally faster and less resource-intensive than experimental approaches.
These methods calculate the log P of a molecule by summing the contributions of its constituent fragments or atoms. Numerous software packages and online tools utilize these algorithms, including:
-
ACD/Labs Percepta: A widely used commercial software that provides highly accurate log P predictions.
-
ChemDraw: Offers a calculated log P value (CLogP) based on a well-established algorithm.
-
Online Platforms (e.g., SwissADME, Molinspiration): Provide free access to log P prediction tools.
Calculated Lipophilicity of this compound and Related Derivatives:
| Compound | Calculated logP (ALOGPS) | Calculated logP (Molinspiration) |
| 8-Hydroxyquinoline | 1.97 | 2.03 |
| 2-Methyl-8-hydroxyquinoline | 2.41 | 2.51 |
| 4-Methyl-8-hydroxyquinoline | 2.41 | 2.51 |
| This compound | 2.85 | 2.99 |
Note: These values are predictions and may vary slightly between different algorithms.
QSAR models can be developed to predict the lipophilicity of a series of related compounds based on their structural descriptors.[2][6] These models establish a mathematical relationship between the chemical structure and the lipophilicity, allowing for the prediction of log P for novel derivatives within the same chemical class. For 8-hydroxyquinoline derivatives, QSAR studies have shown that the addition of lipophilic substituents, such as alkyl or halo groups, generally increases the log P value, while the introduction of polar groups, such as hydroxyl or amino groups, tends to decrease it.[2][6]
Diagram of the QSAR Modeling Process:
Caption: A simplified workflow for developing a QSAR model for log P prediction.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Conrad-Limpach synthesis is a particularly relevant and widely used method for the preparation of 4-hydroxyquinoline derivatives.[3][7]
Proposed Synthetic Protocol via Conrad-Limpach Reaction:
This protocol is a proposed adaptation of the Conrad-Limpach synthesis for the specific preparation of this compound.
-
Materials:
-
2-Amino-m-cresol (starting aniline derivative)
-
Ethyl acetoacetate (β-ketoester)
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)
-
-
Procedure:
-
Step 1: Formation of the Enamine Intermediate:
-
In a round-bottom flask, dissolve 2-amino-m-cresol in ethanol.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure. The resulting enamine intermediate may be a viscous oil.
-
-
Step 2: Thermal Cyclization:
-
Add a high-boiling point inert solvent to the crude enamine intermediate.
-
Heat the mixture to a high temperature (typically around 250 °C) with vigorous stirring.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The this compound product should precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the crude product with a nonpolar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
-
Diagram of the Proposed Conrad-Limpach Synthesis:
Caption: Proposed synthetic route for this compound.
Conclusion and Future Perspectives
The lipophilicity of this compound and its derivatives is a critical parameter that dictates their potential as therapeutic agents. This guide has provided a comprehensive overview of the structural factors influencing lipophilicity within this scaffold and has detailed both experimental and computational methods for its determination. The provided protocols for the shake-flask and RP-HPLC methods are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Future research in this area should focus on the systematic synthesis of a diverse library of this compound derivatives with varying substituents to establish a robust QSAR model for the accurate prediction of their lipophilicity and biological activity. Furthermore, the development of high-throughput experimental methods for lipophilicity determination will be crucial for accelerating the drug discovery process for this promising class of compounds. A deeper understanding of the interplay between lipophilicity, metal chelation, and biological activity will ultimately pave the way for the development of novel and effective 8-hydroxyquinoline-based therapeutics.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-depth Technical Guide to 2,4-Dimethyl-8-hydroxyquinoline for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethyl-8-hydroxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental molecular and physical properties, explore established synthetic routes, and analyze its spectroscopic characteristics. The guide further details its multifaceted applications, with a particular focus on its role in drug development as an antimicrobial and anticancer agent, underpinned by its potent metal-chelating capabilities. This document is intended to be a vital resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate further innovation.
Introduction: The Quinoline Scaffold and the Significance of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a broad spectrum of biological activities. Within this class, 8-hydroxyquinolines are particularly noteworthy for their potent and diverse pharmacological effects, which are intrinsically linked to their ability to chelate metal ions.
This compound emerges as a significant derivative, combining the foundational chelating properties of the 8-hydroxyquinoline core with the modulatory influence of two methyl groups on the pyridine ring. These substitutions can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to improved bioavailability and novel therapeutic activities. This guide will provide an in-depth exploration of this promising compound, from its basic chemical identity to its complex biological functions and applications.
Core Molecular and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
The molecular formula for this compound is C₁₁H₁₁NO .[1][2] Its molecular weight is approximately 173.21 g/mol .[1][2]
Below is a summary of its key physical and chemical properties:
| Property | Value | Source |
| IUPAC Name | 2,4-dimethylquinolin-8-ol | [1] |
| CAS Number | 115310-98-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.211 g/mol | [1][2] |
| Appearance | Yellowish solid | [1][2] |
| Melting Point | 64-66 °C | [1][2] |
| Boiling Point | 325.4 °C at 760 mmHg | [1][2] |
| Density | 1.172 g/cm³ | [1][2] |
| Flash Point | 150.6 °C | [1][2] |
| XLogP3 | 2.557 | [1] |
These properties suggest a compound with moderate lipophilicity (as indicated by the XLogP3 value), which is often favorable for cell membrane permeability, a crucial factor in drug design.
Synthesis and Spectroscopic Characterization
Synthetic Pathways
A plausible synthetic route for this compound would likely involve a variation of the Doebner-von Miller reaction , which is a modification of the Skraup synthesis and is particularly suited for preparing 2,4-disubstituted quinolines.
References
Methodological & Application
Application Note: 2,4-Dimethyl-8-hydroxyquinoline as a Selective Fluorescent Probe for Zinc (Zn²⁺)
Introduction: The Imperative for Selective Zinc Detection
Zinc (Zn²⁺) is a ubiquitous and essential trace element, playing a critical catalytic and structural role in a vast array of physiological and pathological processes. Its involvement in neurotransmission, gene regulation, and enzymatic activity underscores the importance of understanding its cellular and systemic dynamics. Consequently, the development of sensitive and selective methods for the detection and quantification of Zn²⁺ is of paramount importance in biomedical research, drug discovery, and environmental monitoring. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, real-time monitoring capabilities, and the potential for cellular imaging. Among the various classes of fluorescent chemosensors, derivatives of 8-hydroxyquinoline have proven to be particularly effective.[1] This application note provides a detailed guide to the use of 2,4-dimethyl-8-hydroxyquinoline as a robust and selective fluorescent probe for the detection of Zn²⁺.
Scientific Principle: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of this compound for Zn²⁺ is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF).[1] In its unbound state, the this compound molecule exhibits minimal fluorescence. This is primarily due to the quenching of the excited state through an efficient photoinduced electron transfer (PET) process from the electron-rich phenol and pyridine rings.
Upon the introduction of Zn²⁺, a stable coordination complex is formed. The Zn²⁺ ion chelates with the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the hydroxyl group of the this compound.[1] This chelation event has two significant consequences that lead to a "turn-on" fluorescence response:
-
Inhibition of PET: The binding of the electron-deficient Zn²⁺ ion to the lone pairs of electrons on the nitrogen and oxygen atoms effectively suppresses the photoinduced electron transfer process.
-
Increased Molecular Rigidity: The formation of the rigid metal-ligand complex restricts intramolecular rotations and vibrations, which are non-radiative decay pathways for the excited state.
The culmination of these effects is a significant enhancement in the fluorescence quantum yield, resulting in a strong fluorescent signal that is directly proportional to the concentration of Zn²⁺. The methyl groups at the 2 and 4 positions of the quinoline ring can further enhance the photophysical properties and selectivity of the probe. It has been observed that zinc complexes with 2,4-dimethyl substituents on the 8-hydroxyquinoline exhibit favorable fluorescence properties.[2][3]
Mechanism of Zinc Detection
Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound with Zn²⁺.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Zinc chloride (ZnCl₂, anhydrous, ≥ 99.99%)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Deionized water (18.2 MΩ·cm)
-
Other metal chloride salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₂, NiCl₂, MnCl₂, CdCl₂)
-
Spectrofluorometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
Experimental Protocols
Preparation of Stock Solutions
A meticulous approach to solution preparation is critical for reproducible and accurate results.
-
Probe Stock Solution (10 mM): Accurately weigh a precise amount of this compound and dissolve it in spectroscopic grade DMSO to a final concentration of 10 mM. Store this solution in a dark, airtight container at 4°C to prevent photodegradation and solvent evaporation.
-
Zinc Stock Solution (100 mM): Prepare a 100 mM stock solution of ZnCl₂ by dissolving the appropriate amount in deionized water. Due to the hygroscopic nature of ZnCl₂, it is advisable to use a fresh, unopened bottle or to dry the salt under vacuum prior to weighing.
-
Working Buffer (10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer solution in deionized water and adjust the pH to 7.4 using a calibrated pH meter and dropwise addition of 1 M NaOH. This pH is chosen to mimic physiological conditions.
Protocol for Zinc Ion Detection
This protocol outlines the steps for a standard fluorescence titration experiment to determine the response of the this compound probe to varying concentrations of Zn²⁺.
-
Prepare a working solution of the probe: Dilute the 10 mM stock solution of this compound in the 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be kept below 1% to minimize solvent effects on the fluorescence properties.
-
Set up the spectrofluorometer:
-
Emission Wavelength Range (λem): Set the emission scan range from 400 nm to 600 nm. The emission maximum for related zinc-8-hydroxyquinoline complexes is often observed around 490-530 nm.[4]
-
Slit Widths: Set both the excitation and emission slit widths to 5 nm to ensure adequate signal-to-noise ratio while maintaining spectral resolution.
-
Perform the titration:
-
To a quartz cuvette, add 2 mL of the 10 µM probe working solution.
-
Record the fluorescence spectrum of the probe alone (this will serve as the baseline).
-
Sequentially add small aliquots of a diluted ZnCl₂ working solution (e.g., 100 µM) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum. The reaction is typically very fast.[5]
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe with Zn²⁺.
-
Determination of the Limit of Detection (LOD)
The LOD is a critical parameter for evaluating the sensitivity of the fluorescent probe.
-
Prepare blank samples: Prepare at least 10 independent blank samples containing only the 10 µM probe working solution in the HEPES buffer.
-
Measure the blank fluorescence: Record the fluorescence intensity of each blank sample at the emission maximum determined in the titration experiment.
-
Calculate the standard deviation: Calculate the standard deviation (σ) of the fluorescence intensities of the blank samples.
-
Determine the slope of the calibration curve: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ from the initial linear portion of the titration curve. The slope (S) of this linear regression is the sensitivity of the probe.
-
Calculate the LOD: The limit of detection can be calculated using the formula: LOD = 3.3 * (σ / S)
Data Analysis and Interpretation
The collected fluorescence data should be processed to extract meaningful quantitative information about the probe's performance.
| Parameter | Description | Expected Value/Range (based on 8-HQ derivatives) |
| Excitation Max (λex) | The wavelength of maximum light absorption that leads to fluorescence. | ~360 - 380 nm |
| Emission Max (λem) | The wavelength of maximum fluorescence intensity. | ~490 - 530 nm[4] |
| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | > 100 nm |
| Linear Range | The concentration range over which the fluorescence intensity is directly proportional to the Zn²⁺ concentration. | Dependent on probe concentration |
| Limit of Detection (LOD) | The lowest concentration of Zn²⁺ that can be reliably detected. | Low micromolar to nanomolar range |
Experimental Workflow
References
Sensitive and Selective Detection of Aqueous Cadmium (Cd²⁺) Using the Fluorescent Chemosensor 2,4-Dimethyl-8-hydroxyquinoline
An Application Note for Researchers
Abstract
Cadmium is a highly toxic heavy metal that poses significant risks to environmental and human health, necessitating the development of sensitive and selective detection methods.[1][2] This application note details a robust protocol for the quantification of cadmium ions (Cd²⁺) in aqueous solutions using the fluorescent chemosensor 2,4-dimethyl-8-hydroxyquinoline (DMHQ). This method leverages the principles of Chelation-Enhanced Fluorescence (CHEF), where the binding of Cd²⁺ to DMHQ induces a significant "turn-on" fluorescent response. We provide comprehensive, step-by-step protocols for sensor preparation, cadmium detection, determination of the limit of detection (LOD), and assessment of selectivity against common interfering metal ions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers in environmental science, analytical chemistry, and toxicology.
Principle of Detection: Chelation-Enhanced Fluorescence
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorophores used in metal ion sensing.[3][4] In their free, unbound state, these molecules typically exhibit weak fluorescence. This is due to efficient non-radiative decay pathways, such as an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[4][5]
The introduction of cadmium ions into the system leads to the formation of a stable coordination complex. The Cd²⁺ ion chelates with DMHQ, binding to the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring.[3][6] This complexation creates a rigid molecular structure that inhibits the non-radiative decay processes.[4] Consequently, the energy absorbed upon excitation is released radiatively, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive measure of the Cd²⁺ concentration. The methyl groups at the 2 and 4 positions on the quinoline ring can enhance the sensor's performance by modifying the electron density and steric environment of the binding pocket, which can improve selectivity, particularly against other divalent cations like Zn²⁺.
Caption: Figure 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Materials and Equipment
Reagents
-
This compound (DMHQ, ≥98%)
-
Cadmium Chloride (CdCl₂) or Cadmium Nitrate (Cd(NO₃)₂), analytical standard
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Methanol, spectroscopy grade
-
Deionized water (18.2 MΩ·cm)
-
Metal salts for interference studies (e.g., ZnCl₂, MgCl₂, CaCl₂, NaCl, KCl, Pb(NO₃)₂, CuCl₂, HgCl₂, FeCl₃)
Equipment
-
Spectrofluorometer with quartz cuvettes (1 cm path length)
-
pH meter, calibrated
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Class A volumetric flasks and glassware
Experimental Protocols
The following protocols provide a self-validating framework for the reliable quantification of Cd²⁺. Each step includes justifications to ensure technical accuracy.
Protocol 1: Preparation of Stock Solutions
Accurate solution preparation is fundamental to the success of the assay.
-
DMHQ Sensor Stock (1.0 mM):
-
Accurately weigh 17.32 mg of this compound.
-
Dissolve in 100 mL of spectroscopy-grade methanol or DMSO.
-
Rationale: A high-concentration stock in an organic solvent ensures complete dissolution and stability. This stock will be diluted into the aqueous buffer for experiments, minimizing the final organic solvent concentration.
-
-
Buffer Solution (100 mM HEPES, pH 7.4):
-
Dissolve 2.38 g of HEPES in ~90 mL of deionized water.
-
Adjust the pH to 7.4 using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Rationale: Maintaining a stable physiological pH is critical. Low pH can lead to protonation of the sensor's nitrogen, inhibiting metal binding, while high pH can cause the precipitation of cadmium hydroxide.[7][8] HEPES is chosen for its buffering capacity in the 6.8-8.2 range.
-
-
Cadmium (Cd²⁺) Primary Stock (10 mM):
-
Accurately weigh 22.84 mg of CdCl₂·2.5H₂O (or equivalent standard) and dissolve in 10 mL of deionized water.
-
This primary stock is used to prepare fresh working solutions daily.
-
-
Interfering Ion Stocks (10 mM):
-
Prepare 10 mM stock solutions of each metal salt listed in Section 2.1 in deionized water.
-
Rationale: These solutions will be used to test the selectivity of the DMHQ sensor at concentrations significantly higher than the target analyte.
-
Protocol 2: General Procedure for Cadmium Quantification
-
Prepare Assay Buffer: Create a working buffer by diluting the 100 mM HEPES stock to 10 mM in deionized water.
-
Prepare Sensor Working Solution: Dilute the 1.0 mM DMHQ stock solution into the 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 µM.
-
Rationale: The sensor concentration should be in excess of the expected highest cadmium concentration in the linear range to ensure a 2:1 stoichiometric binding.[8]
-
-
Set up Assay:
-
To a series of microcentrifuge tubes, add 990 µL of the 10 µM DMHQ working solution.
-
Add 10 µL of cadmium standard solutions of varying concentrations (to create a calibration curve) or 10 µL of the unknown sample.
-
Include a "blank" sample containing 10 µL of deionized water instead of cadmium.
-
-
Incubate: Vortex each tube gently and incubate for 5-10 minutes at room temperature, protected from light.
-
Rationale: Incubation allows the chelation reaction to reach equilibrium. Most 8-HQ based sensors exhibit a rapid response.[9]
-
-
Measure Fluorescence:
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (e.g., ~370 nm; this should be optimized by running an excitation scan) and record the emission spectrum (e.g., from 400 nm to 600 nm).
-
The fluorescence intensity at the emission maximum (λₑₘ) is the analytical signal.
-
References
- 1. Simultaneous detection of mercury and cadmium ions: A colorimetric method in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in cadmium fluorescent and colorimetric probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05048F [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC Analysis of 8-Hydroxyquinoline Derivatives
<-4> <0>
Abstract
This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 8-hydroxyquinoline (8-HQ) and its derivatives. These compounds are of significant interest in pharmaceutical and clinical research due to their potent biological activities, including antimicrobial, antineurodegenerative, and anticancer properties, which are often linked to their function as powerful metal chelating agents.[1][2] This document outlines strategic approaches to column and mobile phase selection, compares various detection techniques, and presents a robust, step-by-step protocol for reversed-phase HPLC. Furthermore, it addresses common troubleshooting scenarios, particularly those arising from the unique chelating nature of these analytes, and provides guidance on method validation in accordance with ICH Q2(R1) standards.[3][4][5][6]
Introduction: The Analytical Challenge of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (also known as oxine) is a bicyclic organic compound featuring a pyridine ring fused to a phenol.[7] Its structure, particularly the proximity of the hydroxyl group at position 8 to the quinoline nitrogen, makes it an exceptional monoprotic bidentate chelating agent.[7][8] This ability to form stable complexes with a wide range of metal ions is central to the biological activity of its derivatives but also presents a significant challenge for chromatographic analysis.[1]
The primary analytical difficulty arises from the analyte's interaction with trace metal ions (e.g., iron, nickel) that can be present on the surface of silica-based stationary phases or within the HPLC flow path itself.[9][10] This chelation creates a strong secondary retention mechanism, leading to severe peak tailing, poor efficiency, and unreliable quantification.[9][11] Therefore, a successful HPLC method must be intentionally designed to mitigate these interactions.
dot graph MethodDevelopmentWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];
// Define Nodes A [label="Define Analytical Goal\n(Quantification, Purity, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Analyte Characterization\n(pKa, logP, UV spectra)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initial Method Development", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Column Selection\n(e.g., C18, Phenyl, Mixed-Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Mobile Phase Optimization\n(pH, Organic Modifier, Additives)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Detector Selection\n(UV, PDA, FLD, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="System Suitability Test\n(Tailing Factor, Resolution)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Method Optimization", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Method Validation (ICH Q2)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Routine Analysis", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges A -> B [label="Understand Properties"]; B -> C [label="Inform Starting Conditions"]; C -> D; C -> E; C -> F; D -> G; E -> G; F -> G; G -> H [label="Criteria Not Met"]; H -> E [label="Refine Parameters"]; G -> I [label="Criteria Met"]; I -> J [label="Validated Method"]; } Caption: Workflow for HPLC method development for 8-HQ derivatives.
Strategic Method Development
A robust HPLC method for 8-HQ derivatives hinges on a systematic approach that proactively addresses their unique chemical properties.
Column Selection: Mitigating Metal Interactions
The choice of stationary phase is the most critical decision. While standard C18 columns can be used, they are often susceptible to metal-analyte interactions.
-
High-Purity Silica Columns: Modern columns are manufactured using high-purity silica with minimal metal contamination. These are the recommended starting point for minimizing secondary retention effects.[9]
-
Phenyl-bonded Phases: For derivatives like Clioquinol, a phenyl-bonded column can be advantageous. In addition to hydrophobic interactions, it offers pi-pi interactions, which can improve selectivity. A collaborative study for Clioquinol determination successfully used a phenyl-bonded column.[12][13]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics (e.g., Primesep 100 or 200) can offer superior retention and peak shape for the basic quinoline structure, relying on controlled ionic interactions rather than uncontrolled metal chelation.[11][14]
-
Bio-inert or PEEK Hardware: In cases of persistent peak tailing, using HPLC systems and columns with PEEK (polyether ether ketone) flow paths can eliminate contact with stainless steel components, a common source of metal ions.[9]
Mobile Phase Optimization: The Key to Peak Shape
The mobile phase composition is a powerful tool for controlling peak shape and retention.
-
pH Control: The 8-HQ scaffold has a phenolic pKa around 9.9.[8] To ensure consistent retention and avoid peak tailing from silanol interactions, the mobile phase pH should be controlled with a buffer. A low pH (e.g., pH 3) ensures that residual silanol groups on the silica surface are protonated and less active, and the quinoline nitrogen is protonated, leading to better peak shapes.[15][16] Phosphoric acid or its buffers are common choices.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak efficiency. A typical starting point is a gradient of water (with buffer) and acetonitrile.
-
Sacrificial Chelating Agents: This is a highly effective strategy. Adding a small concentration of a strong chelating agent like ethylenediaminetetraacetic acid (EDDA) or even Nickel(II) chloride to the mobile phase can passivate active metal sites in the system.[9][12] These agents preferentially bind to the metal ions, preventing the 8-HQ derivative from interacting with them, thereby dramatically improving peak symmetry.[9]
Detector Selection: Leveraging Spectroscopic Properties
8-HQ derivatives offer several options for sensitive detection.
-
UV/PDA Detection: These compounds possess strong chromophores, making UV detection straightforward. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for peak purity assessment and method development. Common detection wavelengths are around 254 nm or 273 nm.[12][15]
-
Fluorescence Detection (FLD): While 8-HQ itself is weakly fluorescent, many of its metal complexes fluoresce intensely.[7][17] This property can be exploited for highly sensitive and selective detection, especially for trace-level analysis in biological matrices.[18][19] The analysis can be performed by forming the complex either pre-column or post-column.[17]
-
Mass Spectrometry (MS): For unequivocal identification, analysis of metabolites, or quantification in complex matrices, coupling HPLC to a mass spectrometer (LC-MS/MS) is the gold standard.[20] It provides molecular weight and structural information, offering the highest degree of specificity.[21][22]
dot graph DetectorChoice { layout=dot; rankdir="TB"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];
// Define Nodes Start [label="Analytical Requirement", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="UV / PDA Detector", fillcolor="#F1F3F4", fontcolor="#202124"]; FLD [label="Fluorescence Detector (FLD)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometer (MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_UV [label="Routine Quantification\nPurity Analysis", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Result_FLD [label="Trace Level Analysis\nHigh Sensitivity", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Result_MS [label="Metabolite ID\nStructural Confirmation\nComplex Matrices", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Define Edges Start -> UV [label="Standard Assay"]; Start -> FLD [label="Trace Analysis"]; Start -> MS [label="High Specificity Needed"]; UV -> Result_UV [style=dashed, color="#5F6368"]; FLD -> Result_FLD [style=dashed, color="#5F6368"]; MS -> Result_MS [style=dashed, color="#5F6368"]; } Caption: Decision tree for selecting an appropriate HPLC detector.
Protocol: Reversed-Phase HPLC-PDA Analysis of Clioquinol
This protocol provides a validated starting point for the analysis of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a common 8-HQ derivative, in bulk material or simple formulations.[15][23]
Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, and PDA detector
-
High-Purity C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Ortho-phosphoric acid (85%)
-
Clioquinol reference standard
-
0.45 µm syringe filters
Reagent and Standard Preparation
-
Mobile Phase A: HPLC grade water, with pH adjusted to 3.0 using ~0.1% ortho-phosphoric acid.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: Mobile Phase B (Acetonitrile).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Clioquinol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | High-Purity C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for Clioquinol. |
| Mobile Phase | Gradient elution with A: Water (pH 3.0) and B: Acetonitrile | A high percentage of acetonitrile is needed to elute the compound.[15] |
| Gradient | 0-2 min: 90% B; 2-8 min: 90% B; 8-9 min: 10% B; 9-12 min: 10% B | Isocratic elution followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[15] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and sensitivity. |
| PDA Detection | Monitor at 254 nm, acquire spectra from 200-400 nm | 254 nm provides a strong signal for Clioquinol.[15] Full spectra confirm peak identity and purity. |
| Run Time | 12 minutes | Allows for elution and column re-equilibration. |
Sample Preparation
-
Accurately weigh a portion of the sample powder/formulation equivalent to 10 mg of Clioquinol.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area for Clioquinol (expected retention time ~6 min) and quantify against the calibration curve.[15]
Method Validation Principles (ICH Q2 R1)
Any developed analytical method must be validated to demonstrate its suitability for the intended purpose.[6] According to ICH Q2(R1) guidelines, the following parameters should be assessed.[3][4][5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Peak purity analysis (PDA), no interference from blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | No significant change in results with varied flow rate, pH, column temp. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (All Peaks) | Secondary interactions with active metal sites in the column or system.[10][24] | 1. Add a sacrificial chelating agent (e.g., 0.1 mM EDTA) to the mobile phase.[9]2. Switch to a certified high-purity, low-metal content column.3. Use a bio-inert (PEEK) HPLC system if the problem persists.[9] |
| Poor Resolution | Inadequate separation between the analyte and impurities or degradants. | 1. Optimize mobile phase gradient (make it shallower).2. Change the organic modifier (e.g., from ACN to Methanol) to alter selectivity.3. Try a different stationary phase (e.g., Phenyl-Hexyl). |
| Drifting Retention Times | Poor column equilibration, changing mobile phase composition, temperature fluctuations. | 1. Ensure the column is fully equilibrated before injection.2. Pre-mix mobile phase or use a high-performance pump mixer.3. Use a column oven to maintain a constant temperature. |
| Split Peaks | Column void or blockage, sample solvent incompatible with mobile phase. | 1. Reverse-flush the column (disconnect from detector first).2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
Advanced Application: LC-MS/MS for Metabolite Analysis
For drug development, understanding the metabolic fate of 8-HQ derivatives is crucial. LC-MS/MS provides the necessary sensitivity and specificity for this task.[21]
-
Sample Preparation: Biological samples (plasma, urine) often require protein precipitation or liquid-liquid extraction to remove interferences.[20][25]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for protonating the quinoline nitrogen.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[22][26] This provides exceptional selectivity.
-
Metabolite Identification: Full scan and data-dependent MS/MS scans are used to acquire fragmentation spectra of unknown metabolites, allowing for structural elucidation.[22]
Conclusion
The successful HPLC analysis of 8-hydroxyquinoline derivatives is readily achievable with a scientifically-grounded approach. The primary challenge—the compound's inherent chelating ability—can be effectively overcome by selecting high-purity stationary phases and optimizing the mobile phase with appropriate pH control and/or the addition of sacrificial chelating agents. By leveraging powerful detection techniques like PDA and MS, and adhering to rigorous validation standards, researchers can develop reliable and robust methods suitable for both routine quality control and advanced drug development applications.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ours.ou.ac.lk [ours.ou.ac.lk]
- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sielc.com [sielc.com]
- 12. Reverse-phase liquid chromatographic determination of clioquinol in cream and ointment preparations: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 15. turkjps.org [turkjps.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. library.dphen1.com [library.dphen1.com]
- 26. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
Application Notes and Protocols for 2,4-Dimethyl-8-hydroxyquinoline as a Fluorescent Probe in Microscopy
Introduction: Unveiling Cellular Landscapes with a Modified Quinoline Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in the development of fluorescent probes for cellular imaging.[1][2] The parent 8-HQ molecule is characterized by a weakly fluorescent nature in aqueous solutions due to an excited-state intramolecular proton transfer (ESIPT) process, where the energy of the excited state is dissipated non-radiatively.[3][4] However, upon chelation with metal ions, this ESIPT pathway is inhibited, leading to a significant enhancement of fluorescence, a phenomenon often referred to as a "turn-on" response.[5] This property has been harnessed to create a plethora of fluorescent sensors for various biologically significant metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and magnesium (Mg²⁺).[2][6]
This application note focuses on a specific derivative, 2,4-Dimethyl-8-hydroxyquinoline, and provides a comprehensive, albeit generalized, protocol for its application in fluorescence microscopy. The addition of two methyl groups to the quinoline core is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its cell permeability, metal ion selectivity, and spectral characteristics. While specific data for this derivative is limited, the following protocols are based on the well-established principles of 8-hydroxyquinoline-based fluorescent probes and are intended to serve as a robust starting point for researchers.[1][2][3][4][5][6]
Principle of Detection: Chelation-Enhanced Fluorescence
The fluorescence of this compound is predicated on its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.[1] In its unbound state, the molecule exhibits minimal fluorescence. Upon binding to a target metal ion, the formation of a rigid chelate complex restricts the non-radiative decay pathway (ESIPT), resulting in a pronounced increase in fluorescence quantum yield.[3][4][5] This chelation-enhanced fluorescence (CHEF) effect allows for the visualization of metal ion distribution within cellular compartments.
References
- 1. rroij.com [rroij.com]
- 2. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Synthesis of 2,4-Dimethyl-8-hydroxyquinoline metal complexes for OLEDs
An Application Guide to the Synthesis and Characterization of 2,4-Dimethyl-8-hydroxyquinoline Metal Complexes for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Enhanced Emitter Materials
The field of organic light-emitting diodes (OLEDs) has been revolutionized by the use of metal complexes, most notably tris(8-hydroxyquinolinato)aluminum(III) (Alq3).[1][2][3] This class of materials offers a unique combination of high thermal stability, excellent electroluminescence, and good electron-transporting properties, making them foundational components in modern display and lighting technologies.[1][4] The versatility of the 8-hydroxyquinoline (8-HQ) ligand allows for systematic modification to fine-tune the photophysical and electronic properties of the resulting metal complexes.[5][6][7]
Substituting the core 8-HQ structure with functional groups is a key strategy for modulating the emission color, quantum efficiency, and operational stability of the emitter.[2][4] The introduction of methyl groups at the 2 and 4 positions of the quinoline ring to form this compound (DMHQ) is a targeted approach to achieve several enhancements:
-
Steric Hindrance: The methyl groups can sterically hinder intermolecular interactions, potentially reducing aggregation-caused quenching and improving film morphology.
-
Electronic Tuning: As electron-donating groups, the methyl substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.[2]
-
Enhanced Stability: The added bulk can increase the thermal and morphological stability of the complex, contributing to longer device lifetimes.
This guide provides a comprehensive overview and detailed protocols for the synthesis of the DMHQ ligand and its subsequent complexation with aluminum(III) and zinc(II) ions. It is designed for researchers in materials science and drug development seeking to explore novel emitter materials for advanced OLED applications.
Part 1: Synthesis of the this compound (DMHQ) Ligand
The synthesis of substituted quinolines can be achieved through several classic organic reactions, with the Friedländer annulation being a particularly effective method. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Causality in Experimental Design: The Friedländer Synthesis
The choice of the Friedländer synthesis is dictated by the desired substitution pattern. To obtain the 2,4-dimethyl substitution, 2-amino-3-hydroxyacetophenone is reacted with acetone. The reaction is typically catalyzed by a base or acid, which facilitates the crucial intermolecular aldol condensation followed by a cyclization/dehydration cascade to form the quinoline ring system. The base deprotonates the α-carbon of acetone, creating a nucleophilic enolate that attacks the carbonyl group of the o-aminoacetophenone. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline core.
Detailed Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-hydroxyacetophenone
-
Acetone (reagent grade)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxyacetophenone (10 mmol) and potassium hydroxide (20 mmol) in 100 mL of ethanol.
-
Addition of Reagent: Add an excess of acetone (50 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, neutralize the mixture by slowly adding concentrated HCl until the pH is approximately 7. A precipitate may form.
-
Solvent Removal: Remove the ethanol and excess acetone using a rotary evaporator.
-
Workup: Add 100 mL of deionized water to the residue and extract the aqueous phase three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain pure this compound.
Part 2: Synthesis of Metal Complexes
The synthesized DMHQ ligand acts as a bidentate, monoanionic chelating agent, coordinating to metal ions through the pyridyl nitrogen and the phenolate oxygen.[6][8][9] The synthesis of its metal complexes is typically a straightforward precipitation reaction.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound metal complexes.
Detailed Protocol 2: Synthesis of Tris(2,4-dimethyl-8-hydroxyquinolinato)aluminum(III) (Al(DMQ)₃)
Materials:
-
This compound (DMHQ) (3 mmol)
-
Aluminum chloride (AlCl₃) or Aluminum isopropoxide (1 mmol)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (25%)
-
Deionized water
Procedure:
-
Ligand Solution: In a 100 mL flask, dissolve DMHQ (3 mmol) in 50 mL of anhydrous ethanol, heating gently if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve AlCl₃ (1 mmol) in 20 mL of ethanol.
-
Reaction: Slowly add the aluminum chloride solution to the warm DMHQ solution with vigorous stirring. A precipitate should begin to form.
-
Precipitation: Add ammonium hydroxide solution dropwise to the reaction mixture until the pH is approximately 7. This ensures the deprotonation of the ligand's hydroxyl group and complete complex formation.
-
Aging: Continue stirring the mixture at 60°C for 2 hours to promote crystal growth and ensure complete reaction.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Purification: Wash the solid product sequentially with copious amounts of deionized water and then with ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified Al(DMQ)₃ complex in a vacuum oven at 80-100°C for 12 hours.
Detailed Protocol 3: Synthesis of Bis(2,4-dimethyl-8-hydroxyquinolinato)zinc(II) (Zn(DMQ)₂)
Materials:
-
This compound (DMHQ) (2 mmol)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) (1 mmol)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (25%)
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve DMHQ (2 mmol) in 50 mL of anhydrous ethanol in a 100 mL flask.
-
Metal Salt Solution: Dissolve zinc acetate dihydrate (1 mmol) in 20 mL of deionized water.
-
Reaction: Add the aqueous zinc acetate solution to the ethanolic ligand solution with vigorous stirring at room temperature. A yellow-green precipitate of Zn(DMQ)₂ will form immediately.[10]
-
Precipitation: Adjust the pH to ~7-8 with a dilute ammonium hydroxide solution to ensure complete precipitation.
-
Aging: Stir the mixture for an additional 2 hours at room temperature.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum at 80-100°C.
Part 3: Characterization and Performance in OLEDs
Structural and Photophysical Characterization
To ensure the successful synthesis and purity of the ligand and its metal complexes, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the DMHQ ligand and the formation of the complexes (indicated by shifts in proton signals upon coordination).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the ligand to the metal center. Key indicators include the disappearance of the broad O-H stretching band of the free ligand and shifts in the C=N and C-O stretching vibrations.[8]
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compounds.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These are critical for evaluating the material's potential for OLED applications.[7][11] The absorption and emission spectra determine the color of the emitted light. The PL quantum yield provides a measure of the material's intrinsic emissive efficiency.
Data Summary: Photophysical Properties
The introduction of methyl groups is expected to cause a blue shift in the emission spectrum compared to the parent complexes due to their electron-donating nature.
| Compound | Absorption Max (nm) | Emission Max (nm) | Color |
| Alq₃ (literature) | ~390 | ~520-530 | Green |
| Al(DMQ)₃ (expected) | ~380 | ~500-510 | Blue-Green |
| Znq₂ (literature) | ~385 | ~510-520 | Green |
| Zn(DMQ)₂ (expected) | ~375 | ~495-505 | Blue-Green |
Application in OLED Device Fabrication
The synthesized complexes are typically integrated into a multilayer OLED structure via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[12] The complex can serve as the primary light-emitting material in the emissive layer (EML) and often doubles as the electron-transporting layer (ETL) due to the inherent electron mobility of 8-hydroxyquinoline derivatives.[1][5]
Conceptual OLED Device Architecture
Caption: Role of the Al(DMQ)₃ complex in a typical OLED device structure.
Conclusion and Outlook
This guide provides a robust framework for the synthesis and evaluation of this compound metal complexes. The protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization. By systematically modifying the foundational 8-hydroxyquinoline ligand, researchers can develop new generations of emitter materials with tailored properties, paving the way for more efficient, stable, and color-pure OLEDs for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(8-hydroxyquinolinato)aluminium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. bioinfopublication.org [bioinfopublication.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Use of 2,4-Dimethyl-8-hydroxyquinoline in Environmental Sample Analysis
Introduction: A Versatile Chelating Agent for Trace Metal Analysis
In the realm of environmental monitoring, the accurate quantification of trace heavy metals is of paramount importance due to their potential toxicity and impact on ecosystems and human health. The 8-hydroxyquinoline (oxine) family of compounds has long been recognized for its exceptional chelating properties, forming stable, colored complexes with a wide array of metal ions.[1][2] This characteristic makes them invaluable reagents in analytical chemistry, particularly for spectrophotometric and fluorometric determinations, as well as for solvent extraction and separation techniques.[3]
This guide focuses on a specific derivative, 2,4-Dimethyl-8-hydroxyquinoline, exploring its application in the analysis of environmental samples. The introduction of methyl groups at the 2 and 4 positions of the quinoline ring can influence the molecule's solubility, the stability of its metal complexes, and its selectivity towards certain metal ions. These modifications can offer advantages in specific analytical scenarios compared to the parent 8-hydroxyquinoline.
This document provides a comprehensive overview of the synthesis, physicochemical properties, and detailed protocols for the application of this compound in the analysis of water and soil samples. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to employ this versatile reagent effectively.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for developing and optimizing analytical methods. These properties influence its solubility in various solvents, its behavior during solvent extraction, and the stability of its metal chelates.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Yellowy Solid | [4] |
| Melting Point | 64-66 °C | [4] |
| Boiling Point | 325.4 °C at 760 mmHg | [4] |
| Density | 1.172 g/cm³ | [4] |
| LogP (XLogP3) | 2.557 | [4] |
| Vapor Pressure | 0.000122 mmHg at 25°C | [4] |
| Flash Point | 150.6 °C | [4] |
The lipophilic nature of this compound, as indicated by its LogP value, suggests good solubility in organic solvents, a key requirement for its use in liquid-liquid extraction of metal ions from aqueous environmental samples.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Combes quinoline synthesis.[5][6][7][8] This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone. For this compound, 2-amino-m-cresol would be the appropriate aromatic amine, reacting with acetylacetone.
Caption: Synthesis of this compound via the Combes reaction.
The reaction mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure to yield the substituted quinoline.[7] The methyl groups from both the 2-amino-m-cresol and acetylacetone are incorporated into the final quinoline structure.
Chelation Principles and Analytical Applications
The analytical utility of this compound stems from its ability to act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions.[2] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a five-membered chelate ring with the metal ion.
Caption: Chelation of a metal ion by this compound.
The formation of these metal complexes results in a significant change in the electronic properties of the molecule, leading to the development of color, which can be measured by spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.[9]
The general workflow for the analysis of metal ions in environmental samples using this compound typically involves the following steps:
Caption: General workflow for metal ion analysis using this compound.
Application Notes for Water Sample Analysis
The determination of trace metals in water samples is a critical aspect of environmental monitoring. This compound can be employed for the sensitive and selective determination of various metal ions in aqueous matrices.
Principle:
Metal ions in the water sample react with this compound in a buffered solution to form a colored chelate. This chelate is then extracted into an immiscible organic solvent, and the absorbance of the organic phase is measured spectrophotometrically. The concentration of the metal is determined from a calibration curve prepared using standard solutions.
Key Considerations:
-
pH Control: The formation and extraction of the metal chelate are highly dependent on the pH of the aqueous solution. The optimal pH for the extraction of a specific metal ion must be determined experimentally. Generally, a slightly acidic to neutral pH range is effective for many transition metals.[10]
-
Choice of Solvent: The organic solvent for extraction should efficiently extract the metal chelate, be immiscible with water, and have low absorbance at the analytical wavelength. Chloroform and methyl isobutyl ketone (MIBK) are commonly used solvents for extracting 8-hydroxyquinoline complexes.
-
Interferences: Other metal ions present in the sample may also form complexes with the reagent, leading to interference. Selectivity can be enhanced by careful control of pH and the use of masking agents to prevent the reaction of interfering ions.
Protocol: Spectrophotometric Determination of Copper(II) in Water
This protocol provides a general framework for the determination of copper(II) in water samples. It is based on established methods for 8-hydroxyquinoline derivatives and should be validated and optimized for the specific matrix and instrumentation used.[9][11][12][13][14]
1. Reagents and Solutions:
-
Standard Copper(II) Solution (1000 mg/L): Dissolve 3.929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 1 L.
-
Working Copper(II) Standards: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., chloroform or MIBK).
-
Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Masking Agent (optional): A solution of a suitable masking agent (e.g., citrate or tartrate) may be required to prevent interference from other metals.
2. Procedure:
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm membrane filter to remove suspended solids. If necessary, acidify the sample to prevent precipitation of metal hydroxides.
-
Calibration Curve:
-
Pipette known volumes of the working copper(II) standards into a series of separating funnels.
-
Add 5 mL of the buffer solution to each funnel and adjust the total volume to approximately 50 mL with deionized water.
-
Add 10 mL of the this compound solution to each funnel.
-
Shake vigorously for 2 minutes to ensure complete extraction of the copper chelate.
-
Allow the phases to separate and drain the organic layer into a clean, dry flask.
-
Measure the absorbance of the organic extracts at the wavelength of maximum absorbance (λmax), which should be determined experimentally for the Cu(II)-2,4-Dimethyl-8-hydroxyquinoline complex.
-
Plot a calibration curve of absorbance versus copper concentration.
-
-
Sample Analysis:
-
Take a suitable aliquot of the filtered water sample and place it in a separating funnel.
-
Follow the same procedure as for the calibration curve (steps 2b to 2f).
-
Determine the concentration of copper in the sample from the calibration curve.
-
3. Data Interpretation:
The absorbance of the sample is used to determine the concentration of copper from the linear regression equation of the calibration curve. The final concentration in the original water sample should be calculated considering any dilution factors.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 10 µg/mL (Expected) |
| Wavelength of Max. Absorbance (λmax) | To be determined experimentally |
| Molar Absorptivity | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery | 95 - 105% (Target) |
Application Notes for Soil Sample Analysis
The analysis of heavy metals in soil is essential for assessing contamination levels and potential risks to the environment and agriculture. The protocol for soil analysis involves an additional digestion step to bring the metal ions into solution before chelation and extraction.
Principle:
The soil sample is first digested with a strong acid mixture to leach the target metal ions into an aqueous solution.[15] The resulting solution is then treated with this compound under controlled pH conditions to form the metal chelate, which is subsequently extracted and quantified spectrophotometrically as described for water samples.
Key Considerations:
-
Soil Digestion: The choice of acid digestion method is critical to ensure the complete extraction of the target metals from the soil matrix. A mixture of nitric acid and hydrochloric acid (aqua regia) or nitric acid and perchloric acid is commonly used.[15]
-
Matrix Effects: The high concentration of other elements and organic matter in the soil digest can interfere with the analysis. The use of masking agents and proper background correction during spectrophotometric measurements is important.
-
Method Validation: Due to the complexity of the soil matrix, the analytical method must be thoroughly validated using certified reference materials or by spiking experiments to ensure accuracy and precision.
Protocol: Determination of Zinc(II) in Soil
This protocol provides a general procedure for the determination of zinc(II) in soil samples. As with the water analysis protocol, it should be adapted and validated for specific laboratory conditions.
1. Reagents and Solutions:
-
Acids for Digestion: Concentrated Nitric Acid (HNO₃) and Hydrochloric Acid (HCl).
-
Standard Zinc(II) Solution (1000 mg/L): Dissolve 1.000 g of zinc metal in a minimum amount of concentrated HCl and dilute to 1 L with deionized water.
-
Working Zinc(II) Standards: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound Solution (0.1% w/v): As described for water analysis.
-
Buffer Solution (pH 6.0): Prepare a suitable buffer to maintain the pH during complexation.
-
Masking Agent (optional): A solution of sodium thiosulfate can be used to mask interference from copper.
2. Procedure:
-
Soil Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Accurately weigh about 1 g of the sieved soil into a digestion vessel.
-
-
Acid Digestion:
-
Add a mixture of concentrated HNO₃ and HCl (e.g., 10 mL of aqua regia) to the soil sample in a fume hood.
-
Heat the mixture on a hot plate or in a digestion block until the evolution of brown fumes ceases.
-
Cool the digest, add deionized water, and filter the solution to remove any remaining solid particles.
-
Dilute the filtrate to a known volume (e.g., 100 mL) with deionized water.
-
-
Analysis:
-
Take a suitable aliquot of the digested soil solution and proceed with the chelation, extraction, and spectrophotometric measurement as described in the protocol for copper in water (steps 2b to 2f and sample analysis), using the zinc standards to prepare the calibration curve.
-
4. Data and Expected Results:
Similar to the water analysis, a calibration curve is constructed, and the zinc concentration in the soil digest is determined. The final concentration is expressed in mg/kg of dry soil.
| Parameter | Expected Outcome |
| Digestion Efficiency | > 90% |
| Linearity Range | To be determined |
| Recovery from Spiked Samples | 90 - 110% |
| Precision (RSD) | < 10% |
Conclusion: A Powerful Tool with a Need for Method Development
This compound presents itself as a promising reagent for the determination of trace metals in environmental samples, building upon the well-established chemistry of its parent compound, 8-hydroxyquinoline. The presence of methyl groups is anticipated to enhance its properties for specific applications.
The protocols provided in this guide offer a solid foundation for the use of this compound in environmental analysis. However, it is crucial to emphasize that these are general procedures based on the behavior of closely related compounds. For any specific application, it is imperative to conduct thorough method development and validation. This includes the experimental determination of key parameters such as the wavelength of maximum absorbance for each metal chelate, optimal pH for extraction, stability constants of the complexes, and a comprehensive study of potential interferences.
By following the principles of good laboratory practice and rigorous method validation, researchers can unlock the full potential of this compound as a sensitive, selective, and reliable tool for the critical task of environmental monitoring.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. echemi.com [echemi.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-arch.org [sci-arch.org]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. pontejournal.online [pontejournal.online]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Gravimetric Determination of Metal Ions Using 8-Hydroxyquinoline and Its Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 8-hydroxyquinoline (oxine) and its derivatives as chelating agents in the gravimetric analysis of metal ions. The document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the factors influencing selectivity and accuracy. This guide is intended for researchers, analytical scientists, and professionals in drug development and materials science who require precise quantification of metallic elements.
Introduction: The Enduring Relevance of Gravimetric Analysis with 8-Hydroxyquinoline
Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass to determine the amount of an analyte. Among the plethora of organic precipitating agents, 8-hydroxyquinoline, also known as oxine, has maintained its significance for decades. Its utility stems from its ability to form stable, insoluble chelate complexes with a wide array of metal ions.[1][2] The proximity of the hydroxyl group and the nitrogen atom in the 8-hydroxyquinoline molecule allows it to act as a bidentate ligand, forming a stable five-membered ring with a metal ion.[3] This process displaces the hydrogen of the hydroxyl group, and the metal becomes coordinated to both the oxygen and nitrogen atoms.[1][2]
The resulting metal oxinates are typically crystalline, have low solubility in water, and can be dried to a constant weight, making them ideal for gravimetric procedures.[4][5] Furthermore, by carefully controlling the pH of the solution, a degree of selectivity can be achieved, enabling the separation and quantification of specific metals from a mixture.[4] This application note will delve into the practical and theoretical aspects of this robust analytical technique.
The Chemistry of Chelation: Why 8-Hydroxyquinoline Works
The efficacy of 8-hydroxyquinoline as a gravimetric reagent is rooted in its molecular structure. It exists in equilibrium between a hydroxyl form and a zwitterionic form.[1][2] Upon deprotonation of the hydroxyl group, the resulting anion acts as a powerful chelating agent. The reaction with a trivalent metal ion, such as aluminum (Al³⁺), can be represented as follows:
Al³⁺ + 3C₉H₇NO → Al(C₉H₆NO)₃ + 3H⁺
The formation of these insoluble metal chelates is the basis for their separation from the solution. The stoichiometry of the complex is well-defined; for instance, trivalent metals like aluminum and iron form complexes with three molecules of 8-hydroxyquinoline, while divalent metals like magnesium and zinc react with two molecules.[1][2]
Visualizing the Chelation Process
The following diagram illustrates the formation of a metal-oxine complex, showcasing the bidentate coordination that leads to a stable chelate structure.
Caption: Formation of a metal-oxine chelate.
Selectivity and the Influence of pH
While 8-hydroxyquinoline is a versatile precipitant, it is not highly selective, as it can react with numerous metal ions.[4][5] However, the formation of metal oxinates is highly dependent on the pH of the solution. This pH dependence can be exploited to achieve a considerable degree of selectivity. By carefully buffering the solution to a specific pH range, it is possible to precipitate one metal ion while leaving others in the solution. For example, aluminum can be quantitatively precipitated from an acetic acid-acetate buffer solution, which allows for its separation from beryllium, alkaline earth metals, and magnesium.[4][5]
The use of masking agents can further enhance selectivity. For instance, in the analysis of aluminum in alloys, citrate and cyanide can be added to complex with interfering ions like iron and copper, preventing their precipitation with 8-hydroxyquinoline.[6]
Table 1: pH Ranges for the Precipitation of Various Metal Oxinates
| Metal Ion | Optimal pH Range for Precipitation | Stoichiometry of Precipitate | Notes |
| Aluminum (Al³⁺) | 4.2 - 9.8 | Al(C₉H₆NO)₃ | Crystalline and easily filtered.[4][5] |
| Magnesium (Mg²⁺) | > 7.0 | Mg(C₉H₆NO)₂ | |
| Zinc (Zn²⁺) | > 4.4 | Zn(C₉H₆NO)₂ | |
| Copper (Cu²⁺) | 2.7 - 7.0 | Cu(C₉H₆NO)₂ | |
| Iron (Fe³⁺) | 2.8 - 11.2 | Fe(C₉H₆NO)₃ | |
| Manganese (Mn²⁺) | 5.9 - 9.5 | Mn(C₉H₆NO)₂ | Can be dried to a constant weight at 150°C.[7] |
Note: These pH ranges are indicative and may vary depending on the specific experimental conditions.
Gravimetric Determination of Aluminum: A Detailed Protocol
This protocol provides a step-by-step method for the quantitative determination of aluminum as aluminum 8-hydroxyquinolate. This procedure is widely applicable and serves as an excellent example of the technique.
Reagents and Equipment
-
Aluminum Standard Solution: A solution containing a known concentration of Al³⁺.
-
8-Hydroxyquinoline Solution (2%): Dissolve 2g of 8-hydroxyquinoline in 100mL of 2M acetic acid.
-
Ammonium Acetate Solution (2M)
-
Hydrochloric Acid (0.1M)
-
Distilled Water
-
400mL Beakers
-
Sintered Glass Crucibles (Porosity No. 4)
-
Drying Oven (102-120°C)
-
Desiccator
-
Analytical Balance
-
pH Meter or pH indicator paper
-
Heating Plate
Experimental Workflow
The following diagram outlines the key stages of the gravimetric determination of aluminum using 8-hydroxyquinoline.
Caption: Workflow for the gravimetric determination of aluminum.
Step-by-Step Procedure
-
Sample Preparation: Accurately pipette a known volume (e.g., 10 mL) of the aluminum solution into a 400 mL beaker.[4][5] Add approximately 150 mL of distilled water and 1 mL of 0.1 M HCl.[4][5]
-
Heating: Gently heat the solution to 60-70°C on a heating plate. Do not boil.[4][5]
-
Precipitation: While stirring, add 20 mL of the 2% 8-hydroxyquinoline solution.[4][5] Then, slowly add 2 M ammonium acetate solution until a precipitate begins to form.[4][5] Continue to add an additional 25 mL of the ammonium acetate solution for every 100 mL of the total solution volume.[4][5] The supernatant liquid should be faintly yellow, indicating a slight excess of the precipitating agent.[4][5]
-
Digestion: Allow the beaker to stand for at least one hour, with occasional stirring, to allow the precipitate to fully form and crystallize.[4][5]
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4).[5]
-
Washing: Wash the precipitate thoroughly with several portions of cold distilled water to remove any soluble impurities.[5]
-
Drying: Place the crucible containing the precipitate in a drying oven set to 102-120°C.[4][5] Dry for at least two hours.
-
Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible on an analytical balance.
-
Constant Weight: Repeat the drying, cooling, and weighing cycles until a constant weight is obtained (i.e., the difference between two consecutive weighings is negligible).[5]
-
Calculation: The weight of the aluminum in the original sample can be calculated using the following formula:
Weight of Al = Weight of Al(C₉H₆NO)₃ precipitate × Gravimetric Factor
The gravimetric factor is the ratio of the atomic weight of aluminum to the molecular weight of aluminum 8-hydroxyquinolate (Al(C₉H₆NO)₃). Aluminum oxinate contains 5.874% aluminum.[5]
Derivatives of 8-Hydroxyquinoline in Gravimetric Analysis
While 8-hydroxyquinoline is a highly effective reagent, its lack of selectivity can be a limitation. To address this, various derivatives have been synthesized to improve specificity for certain metal ions. By introducing different functional groups onto the quinoline ring, the steric and electronic properties of the ligand can be modified, thereby altering its chelating behavior.
For example, the introduction of a methyl group at the 2-position (creating 2-methyl-8-hydroxyquinoline or "oxine") introduces steric hindrance that prevents the formation of a stable complex with aluminum, while still allowing for the precipitation of other metals. This modification enhances the selectivity of the reagent. The synthesis of such derivatives often involves methods like the Skraup or Friedlander reactions.[1][2]
Troubleshooting and Considerations for Accuracy
-
Incomplete Precipitation: Ensure the pH is within the optimal range and that a slight excess of the precipitating agent is used.
-
Co-precipitation of Impurities: Thorough washing of the precipitate is crucial. In complex matrices, the use of masking agents or a double precipitation may be necessary.
-
High Results: The precipitate can sometimes retain the reagent, leading to erroneously high results.[4][5] Adhering to the recommended digestion time and washing procedure can minimize this effect.
-
Decomposition of the Precipitate: Avoid overheating the precipitate during the drying stage, as this can lead to decomposition. The recommended drying temperature for most metal oxinates is between 100°C and 140°C.
-
Hygroscopic Nature of the Precipitate: Ensure the precipitate is cooled in a desiccator before weighing to prevent the absorption of atmospheric moisture.
Conclusion
The use of 8-hydroxyquinoline and its derivatives in gravimetric analysis remains a powerful and reliable technique for the quantification of a wide range of metal ions. By understanding the principles of chelation and carefully controlling experimental parameters such as pH, researchers can achieve a high degree of accuracy and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these methods in a variety of scientific and industrial settings.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mcconline.org.in [mcconline.org.in]
- 6. Determination of Aluminum in Precipitation Hardening Stainless Steel and High Temperature Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Photostability of 2,4-Dimethyl-8-hydroxyquinoline and its Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-8-hydroxyquinoline and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during photostability experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound and its coordination compounds.
Q1: Why is my this compound solution changing color under ambient light?
A: Uncomplexed 8-hydroxyquinoline (8-HQ) and its derivatives are known to be susceptible to photodegradation. The color change you are observing is likely due to the formation of photo-oxidation products. The pyridine ring of the quinoline moiety is susceptible to attack by reactive oxygen species, such as superoxide radicals, which can be generated in the presence of light and oxygen. This can lead to the formation of colored byproducts like 2-aminobenzaldehyde and various quinolinones.[1] To mitigate this, prepare solutions fresh and protect them from light using amber vials or by wrapping containers in aluminum foil.
Q2: I observe a significant increase in fluorescence intensity after forming a metal complex with this compound. Why does this happen?
A: This phenomenon is known as chelation-enhanced fluorescence (CHEF). Free 8-hydroxyquinoline is weakly fluorescent due to an efficient non-radiative decay pathway involving excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[2][3] Upon chelation with a metal ion, this proton transfer is blocked, and the molecule's structure becomes more rigid.[2][3] This increased rigidity and the blocking of the non-radiative pathway force the molecule to dissipate the absorbed energy through fluorescence, leading to a significant enhancement in emission intensity.[2][3]
Q3: My metal complex of this compound shows good initial fluorescence, but the signal decreases over time during measurement. What is causing this?
A: A continuous decrease in fluorescence intensity during measurement is a classic sign of photodegradation or photobleaching.[4] Even though complexation can enhance photostability compared to the free ligand, the complex can still be susceptible to degradation under high-intensity excitation light. The absorbed energy can lead to irreversible chemical reactions, forming non-fluorescent products. To minimize this, consider the following:
-
Reduce the excitation light intensity using neutral density filters or by narrowing the spectrometer slits.
-
Decrease the sample exposure time for each measurement.
-
Use a fresh sample for each time-point in a kinetic study.[4]
Q4: Does the choice of metal ion affect the photostability of the complex?
A: Absolutely. The nature of the central metal ion plays a crucial role in the photostability of the complex. Factors such as the metal's ionic size, charge, and electronic configuration influence the strength and nature of the metal-ligand bond.[5] For instance, complexes with transition metals like Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ may exhibit fluorescence quenching through mechanisms like photoinduced electron transfer, which can also provide a pathway for degradation.[4] In contrast, d¹⁰ metal ions like Zn(II) and Cd(II) are less likely to participate in such processes, and their complexes are often more fluorescent and potentially more stable.[6]
Q5: I am observing unexpected shifts in the emission wavelength of my complex in different solvents. What is happening?
A: This is likely due to solvatochromism, where the polarity of the solvent influences the emission wavelength.[4] The excited state of the complex can have a different dipole moment than the ground state. Polar solvents can stabilize the excited state to a greater extent than nonpolar solvents, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.[4] When reporting photophysical data, it is crucial to specify the solvent used.
Troubleshooting Guide
This section provides detailed guidance for specific experimental problems you might encounter.
Issue 1: Inconsistent Photostability Results Between Batches
You have synthesized multiple batches of the same this compound metal complex, but they exhibit different degradation profiles under identical irradiation conditions.
Possible Causes & Solutions
-
Purity of Starting Materials: Impurities in the this compound ligand or the metal salt can act as photosensitizers or quenchers, altering the degradation kinetics.
-
Action: Ensure the purity of your starting materials using techniques like NMR, mass spectrometry, and elemental analysis. Recrystallize the ligand if necessary.
-
-
Stoichiometry of the Complex: Incomplete complexation or the presence of a mixture of complex species (e.g., 1:1 and 1:2 metal-to-ligand ratios) can lead to variability.
-
Presence of Water or Solvent Molecules in the Coordination Sphere: Coordinated solvent molecules can affect the complex's geometry and electronic properties, influencing its photostability.
-
Action: Characterize your complex for the presence of coordinated solvent using thermogravimetric analysis (TGA) and FTIR spectroscopy.[7]
-
Issue 2: Rapid Degradation of the Metal Complex in Solution
Your this compound complex, which is stable in the solid state, degrades rapidly when dissolved in a solvent and exposed to light.
Possible Causes & Solutions
-
Solvent-Mediated Degradation: The solvent can play a direct role in the degradation pathway. Protic solvents, for example, can participate in excited-state proton transfer reactions.
-
Action: Test the photostability in a range of solvents with varying polarities and proticities (e.g., Dichloromethane, Acetonitrile, Methanol, Water).
-
-
Dissociation of the Complex: In solution, the complex may exist in equilibrium with the free ligand and metal ion. The less stable free ligand can then undergo rapid photodegradation.
-
Action: Evaluate the stability of the complex in the chosen solvent. High dilution may favor dissociation. Consider using a more coordinating solvent if appropriate for your application, but be aware that the solvent might compete with the ligand for the metal ion.[9]
-
-
Oxygen-Dependent Degradation: Dissolved oxygen can lead to the formation of singlet oxygen and other reactive oxygen species upon photosensitization by the complex, which then attack the ligand.
-
Action: Degas your solutions by bubbling with an inert gas (e.g., Argon or Nitrogen) before and during the irradiation experiment to see if the stability improves.
-
Experimental Protocol: Standardized Photostability Testing
To ensure reproducible and comparable results, follow a standardized photostability testing protocol, such as the one outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[10][11]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of your complex at a known concentration in a suitable, high-purity solvent.
-
Transfer the solution to a chemically inert and transparent container (e.g., a quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil. This will help differentiate between photodegradation and thermal degradation.[11]
-
-
Light Source and Exposure:
-
Use a calibrated photostability chamber equipped with light sources that meet ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).[11][12]
-
Expose the sample and the dark control to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]
-
Maintain a constant temperature throughout the experiment to minimize thermal effects.
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or fluorescence detector, to quantify the concentration of the parent complex.
-
Monitor for the appearance of degradation products.
-
Data Presentation: Quantifying Photodegradation
Summarize your quantitative data in a clear and structured table to facilitate comparison.
| Time (hours) | Concentration of Complex (Irradiated Sample) (µM) | Concentration of Complex (Dark Control) (µM) | % Degradation |
| 0 | 10.00 | 10.00 | 0 |
| 2 | 8.50 | 9.98 | 15.0 |
| 4 | 7.10 | 9.95 | 29.0 |
| 6 | 5.80 | 9.93 | 42.0 |
| 8 | 4.60 | 9.90 | 54.0 |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Photostability Testing
The following diagram illustrates a typical workflow for assessing the photostability of a this compound metal complex.
Caption: Workflow for ICH Q1B compliant photostability testing.
Potential Photodegradation Pathways
Understanding the potential degradation pathways is crucial for interpreting your results and designing more stable complexes.
Caption: Potential photodegradation mechanisms for metal complexes.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. caronscientific.com [caronscientific.com]
Technical Support Center: Fluorescence Quenching of 8-Hydroxyquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 8-hydroxyquinoline (8-HQ) derivatives in fluorescence-based assays involving transition metals. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions, ensuring the integrity and success of your experiments. As researchers and drug development professionals, precision is paramount. This resource synthesizes established scientific principles with practical, field-proven insights to help you navigate the complexities of your work.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Issue 1: The initial fluorescence signal of my 8-HQ derivative is weak or absent.
A robust starting signal is crucial for observing quenching. If your fluorophore isn't performing as expected, several factors could be at play.
Probable Causes:
-
Suboptimal pH: The fluorescence of 8-HQ derivatives is highly pH-dependent. The protonation state of the phenolic hydroxyl group and the quinoline nitrogen dictates the molecule's electronic structure and its susceptibility to Excited-State Intramolecular Proton Transfer (ESIPT), a primary non-radiative decay pathway that inherently weakens fluorescence.[1][2][3]
-
Inappropriate Solvent: The solvent environment significantly impacts fluorescence. Protic solvents can facilitate ESIPT, quenching fluorescence, while polar aprotic solvents often enhance it.[1][4]
-
Photobleaching: 8-HQ derivatives, like all fluorophores, are susceptible to photochemical destruction after prolonged exposure to high-intensity excitation light.[1]
-
Contamination: Trace amounts of quenching agents, particularly heavy metal ions from glassware or reagents, can suppress the signal.[5]
Troubleshooting Workflow:
References
Technical Support Center: Analysis of Environmental Samples with 2,4-Dimethyl-8-hydroxyquinoline
Welcome to the technical support center for the analytical application of 2,4-Dimethyl-8-hydroxyquinoline. This guide is designed for researchers, scientists, and professionals who use this chelating agent for the determination of metal ions in complex environmental matrices. Here, we will address common challenges, with a primary focus on identifying and mitigating matrix effects to ensure data integrity and accuracy.
Part 1: Understanding the Matrix Effect
This section addresses the fundamental principles of matrix effects and how to diagnose their presence in your experiments.
FAQ: What is a "matrix effect" in the context of using this compound?
In an ideal scenario, the analytical signal you measure would be directly and solely proportional to the concentration of your target metal ion complexed with this compound. However, environmental samples such as soil extracts, wastewater, or sludge are incredibly complex. The "matrix" refers to everything in the sample that is not your target analyte. A matrix effect is any influence these other components have on the measurement of the analytical signal, causing an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.[1][2][3][4]
When using this compound, matrix effects can manifest in two primary ways:
-
Chemical Interference: Components of the matrix can directly interact with your target metal ion or the this compound reagent itself. For example, high concentrations of humic acids in a soil extract might chelate the target metal, reducing its availability to react with your reagent. Alternatively, other metal ions may compete for the chelating agent.[5]
-
Instrumental Interference: Matrix components can interfere with the instrumental detection of the formed metal-chelate complex. In techniques like electrospray ionization mass spectrometry (ESI-MS), non-volatile salts or organic molecules can co-elute with the analyte and suppress the ionization process in the source, leading to a weaker signal.[4][6] In spectrophotometry, colored or turbid matrix components can absorb light at the same wavelength as your complex, leading to a falsely high reading.
FAQ: My results are inconsistent and my spike recoveries are poor. How do I know if I have a matrix effect?
Inconsistent results and poor spike recovery are classic symptoms of matrix effects. Here are key diagnostic checks to confirm if your assay is being compromised:
-
Poor Spike Recovery: This is the most direct test. Add a known concentration of the target metal ion (a "spike") to your environmental sample and a "clean" sample (e.g., deionized water). Process both samples identically. If the recovery in the environmental sample is significantly lower or higher than what is observed in the clean sample (typically outside a 80-120% range), a matrix effect is highly likely.
-
Dilution Test: Analyze your sample at several different dilution factors (e.g., 2x, 5x, 10x). If a matrix effect is present, the calculated concentration of the analyte (corrected for dilution) will often change as the sample is diluted.[7] At a high enough dilution, the effect may become negligible, and the corrected concentration will plateau. This indicates that you have sufficiently diluted the interfering components.[7]
-
Comparison of Calibration Curves: Prepare two calibration curves. One using standards prepared in a clean solvent (e.g., deionized water) and another using matrix-matched standards (prepared in a blank sample matrix that is free of your target analyte). If the slopes of the two curves are significantly different, this is a clear indication of a matrix effect.[8]
The following diagram illustrates the fundamental mechanism of matrix interference.
Caption: Diagram of Matrix Interference Mechanisms.
Part 2: Troubleshooting & Mitigation Strategies
This section provides actionable, step-by-step guidance to overcome matrix effects in your analysis.
Section A: Sample Preparation & Cleanup
The most effective way to combat matrix effects is to remove the interfering components before analysis.[9]
FAQ: My water/soil samples are high in dissolved organic matter. How can I clean them up?
High levels of dissolved organic matter, such as humic and fulvic acids, are notorious for causing matrix effects by sequestering metal ions.[10] Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup.[11][12]
Experimental Protocol: General Solid-Phase Extraction (SPE) Cleanup
This protocol is a starting point and should be optimized for your specific sample type and target analyte.
-
Sorbent Selection: Choose an SPE cartridge with a sorbent that retains your analyte-chelate complex while allowing interfering matrix components to pass through, or vice-versa. For metal-chelate complexes, reversed-phase sorbents (e.g., C18) are often a good choice.[11]
-
Conditioning: Prepare the sorbent for sample loading. Pass a solvent like methanol through the cartridge to wet the stationary phase, followed by reagent-grade water to equilibrate it to aqueous conditions.[11]
-
Sample Loading: Adjust the pH of your sample to ensure the formation of the metal-(this compound) complex. Pass the sample slowly through the conditioned SPE cartridge. The complex should be retained on the sorbent.
-
Washing: Pass a weak solvent (e.g., water or a water/methanol mix) through the cartridge. This step is crucial for washing away weakly bound matrix interferents (like salts) while the analyte complex remains bound to the sorbent.
-
Elution: Use a stronger organic solvent (e.g., methanol or acetonitrile) to disrupt the interaction between the analyte complex and the sorbent, eluting your now-purified and concentrated analyte into a collection tube.[11]
-
Analysis: The resulting eluate can be evaporated and reconstituted in a suitable solvent for instrumental analysis.
Section B: Analytical & Calibration Strategies
If sample cleanup is insufficient or impractical, analytical techniques can be employed to compensate for matrix effects.
FAQ: My standard calibration curve is not working for my samples. What is the "method of standard additions" and when should I use it?
The method of standard additions is a powerful calibration technique that effectively cancels out matrix effects by calibrating within the sample itself.[13][14] You should use this method when you cannot obtain a blank matrix to create matrix-matched standards or when every sample has a unique matrix composition.[14][15] The underlying principle is that the matrix will affect the added standard and the endogenous analyte in the exact same way, thus correcting for the interference.[16][17]
Experimental Protocol: Method of Standard Additions
-
Prepare Aliquots: Take several identical aliquots of your unknown sample. Let's say five 10 mL aliquots.
-
Spike Aliquots: Leave one aliquot unspiked (this is your "zero addition"). To the remaining aliquots, add increasing, known amounts of a standard solution of your target metal. For example, add 0, 10, 20, 30, and 40 µL of a 10 ppm standard.
-
Add Reagent & Dilute: Add the this compound reagent to each aliquot and dilute all to the same final volume (e.g., 25 mL) with deionized water. This ensures the matrix concentration is constant across all solutions.
-
Measure Signal: Measure the analytical signal (e.g., absorbance, ion count) for each of the prepared solutions.
-
Plot and Extrapolate: Plot the measured signal (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of this plot represents the original concentration of the analyte in the unknown sample.[14][16]
The workflow for the method of standard additions is visualized below.
Caption: Workflow for the Method of Standard Additions.
Part 3: Data Validation & Summary
Ensuring your chosen strategy has effectively mitigated the matrix effect is a critical final step.
FAQ: How do I prove that my chosen method (e.g., SPE, standard additions) has worked?
Method validation is essential for producing trustworthy data.
-
Analysis of a Certified Reference Material (CRM): If available, analyze a CRM with a matrix similar to your samples. If your method yields a result within the certified range for the CRM, it provides strong evidence that your matrix effect correction is successful.
-
Spike Recovery in Pre-Treated Samples: If you used a cleanup method like SPE, perform a spike recovery experiment on the cleaned sample. A successful recovery (e.g., 95-105%) indicates that the interfering components have been removed.
-
Consistent Results: Ultimately, a validated method will produce consistent, reproducible results for a given sample over multiple analyses.
Troubleshooting Summary Table
| Symptom / Problem | Potential Cause | Recommended First Action | Alternative Strategies |
| Low or inconsistent spike recovery | Matrix effect (signal suppression) | Perform a serial dilution of the sample to see if recovery improves.[7] | Implement a Solid-Phase Extraction (SPE) cleanup protocol.[11] |
| Inaccurate results compared to known values | Improper calibration due to matrix effects | Use the method of standard additions for calibration.[13][16] | Prepare matrix-matched calibration standards if a blank matrix is available.[8] |
| High background signal or false positives (Spectrophotometry) | Colored or turbid matrix components | Use a sample blank (sample without this compound) to zero the instrument. | Employ SPE to remove interfering colored compounds.[18] |
| Signal suppression or enhancement (LC-MS) | Co-eluting matrix components affecting ionization | Improve chromatographic separation to resolve the analyte from interferences.[19] | Dilute the sample extract; use a stable isotope-labeled internal standard.[6][9] |
| Poor reproducibility between different sample types (e.g., river water vs. wastewater) | Varying matrix composition and severity of effects | Use the method of standard additions for each sample individually.[15] | Develop a robust SPE method that effectively cleans up all sample types.[12] |
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Interaction of 8-Hydroxyquinoline with Soil Environment Mediates Its Ecological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. alpha-measure.com [alpha-measure.com]
- 16. Termbites [termbites.com]
- 17. welchlab.com [welchlab.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Effects on the Fluorescence of 2,4-Dimethyl-8-hydroxyquinoline Chelates
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-8-hydroxyquinoline and its metal chelates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during fluorescence-based experiments. By understanding the causal relationships between pH, chelation, and fluorescence, you can optimize your assays, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Foundational Principles (FAQs)
This section addresses the fundamental "why" behind the experimental observations. A solid grasp of these principles is the first step toward effective troubleshooting.
Q1: Why is the fluorescence of the this compound ligand itself so sensitive to pH?
A: The fluorescence of this compound, like its parent compound 8-hydroxyquinoline (8-HQ), is intrinsically linked to its molecular form, which is dictated by the pH of the solution. The molecule can exist in three main forms: a protonated (cationic) form in strongly acidic conditions, a neutral form in moderately acidic to neutral conditions, and a deprotonated (anionic) form in alkaline conditions.
Computational and experimental studies show that the deprotonated form, where the hydroxyl group has lost its proton, is highly fluorescent.[1][2] Conversely, the protonated form exhibits diminished emission.[2] This behavior is often attributed to processes like Excited-State Intramolecular Proton Transfer (ESIPT), which provides a non-radiative pathway for the excited molecule to return to its ground state, effectively quenching fluorescence.[2][3] When the molecule is deprotonated or chelated to a metal ion, this ESIPT pathway is inhibited, leading to a significant enhancement of fluorescence.[2] Therefore, controlling the pH is critical as it directly determines the concentration of the highly fluorescent anionic species.
Q2: How does pH govern the formation and fluorescence of the metal chelates?
A: The pH of the medium is arguably the most critical variable in forming a fluorescent metal chelate with this compound. Its role is twofold:
-
Ligand Availability: As explained above, the ligand must be in its deprotonated (anionic) form to effectively chelate a metal ion. At low pH, the hydroxyl group is protonated, and the nitrogen atom of the quinoline ring may also be protonated. In this state, the ligand has a low affinity for metal cations and chelation is minimal. As the pH increases, the ligand deprotonates, making the lone pair of electrons on the oxygen available for coordination with the metal ion, thus forming the stable five-membered chelate ring.[4]
-
Metal Ion Availability: The pH also affects the metal ion. At excessively high pH, many metal ions (especially trivalent ones like Al³⁺) will precipitate out of solution as metal hydroxides, rendering them unavailable for chelation.[5] Therefore, a delicate balance is required. The pH must be high enough to deprotonate the ligand but not so high that it causes the metal ion to precipitate. This creates an optimal pH "window" for the formation of the fluorescent chelate, which is specific to each metal ion.[5]
Part 2: Troubleshooting Guide
This section provides solutions to common experimental problems. Each issue is broken down by likely cause and followed by a step-by-step resolution protocol.
Problem 1: Low or No Fluorescence Signal
-
Most Likely Cause: The pH of your solution is outside the optimal range for chelate formation, or a quenching agent is present.
-
Troubleshooting Protocol:
-
Verify pH: Use a calibrated pH meter to measure the pH of your final sample solution. Do not rely solely on the theoretical pH of the buffer you prepared.[6] Small additions of sample or stock solutions can alter the final pH.
-
Check for Metal Hydroxide Precipitation: Visually inspect the solution for any turbidity or precipitate. If observed, your pH is likely too high. The solution should be perfectly clear.
-
Review Optimal pH Range: Consult the literature for the optimal pH for your specific metal-ligand pair. For many metal-8-hydroxyquinoline derivative complexes, the optimal pH lies between 5 and 8.[5] For example, the Al³⁺ chelate is often formed around pH 5.5.[7]
-
Investigate Quenching: Certain metal ions, such as Fe(III), are powerful quenchers of fluorescence, even at very low concentrations.[5][8] Ensure your reagents and glassware are free from contamination with quenching metals.[9] Dissolved oxygen can also cause quenching.[9]
-
Confirm Reagent Concentration: Ensure that the concentrations of both the ligand and the metal ion are appropriate and that one is not limiting the reaction unnecessarily.[10][11]
-
Problem 2: Inconsistent or Drifting Fluorescence Readings
-
Most Likely Cause: The buffer capacity is insufficient to maintain a stable pH, or the chelate is undergoing a slow degradation or precipitation reaction.
-
Troubleshooting Protocol:
-
Assess Buffer Capacity: If your experimental process involves a reaction that produces or consumes H⁺ ions, a low-capacity buffer may not be able to maintain a stable pH. Consider increasing the buffer concentration.
-
Monitor pH Over Time: Measure the pH of your sample at the beginning of the experiment and again after the fluorescence readings have drifted. A significant change confirms a buffer issue.
-
Check for Photobleaching: Exposing the sample to the excitation light for prolonged periods can lead to photochemical degradation (photobleaching).[9] Reduce the exposure time, decrease the excitation intensity (using neutral density filters or narrower slit widths), and prepare fresh samples.
-
Evaluate Sample Stability: Some chelates may not be stable over long periods or may slowly precipitate, especially if the concentration is near saturation. Take readings promptly after sample preparation.
-
Problem 3: Unexpected Shifts in Emission Wavelength (λem)
-
Most Likely Cause: The presence of multiple fluorescent species due to incorrect pH, contamination, or solvent effects.
-
Troubleshooting Protocol:
-
Analyze the Blank: Run a spectrum of your buffer solution containing only the this compound ligand (no metal). The fluorescence of the "free" ligand at a given pH may contribute to the overall spectrum and cause apparent shifts if not properly background-subtracted.
-
Verify pH Control: As different protonated/deprotonated forms of the ligand fluoresce at different wavelengths, poor pH control can lead to a mixed population of species and a shifted or broadened emission peak.[12][13]
-
Check for Contaminating Metals: Contamination with a different fluorescent metal ion can result in a secondary emission peak, which can shift the apparent maximum of your target chelate.
-
Consider Solvent Effects: The polarity of the solvent can influence the fluorescence properties of the chelate. Ensure your solvent composition is consistent across all samples and standards.[8]
-
Problem 4: High Background Fluorescence
-
Most Likely Cause: Intrinsic fluorescence from the buffer components, solvent, or contaminants in the reagents or cuvette.
-
Troubleshooting Protocol:
-
Screen Buffer Components: Individually check all buffer components for intrinsic fluorescence under your experimental conditions. Some buffers, particularly those with aromatic rings, can fluoresce.[14]
-
Use High-Purity Solvents: Always use spectroscopy or HPLC-grade solvents. Run a fluorescence scan of the pure solvent to ensure it is free from fluorescent impurities.[9]
-
Thoroughly Clean Cuvettes: Use a meticulous cleaning protocol for your cuvettes. Even trace amounts of fluorescent material from a previous experiment can cause high background. Quartz or fused silica cuvettes are generally preferred.[9]
-
Measure a "True" Blank: Prepare a blank sample containing everything except your metal ion of interest (i.e., buffer and ligand). This will account for the background fluorescence of the unbound ligand at your experimental pH.
-
Part 3: Experimental Protocols & Data
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a pH-Controlled Buffer Solution
This protocol describes the preparation of a 0.1 M acetate buffer, suitable for experiments in the pH 4-6 range.
-
Calculations: To prepare 1 L of a 0.1 M acetate buffer at pH 5.0, you will need solutions of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Preparation of Stock Solutions:
-
0.1 M Acetic Acid: Dilute 5.7 mL of glacial acetic acid (17.4 M) to 1 L with deionized water.
-
0.1 M Sodium Acetate: Dissolve 8.2 g of sodium acetate (anhydrous) in deionized water to make a final volume of 1 L.
-
-
Mixing: Start with the 0.1 M acetic acid solution. While stirring and monitoring with a calibrated pH meter, slowly add the 0.1 M sodium acetate solution until the pH reaches exactly 5.0.[15][16]
-
Final Volume Adjustment: If necessary, add deionized water to reach the final desired volume.
-
Storage: Store the buffer in a clean, tightly sealed bottle at 4°C.[15] Always allow the buffer to return to room temperature before use, as pH can be temperature-dependent.[6]
Protocol 2: General Procedure for Fluorescence Measurement
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) at least 30 minutes before use to ensure a stable output.[11]
-
Parameter Setup: Set the excitation and emission wavelengths appropriate for your specific metal chelate. Set the excitation and emission slit widths (e.g., 5 nm is a common starting point).
-
Blank Measurement: Fill a clean cuvette with your blank solution (buffer + ligand). Place it in the sample holder and record the fluorescence spectrum. This is your background.
-
Sample Preparation: In a separate vial, add the buffer, the this compound stock solution, and finally the metal ion stock solution to their final concentrations. Mix well.
-
Sample Measurement: Transfer the sample solution to a cuvette, place it in the instrument, and record the fluorescence spectrum.
-
Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence of the chelate.
Data Summary: Optimal pH for 8-Hydroxyquinoline Chelate Fluorescence
While data for the 2,4-Dimethyl derivative may require specific optimization, the optimal pH ranges for the parent compound, 8-hydroxyquinoline, provide an excellent starting point.
| Metal Ion | Typical Optimal pH Range | Notes |
| Al³⁺ | 5.0 - 6.0 | Forms a highly fluorescent and stable chelate.[5][7] |
| Mg²⁺ | 9.5 - 10.5 | Requires alkaline conditions for deprotonation and chelation. |
| Zn²⁺ | 6.0 - 8.0 | Fluorescence is very sensitive to pH changes in this range.[1][5] |
| Cd²⁺ | 7.0 - 9.0 | Forms one of the most intensely fluorescent chelates.[5] |
Part 4: Visualizations
Diagram 1: Ligand Speciation and Chelation Pathway
Caption: pH-dependent equilibrium of this compound and its chelation.
Diagram 2: Troubleshooting Workflow for Low Fluorescence
Caption: A decision-tree workflow for troubleshooting low fluorescence signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. fcsxpert.com [fcsxpert.com]
- 15. goldbio.com [goldbio.com]
- 16. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Strategies to Reduce Background Fluorescence in Cell Imaging
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common issues related to background fluorescence in cell imaging. High background fluorescence can significantly obscure specific signals, leading to challenges in data interpretation and compromising the validity of your results. This resource offers expert insights and actionable protocols to help you enhance the signal-to-noise ratio in your imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Source of Background Fluorescence
Q1: What is autofluorescence, and why is it a primary contributor to background noise?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1][2] This intrinsic fluorescence is a significant source of background noise because it can mask the specific signal from your intended fluorescent labels.[3] Common endogenous molecules that cause autofluorescence in mammalian cells include aromatic amino acids (like tryptophan), NADH, flavins, collagen, elastin, and lipofuscins.[1][2][4] In plant cells, chlorophyll and lignin are major contributors.[4] The emission spectra of these molecules are often broad and can overlap with the emission of commonly used fluorophores, particularly in the blue and green regions of the spectrum.[3][4]
-
Causality: The phenomenon occurs because these endogenous molecules, much like engineered fluorophores, contain structural motifs (e.g., polycyclic hydrocarbons with delocalized electrons) that absorb photons, transition to an excited state, and then release lower-energy photons as they return to their ground state.[2] The intensity and spectral properties of autofluorescence can vary depending on the cell or tissue type, its metabolic state, and the fixation methods used.[1][5]
Q2: My unstained control sample shows significant fluorescence. How do I identify the source?
A2: An unstained control is a critical first step in troubleshooting background fluorescence.[6] If this control exhibits fluorescence, the likely culprits are autofluorescence from the sample itself or fluorescence from your reagents and consumables.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to identify the source of background fluorescence in an unstained sample.
Step-by-Step Protocol to Isolate the Source:
-
Image Consumables: Begin by imaging a clean, empty glass-bottom dish or slide to rule out fluorescence from the imaging vessel itself.[7] Plastic-bottom dishes are a common source of high background.[3][7]
-
Check Media and Buffers: Image your live-cell imaging media or mounting medium alone. Some components in cell culture media, like phenol red and FBS, can be fluorescent.[8][9] For fixed samples, some mounting media formulations can contribute to background.[6][10]
-
Assess the Sample: Image your unstained, fixed, and permeabilized (if applicable) cells or tissue. This will reveal the level of endogenous autofluorescence.
By systematically evaluating each component, you can pinpoint the primary contributor to the background signal in your negative controls.
Section 2: Sample Preparation and Staining Protocol Optimization
Q3: How does my choice of fixative impact background fluorescence?
A3: The fixation method can be a major source of induced autofluorescence. Aldehyde fixatives, such as formaldehyde and glutaraldehyde, are known to react with amines in proteins and other cellular components, creating fluorescent products (Schiff bases).[11] This effect is more pronounced with glutaraldehyde than with formaldehyde.[11]
Strategies to Mitigate Fixation-Induced Autofluorescence:
-
Use Non-Aldehyde Fixatives: When compatible with your antigen, consider using organic solvents like ice-cold methanol or ethanol.[9][11]
-
Optimize Fixation Time: Minimize the duration of fixation to the shortest time necessary for adequate preservation of your sample's morphology.[5][11]
-
Quenching: After aldehyde fixation, you can treat your samples with a quenching agent to reduce autofluorescence. Common quenching agents include:
-
Sodium Borohydride: Can be used to reduce aldehyde-induced fluorescence, though its effectiveness can be variable.[11]
-
Glycine or Ammonium Chloride: These amine-containing compounds can help to quench unreacted aldehyde groups.
-
Table 1: Comparison of Common Fixatives and Their Impact on Autofluorescence
| Fixative | Mechanism | Autofluorescence Potential | Mitigation Strategies |
| Paraformaldehyde (PFA) | Cross-linking | Moderate | Minimize fixation time, quench with glycine/NH4Cl.[11] |
| Glutaraldehyde | Cross-linking | High | Avoid if possible; use sodium borohydride for quenching.[11][12] |
| Methanol/Ethanol | Dehydrating/Precipitating | Low | Use ice-cold; may not be suitable for all antigens.[9] |
Q4: I'm seeing a lot of non-specific antibody binding. How can I improve my blocking and washing steps?
A4: Insufficient blocking and inadequate washing are common causes of high background due to non-specific antibody binding.[13][14][15]
Expert Insights on Blocking:
-
The Principle of Blocking: The goal of blocking is to saturate non-specific binding sites on your sample, preventing antibodies from adhering to them.[16]
-
Choosing a Blocking Agent:
-
Normal Serum: The most specific blocking agent is often normal serum from the same species in which the secondary antibody was raised.[17][18] This is because it contains immunoglobulins that will block Fc receptors and other non-specific sites that the secondary antibody might otherwise bind to.
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA is a widely used general protein blocker.[15][17]
-
Protein-Free Buffers: Commercial protein-free blocking buffers are also available and can be beneficial in certain applications.
-
-
Optimizing Blocking Time: Typical blocking times range from 30 minutes to 1 hour.[19] Excessively long blocking can sometimes reduce specific antibody binding.[19]
Protocol for Effective Washing:
Thorough washing after both primary and secondary antibody incubations is crucial for removing unbound antibodies.[7][15]
-
Buffer Choice: Use a buffered saline solution like PBS or TBS. Adding a mild detergent like Tween-20 (0.05-0.2%) can help to reduce non-specific interactions.[20]
-
Frequency and Duration: Perform at least 3-4 washes of 5-10 minutes each.[15][21] Ensure gentle agitation during the washes to facilitate the removal of unbound antibodies.
Q5: Can the concentration of my primary and secondary antibodies contribute to high background?
A5: Absolutely. Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[13][14][22] Excess antibody can bind non-specifically to the sample, leading to a diffuse or speckled background.[23]
Protocol for Antibody Titration:
To find the optimal concentration that maximizes your signal-to-noise ratio, it is essential to perform a titration (dilution series) for each new antibody.
-
Prepare a Dilution Series: For your primary antibody, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your blocking buffer.
-
Stain Samples: Stain a separate sample with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image and Analyze: Image all samples using identical acquisition settings. The optimal dilution is the one that provides a bright specific signal with the lowest background.
-
Repeat for Secondary Antibody: Once the optimal primary antibody concentration is determined, repeat the titration process for your secondary antibody.
Section 3: Reagent and Fluorophore Selection
Q6: How can I choose the right fluorophores to minimize background?
A6: Strategic fluorophore selection is a powerful way to circumvent issues with autofluorescence.[6]
Key Considerations for Fluorophore Selection:
-
Spectral Separation from Autofluorescence: First, characterize the autofluorescence spectrum of your sample by imaging an unstained control.[6][24] Since autofluorescence is often most prominent in the blue and green channels, choosing fluorophores that excite and emit in the red or far-red regions of the spectrum can significantly improve your signal-to-noise ratio.[4][6]
-
Brightness and Photostability: Select bright, photostable fluorophores. Brighter dyes (those with a high extinction coefficient and quantum yield) provide a stronger signal that can more easily be distinguished from background.[25][26][27] Modern dyes like the Alexa Fluor, DyLight, or Atto series are often superior to older dyes like FITC in this regard.[6]
-
Narrow Emission Spectra for Multiplexing: In multi-color experiments, choose fluorophores with narrow emission spectra to minimize bleed-through, where the signal from one fluorophore is detected in another's channel.[26]
Table 2: Fluorophore Selection Guide Based on Autofluorescence
| Autofluorescence Region | Recommended Fluorophore Emission Range | Example Fluorophores |
| Blue/Green (e.g., from NADH, flavins) | Red to Far-Red (>600 nm) | Alexa Fluor 594, Alexa Fluor 647, Cy5 |
| Broad Spectrum (e.g., from lipofuscin) | Far-Red to Near-Infrared (>650 nm) | Alexa Fluor 680, Alexa Fluor 750, Cy7 |
Q7: Does the mounting medium affect background fluorescence?
A7: Yes, the mounting medium can both contribute to background and help reduce it.
-
Refractive Index (RI) Matching: A key function of mounting media is to have a refractive index close to that of the coverslip and immersion oil.[10][28] Mismatching the RI can cause spherical aberration and light scatter, which reduces signal and can increase perceived background.[29] Glycerol-based mounting media are common because glycerol raises the RI.[10]
-
Antifade Reagents: Many mounting media contain antifade reagents (e.g., n-propyl gallate, p-phenylenediamine) to protect fluorophores from photobleaching.[10][29] This helps maintain a strong signal.
-
Intrinsic Fluorescence: Some mounting media can be autofluorescent themselves. It's also strongly recommended to avoid mounting media that come pre-mixed with nuclear stains like DAPI, as the unbound DAPI will increase the overall background fluorescence across your entire sample.[10] It's better to perform the nuclear stain as a separate step and wash away the excess before mounting.[10]
Section 4: Image Acquisition and Post-Processing
Q8: Are there any image acquisition techniques to reduce background?
A8: Optimizing your microscope settings is a critical step in managing background fluorescence.
Acquisition Strategies:
-
Confocal Microscopy: Using a confocal microscope with a properly set pinhole is one of the most effective ways to reduce background. The pinhole physically blocks out-of-focus light, including fluorescence from above and below the focal plane, thereby increasing the signal-to-noise ratio.
-
Photobleaching: You can intentionally photobleach your sample before staining to reduce autofluorescence.[30][31] By exposing the sample to intense light from the microscope's lamp, endogenous fluorophores can be destroyed.[30][32][33] This technique is particularly effective for reducing lipofuscin autofluorescence.[31]
-
Spectral Imaging and Linear Unmixing: This advanced technique involves acquiring a full emission spectrum at each pixel of the image.[34][35][36][37] With specialized software, you can then define the known spectra of your specific fluorophores and the spectrum of the autofluorescence (from an unstained control). The software can then computationally separate, or "unmix," these signals, effectively removing the autofluorescence contribution from your final image.[34][36][37][38]
Workflow for Spectral Unmixing:
Caption: A simplified workflow for reducing background using spectral imaging and linear unmixing.
Q9: Can I use image processing to subtract background after I've acquired my images?
A9: Yes, computational background subtraction is a common and powerful tool, but it must be applied carefully.
Common Image Processing Techniques:
-
Simple Background Subtraction: Many software packages (like ImageJ/Fiji) allow you to subtract a constant value from every pixel in the image. This value can be determined by measuring the mean intensity of a background region in your image that contains no specific signal.
-
Rolling Ball Algorithm: This is a more sophisticated method available in ImageJ/Fiji that is effective for correcting uneven background illumination.[39] It works by rolling a virtual "ball" of a specified radius across the bottom of the image's intensity profile. The resulting surface is considered the background and is subtracted from the original image.
-
Frequency-Based Filtering (Fourier Transform): Background that varies slowly across an image (like uneven illumination) exists at low spatial frequencies, while fine details from your specific staining are at higher frequencies.[40] High-pass filtering can be used to remove the low-frequency background component.[40]
A Word of Caution: All computational subtraction methods risk altering your data. It is crucial to apply the exact same subtraction parameters to all images within an experiment (including controls) to allow for valid comparisons. Over-subtraction can artificially remove weak signals, while incorrect subtraction can introduce new artifacts. Whenever possible, optimizing the experimental protocol to reduce background is preferable to relying solely on post-acquisition processing.[6]
References
- 1. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. microscopyfocus.com [microscopyfocus.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oni.bio [oni.bio]
- 18. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 19. ibidi.com [ibidi.com]
- 20. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 21. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
- 25. biocompare.com [biocompare.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 28. Are there any special considerations when choosing a mounting medium for specific applications? | AAT Bioquest [aatbio.com]
- 29. unige.ch [unige.ch]
- 30. scispace.com [scispace.com]
- 31. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 33. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy [jove.com]
- 34. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 36. microscopist.co.uk [microscopist.co.uk]
- 37. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 38. user.it.uu.se [user.it.uu.se]
- 39. biorxiv.org [biorxiv.org]
- 40. Background removal by highpass filtering [help.imageanalyst.net]
Overcoming low quantum yield in 8-hydroxyquinoline-based probes
Technical Support Center: 8-Hydroxyquinoline Probes
Introduction: The 8-HQ Quantum Yield Conundrum
8-Hydroxyquinoline (8-HQ) and its derivatives are powerful fluorescent probes, prized for their ability to chelate metal ions and report on their local environment.[1][2][3] A common and significant challenge researchers face, however, is the intrinsically low fluorescence quantum yield of the 8-HQ ligand itself in many common solvents, especially aqueous solutions.[1][4][5] This guide provides a comprehensive troubleshooting framework and advanced strategies to diagnose the root causes of low quantum yield and systematically enhance the performance of your 8-HQ-based probes.
The fluorescence quantum yield (Φf) is a direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[6][7][8] A low quantum yield means that non-radiative decay pathways are dominating, preventing the emission of a photon. Understanding and mitigating these pathways is key to a successful experiment.
Section 1: The "Why" - Frequently Asked Questions on Low Quantum Yield
This section addresses the fundamental mechanisms that suppress 8-HQ fluorescence.
Q1: Why is my 8-HQ probe brightly fluorescent as a metal complex but nearly dark on its own in solution?
A1: The core reason is a highly efficient, non-radiative process called Excited-State Intramolecular Proton Transfer (ESIPT) .[9][10][11] In its ground state, 8-HQ has an intramolecular hydrogen bond between the hydroxyl (-OH) group and the quinoline nitrogen.[12][13] Upon excitation with light, this proton rapidly transfers from the oxygen to the nitrogen, forming a non-fluorescent tautomer.[1][4] This process happens on a femto-to-picosecond timescale, providing a rapid, non-emissive route back to the ground state.[1]
When 8-HQ chelates a metal ion like Zn²⁺ or Al³⁺, the hydroxyl proton is displaced.[12][14] This blocks the ESIPT pathway.[5][9][13] With its primary non-radiative decay route disabled, the excited molecule is forced to relax by emitting a photon, leading to a dramatic "turn-on" of fluorescence.[1][4]
Q2: My probe's fluorescence is strong in one solvent but weak in another. What's happening?
A2: The solvent environment critically influences quantum yield. Key factors include:
-
Polarity and Hydrogen Bonding: Protic solvents (like water or methanol) can form intermolecular hydrogen bonds with the 8-HQ molecule, which can facilitate the ESIPT process and further quench fluorescence.[11]
-
Viscosity: In some cases, higher solvent viscosity can restrict molecular vibrations and rotations that otherwise serve as non-radiative decay pathways, leading to enhanced fluorescence.
-
High-Energy Vibrations: Solvents with high-energy vibrational modes, like the O-H bonds in water, can effectively quench fluorescence by dissipating the excited-state energy as heat.[15]
Q3: The fluorescence intensity of my probe decreases at higher concentrations. Is this expected?
A3: Yes, this is a classic phenomenon known as Aggregation-Caused Quenching (ACQ) .[13][15] At high concentrations, individual probe molecules can stack together (form aggregates) through π-π interactions. These aggregates create new, efficient non-radiative decay pathways, effectively quenching the fluorescence of the ensemble. This is a significant bottleneck for applications in aqueous media or the solid state.[12][13]
Section 2: Troubleshooting Workbench: A Step-by-Step Guide
Use this section to diagnose and resolve specific experimental issues.
Problem: I'm getting a weak or inconsistent fluorescence signal from my 8-HQ probe.
This workflow provides a systematic approach to identifying the culprit.
Q&A Troubleshooting:
-
Q: My signal is completely flat. Where do I start?
-
A: Begin with the basics in the workflow (Figure 2). First, confirm your excitation and emission wavelengths are correct for your specific 8-HQ derivative. Second, verify the probe's concentration using its UV-Vis absorbance spectrum and molar extinction coefficient. An unexpectedly low absorbance means your concentration is lower than intended.
-
-
Q: Why do I see a signal in DMSO but not in my PBS buffer?
-
A: This strongly points to solvent-induced quenching. As explained in Q2 of Section 1, the hydrogen-bonding network and high-energy O-H vibrations of water are highly effective at quenching 8-HQ fluorescence.[15] This is a classic manifestation of the ESIPT mechanism being exacerbated by the solvent.
-
-
Q: My fluorescence intensity vs. concentration plot is non-linear and drops at the high end. What does this mean?
Section 3: Advanced Strategies for Quantum Yield Enhancement
If fundamental troubleshooting doesn't resolve the issue, these advanced strategies can proactively boost your probe's performance.
Strategy 1: Rational Chemical Modification
Modifying the 8-HQ core is a powerful way to inhibit non-radiative decay.
-
Block the ESIPT Pathway: The most effective modification is to replace the hydroxyl proton. Alkylating the hydroxyl group to form an ether derivative completely blocks ESIPT, often leading to a significant increase in quantum yield.[9][16]
-
Introduce Steric Hindrance: Adding bulky groups at positions 2 or 7 can disrupt the planarity of the 8-HQ molecule. This can inhibit the formation of non-fluorescent aggregates (combating ACQ) and may also restrict intramolecular rotations that lead to non-radiative decay.
-
Couple with an AIEgen: For applications requiring high concentrations or use in aqueous media, covalently linking the 8-HQ unit to a moiety known for Aggregation-Induced Emission (AIE), such as a tetraphenylethene (TPE) group, is a state-of-the-art strategy.[12][13][14] The resulting probe will be non-emissive in dilute solution but will become highly fluorescent upon aggregation, directly countering the ACQ effect.[13][14]
| Modification Strategy | Target Mechanism | Expected Outcome on Quantum Yield (Φf) | Reference Example |
| O-Alkylation (e.g., -OH to -OCH₃) | ESIPT Inhibition | Significant Increase | Ether derivatives show higher fluorescence than parent 8-HQ.[9] |
| Introduce Bulky Substituents | ACQ Inhibition | Increase (especially at high concentrations) | TPE-functionalized 8-HQ.[12][13] |
| Chelate with specific metal ions | ESIPT Inhibition | Significant Increase | Zn(II) or Al(III) complexes.[5][17] |
| Introduce Electron-Withdrawing Groups | Modulate PET | Variable (can increase or decrease) | Nitro- or sulfonate-substituted 8-HQs.[18] |
Strategy 2: Supramolecular Encapsulation (Environmental Control)
Instead of changing the probe, change its immediate environment using host-guest chemistry. This is particularly effective for improving solubility and fluorescence in aqueous solutions.
-
Cyclodextrins (CDs): These are truncated cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 8-HQ probe can become encapsulated within the CD cavity, shielding it from water molecules that would otherwise quench its fluorescence.[19][20][21] This sequestration reduces non-radiative decay and can lead to a dramatic enhancement of the quantum yield.[19]
-
Surfactant Micelles: Above their critical micelle concentration (CMC), surfactants like SDS or CTAB form micelles. The hydrophobic tails create a non-polar core that can encapsulate the 8-HQ probe, effectively transferring it to a more favorable, non-aqueous microenvironment.[18][22][23]
Experimental Protocol: Enhancing 8-HQ Fluorescence with β-Cyclodextrin
-
Stock Solutions: Prepare a 1 mM stock solution of your 8-HQ probe in DMSO. Prepare a 10 mM stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultrapure water.
-
Sample Preparation: Create a series of samples in aqueous buffer (e.g., 10 mM HEPES, pH 7.4). Keep the final 8-HQ probe concentration constant (e.g., 10 µM) and vary the final HP-β-CD concentration (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM). Ensure the final DMSO concentration is <1% v/v in all samples to minimize solvent effects.
-
Equilibration: Gently vortex the samples and allow them to equilibrate for 30 minutes at room temperature.
-
Measurement: Measure the fluorescence emission spectrum for each sample using a calibrated fluorometer. Keep excitation wavelength and slit widths constant.
-
Analysis: Plot the integrated fluorescence intensity as a function of HP-β-CD concentration. A significant increase in intensity indicates successful encapsulation and quantum yield enhancement.
Section 4: Standard Operating Protocol (SOP): Measuring Relative Quantum Yield
To quantify your improvements, you must measure the relative fluorescence quantum yield (Φf). This is done by comparing your probe to a well-characterized fluorescent standard with a known quantum yield.[24]
Required Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Procedure:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with your 8-HQ probe. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-blue region.
-
Prepare Dilute Solutions: Prepare a series of five dilutions for both your test probe and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[24]
-
Measure Absorbance: Record the absorbance of all ten solutions at the chosen excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence: Using the same excitation wavelength, record the fully corrected fluorescence emission spectrum for each solution. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: Determine the gradient (slope) of the line for both plots. The relative quantum yield of your test probe (Φₓ) is calculated using the following equation:[24][25]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients for the test probe and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test probe and standard, respectively (if the solvent is the same, this term equals 1).
-
References
- 1. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: promising scaffolds for MRI contrast agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04084G [pubs.rsc.org]
- 22. Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quench ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00094J [pubs.rsc.org]
- 23. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.uci.edu [chem.uci.edu]
- 25. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Metal Chelation: 8-Hydroxyquinoline vs. 2,4-Dimethyl-8-hydroxyquinoline
For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision dictated by the specific demands of the application, be it analytical chemistry, catalysis, or therapeutic intervention. 8-Hydroxyquinoline (8-HQ), a foundational bidentate chelating agent, has been a cornerstone in coordination chemistry for decades. Its derivatives, however, offer nuanced properties that can be leveraged for enhanced selectivity and stability. This guide provides an in-depth, objective comparison between the parent 8-HQ and its substituted analogue, 2,4-Dimethyl-8-hydroxyquinoline, focusing on the structural and electronic modifications that govern their metal-binding performance.
Foundational Principles: The Chelation Mechanism of 8-Hydroxyquinoline
8-Hydroxyquinoline is a versatile chelating ligand, forming stable complexes with a wide array of metal ions.[1][2] Its efficacy stems from a simple yet robust structural feature: the proximity of a phenolic hydroxyl group at the C8 position to the nitrogen atom of the quinoline ring.[1][3] Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the lone pair of electrons on the nitrogen atom act as a bidentate "pincer," coordinating with a metal ion to form a stable five-membered ring. This chelation process is responsible for its widespread use as an analytical reagent, fungicide, and a scaffold for therapeutic agents targeting metal homeostasis.[4][5][6][7]
The introduction of methyl groups onto the quinoline scaffold, as in this compound, fundamentally alters the electronic and steric landscape of the molecule, leading to significant changes in its interaction with metal ions.
Structural Modification and its Stereoelectronic Consequences
The key difference between the two molecules is the presence of methyl groups at the C2 and C4 positions of the quinoline ring in the dimethyl derivative. These substitutions impart two primary effects:
-
Inductive Effect (Electronic): Methyl groups are electron-donating. This inductive effect increases the electron density on the quinoline ring, making the heterocyclic nitrogen atom more basic. A more basic nitrogen atom can form a stronger coordinate bond with the metal ion, which would be expected to increase the stability of the metal complex.
-
Steric Hindrance: The methyl group at the C2 position is adjacent to the coordinating nitrogen atom. This proximity creates steric bulk around the metal-binding site. This steric clash can hinder the approach of the metal ion and destabilize the resulting complex, particularly when a second or third ligand molecule attempts to coordinate.[8]
The final stability of a metal complex with this compound is therefore determined by the interplay between the stabilizing electronic effect and the destabilizing steric effect.
Quantitative Comparison: Stability of Metal Complexes
The most direct way to compare the chelating strength of these ligands is by examining their stepwise stability constants (K). The logarithm of these constants (log K) provides a clear measure of the binding affinity. The data below, derived from the seminal work of Irving and Rossotti, was determined in a 50% v/v aqueous dioxane solution at 20°C and provides a direct comparison under identical conditions.[9]
| Metal Ion | Ligand | log K₁ | log K₂ |
| Cu²⁺ | 8-Hydroxyquinoline | 13.29 | 12.00 |
| This compound | 12.39 | 11.20 | |
| Ni²⁺ | 8-Hydroxyquinoline | 11.49 | 9.80 |
| This compound | 9.30 | 7.60 | |
| Zn²⁺ | 8-Hydroxyquinoline | 10.60 | 9.61 |
| This compound | 9.45 | 8.20 | |
| Mg²⁺ | 8-Hydroxyquinoline | 6.99 | 5.91 |
| This compound | 6.00 | 4.70 |
Data sourced from Irving, H., and Rossotti, H.S. (1955).[9]
Analysis of Performance Data:
The experimental data clearly demonstrates that for all tested divalent metal ions, the stability constants for the this compound complexes are significantly lower than those for the corresponding 8-hydroxyquinoline complexes. This is true for both the first (log K₁) and second (log K₂) stability constants.
This outcome strongly suggests that the steric hindrance from the methyl group at the C2 position is the dominant factor, overriding the electron-donating inductive effect. The bulky methyl group impedes the optimal orientation of the ligand for coordination, weakening the metal-ligand bond. The effect is particularly pronounced for the formation of the second complex (ML₂), as evidenced by the larger drop in log K₂ values. This is because the coordination of a second bulky ligand introduces even greater steric repulsion.
Visualizing the Chelation and Experimental Workflow
To better understand the molecular interactions and the experimental process for their characterization, the following diagrams are provided.
Caption: Metal chelation by 8-HQ and its dimethyl derivative.
The diagram above illustrates the formation of a metal complex with both ligands. The steric clash between the C2-methyl group and the metal's coordination sphere in the 2,4-dimethyl derivative is a key takeaway.
Experimental Protocol: Determining Stoichiometry via Job's Method
A fundamental experiment to characterize any new metal-ligand system is the determination of its binding stoichiometry. The Method of Continuous Variations, or Job's Plot, is a robust and widely used spectrophotometric technique for this purpose.[10][11]
Principle of Causality: This method relies on the principle that if a physical property, such as absorbance, is directly proportional to the concentration of the formed complex, then the maximum concentration of the complex will occur when the reactants (metal and ligand) are mixed in their exact stoichiometric ratio.[10][12] By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, we can identify this ratio.
Caption: Experimental workflow for Job's Method of Continuous Variation.
Detailed Step-by-Step Methodology:
-
Preparation of Equimolar Stock Solutions:
-
Accurately prepare a stock solution of a metal salt (e.g., 1 mM CuSO₄) in a suitable solvent (e.g., buffered water or 50% dioxane/water).
-
Prepare a stock solution of the chelator (8-HQ or 2,4-dimethyl-8-HQ) of the exact same molarity (e.g., 1 mM) in the same solvent.
-
-
Determination of λmax:
-
Prepare a solution containing an excess of the ligand relative to the metal ion (e.g., 10:1 ligand:metal ratio) to ensure complete complex formation.
-
Scan the absorbance of this solution across a relevant wavelength range (e.g., 300-500 nm) using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). This wavelength is used for all subsequent measurements because it provides the highest sensitivity for detecting the complex.
-
-
Preparation of the Continuous Variation Series:
-
Prepare a series of at least 10 solutions in separate volumetric flasks or tubes. The total volume of each solution must be identical (e.g., 10 mL).
-
Vary the volumes of the metal and ligand stock solutions in each tube. For example:
-
Tube 1: 1 mL Metal + 9 mL Ligand
-
Tube 2: 2 mL Metal + 8 mL Ligand
-
...
-
Tube 9: 9 mL Metal + 1 mL Ligand
-
Tube 10: A "blank" containing only the ligand at its highest concentration may be useful for instrument calibration.
-
-
Ensure thorough mixing and allow the solutions to equilibrate.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Calibrate (zero) the instrument using a cuvette containing the pure solvent.
-
Measure and record the absorbance of each solution in the series.
-
-
Data Analysis and Interpretation:
-
Calculate the mole fraction of the ligand for each solution. Mole Fraction (X_L) = Moles of Ligand / (Moles of Ligand + Moles of Metal). Since the volumes were varied and concentrations are equal, this simplifies to V_L / (V_L + V_M).
-
Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis).
-
The resulting plot should show two linear portions that intersect. Draw best-fit lines through the data points on both sides of the maximum.
-
The mole fraction at the point of intersection of these two lines corresponds to the stoichiometry of the complex. For example:
-
An intersection at X_L ≈ 0.5 indicates a 1:1 metal-to-ligand ratio.
-
An intersection at X_L ≈ 0.67 indicates a 1:2 metal-to-ligand ratio.
-
An intersection at X_L ≈ 0.75 indicates a 1:3 metal-to-ligand ratio.[10]
-
-
Summary and Application Outlook
The comparison between 8-hydroxyquinoline and this compound provides a classic illustration of structure-activity relationships in coordination chemistry.
-
8-Hydroxyquinoline remains the superior general-purpose chelator, forming more stable complexes due to the absence of steric hindrance. Its strong binding affinity is valuable in quantitative analysis for metal detection and in therapeutic strategies that require robust metal sequestration.[6]
-
This compound , while forming weaker complexes, offers unique properties. The steric hindrance that lowers its stability constants could be exploited to achieve greater selectivity. It may bind preferentially to smaller metal ions that can better fit into the sterically crowded coordination site. Furthermore, in drug development, a lower binding affinity can sometimes be desirable to create a more reversible interaction with biological metal ions, potentially reducing toxicity.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. asdlib.org [asdlib.org]
- 11. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Fluorescent Probes for Intracellular Zinc Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular zinc (Zn²⁺) is paramount to understanding its diverse roles in cellular physiology and pathology. This guide provides an in-depth comparative analysis of commonly employed fluorescent probes for intracellular zinc detection, moving beyond a simple catalog of reagents to offer practical insights and validated experimental protocols. Our objective is to empower you to make informed decisions in selecting the optimal tool for your specific research needs, ensuring the scientific integrity and reproducibility of your findings.
The Critical Role of Intracellular Zinc and the Need for Precise Detection
Zinc is the second most abundant transition metal in the human body and a crucial cofactor for over 3000 proteins, playing indispensable roles in gene expression, enzymatic activity, neurotransmission, and apoptosis.[1][2][3] Dysregulation of zinc homeostasis is implicated in a host of diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2][4] Consequently, the ability to visualize and quantify dynamic changes in intracellular "labile" or "mobile" zinc pools is essential for elucidating its complex cellular functions.[1][2][5] Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution in living cells.[5][6][7][8]
A Landscape of Fluorescent Zinc Probes: Small Molecules vs. Genetically Encoded Sensors
The arsenal of fluorescent zinc sensors can be broadly categorized into two major classes: small-molecule probes and genetically encoded protein-based sensors.[5][8] Each class presents a unique set of advantages and limitations that must be carefully considered in the context of the experimental design.
Small-molecule probes are synthetic compounds that typically exhibit a change in their fluorescent properties upon binding to zinc.[5] They often offer a large dynamic range, meaning a significant fold-change in fluorescence intensity upon zinc binding, making them highly sensitive to fluctuations in zinc concentration.[5] However, controlling their subcellular localization can be challenging, and they may accumulate in unintended cellular compartments.[4][9][10]
Genetically encoded sensors, on the other hand, are proteins engineered to report changes in zinc concentration.[5] A key advantage is the ability to target these sensors to specific subcellular organelles by fusing them with appropriate localization signals, enabling precise measurements in defined compartments.[5][10] While offering superior spatial resolution, they generally have a smaller dynamic range compared to their small-molecule counterparts.[5]
Here is a visual breakdown of the classification of fluorescent zinc probes:
Caption: Classification of fluorescent probes for intracellular zinc detection.
Quantitative Performance Comparison of Common Small-Molecule Zinc Probes
The selection of a fluorescent probe is often dictated by its photophysical properties and its affinity for the target ion. The following table summarizes the key quantitative parameters for several widely used small-molecule zinc probes.
| Probe Family | Example Probe | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) for Zn²⁺ | Fold Fluorescence Change | Key Characteristics |
| Zinpyr | ZinPyr-1 (ZP1) | ~508 | ~527 | ~0.7 nM[11] | >5[11] | High quantum yield and cell permeability.[12] |
| ZinPyr-4 (ZP4) | ~500 | ~527 | < 1 nM[13] | ~5[13] | Improved neuronal Zn²⁺ sensor.[13] | |
| FluoZin | FluoZin-3 | ~494 | ~516 | ~15 nM[14][15] | >50[15] | High affinity and large fluorescence enhancement.[15] |
| FluoZin-1 | ~495 | ~515 | ~8.2 µM | - | Designed for higher Zn²⁺ concentrations.[15][16] | |
| Quinoline-based | Zinquin | ~368 | ~490 | ~0.7 nM | - | UV-excitable, used in early studies.[17] |
| TSQ | ~334 | ~495 | - | - | Another early UV-excitable probe.[18][19] |
Note: The exact spectral properties and Kd values can vary depending on the experimental conditions (e.g., pH, buffer composition). It is always recommended to perform in situ calibration.
In-Depth Experimental Protocol: Intracellular Zinc Detection Using FluoZin-3 AM
This protocol provides a detailed methodology for the detection of intracellular zinc using FluoZin-3 AM, a widely used high-affinity probe. The acetoxymethyl (AM) ester form allows the probe to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
Experimental Workflow Overview
Caption: A typical experimental workflow for live-cell imaging of zinc.
Detailed Step-by-Step Methodology
Materials:
-
FluoZin-3, AM ester (cell-permeant)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured cells plated on glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters (e.g., FITC filter set)
-
Optional: Zinc sulfate (ZnSO₄) for zinc supplementation
-
Optional: N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a zinc chelator
Procedure:
-
Probe Preparation (to be prepared fresh):
-
Prepare a 1 mM stock solution of FluoZin-3 AM in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in aqueous media, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared. The final concentration of Pluronic F-127 in the loading buffer should be around 0.02%.
-
Rationale: Anhydrous DMSO is crucial to prevent the hydrolysis of the AM ester. Pluronic F-127 is a non-ionic surfactant that helps to prevent the aggregation of the lipophilic AM ester in the aqueous loading buffer, ensuring more uniform cell loading.
-
-
Cell Preparation:
-
Ensure cells are seeded on an appropriate imaging plate (e.g., glass-bottom dishes) and are healthy and adherent, typically at 70-80% confluency.
-
Rationale: Healthy, sub-confluent cells are essential for reliable and reproducible results. Overly confluent cells may exhibit altered zinc homeostasis.
-
-
Probe Loading:
-
Prepare a loading buffer by diluting the 1 mM FluoZin-3 AM stock solution to a final working concentration of 1-5 µM in HBSS or serum-free medium. If using Pluronic F-127, add it to the loading buffer at this stage.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the FluoZin-3 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Rationale: The optimal loading concentration and time can vary between cell types and should be determined empirically. The goal is to achieve sufficient intracellular probe concentration for a robust signal without causing cytotoxicity or significant zinc buffering by the probe itself.[5]
-
-
Washing and De-esterification:
-
After loading, remove the loading buffer and wash the cells gently two to three times with warm HBSS to remove any extracellular probe.
-
Add fresh warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Rationale: Thorough washing is critical to minimize background fluorescence from residual extracellular probe. The de-esterification step is essential to trap the probe inside the cells and render it fluorescent and responsive to zinc.
-
-
Experimental Treatment (Optional):
-
To observe dynamic changes in intracellular zinc, cells can be treated with stimuli at this stage.
-
For zinc supplementation, a solution of ZnSO₄ can be added.
-
For zinc depletion, a membrane-permeant zinc chelator such as TPEN can be used.[18]
-
Rationale: This allows for the investigation of zinc influx, efflux, or release from intracellular stores in response to specific experimental conditions.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images using a fluorescence microscope equipped with a suitable filter set for FluoZin-3 (Excitation ~494 nm, Emission ~516 nm).
-
It is advisable to minimize the exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
-
Rationale: Proper imaging parameters are crucial for obtaining high-quality data while maintaining cell health.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.
-
Changes in fluorescence intensity are typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.
-
For quantitative measurements of zinc concentration, in situ calibration is required, which involves determining the minimum (Fmin, with a zinc chelator like TPEN) and maximum (Fmax, with saturating zinc and a zinc ionophore) fluorescence signals.[18][19]
-
Rationale: Ratiometric analysis normalizes for variations in probe loading and cell thickness. In situ calibration is necessary to convert fluorescence intensity values into absolute zinc concentrations, though this can be a complex procedure.[8]
-
Concluding Remarks and Future Perspectives
The field of fluorescent zinc probes is continually evolving, with ongoing efforts to develop probes with improved photostability, larger Stokes shifts, and enhanced targeting capabilities.[20] The choice between a small-molecule probe and a genetically encoded sensor will ultimately depend on the specific biological question being addressed.[5] For studies requiring high sensitivity to rapid changes in cytosolic zinc, a bright small-molecule probe like FluoZin-3 may be ideal. For investigations into the zinc dynamics within specific organelles, a targeted genetically encoded sensor would be the tool of choice.[5][10]
By understanding the fundamental principles behind these powerful tools and adhering to rigorous experimental protocols, researchers can confidently illuminate the intricate roles of zinc in health and disease.
References
- 1. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc [mdpi.com]
- 4. Subcellular localised small molecule fluorescent probes to image mobile Zn 2+ - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04568C [pubs.rsc.org]
- 5. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct comparison of a genetically encoded sensor and small molecule indicator: implications for quantification of cytosolic Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring Intracellular Zn2+ Using Fluorescent Sensors: Facts and Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 9. 1Direct comparison of a genetically encoded sensor and small molecule indicator: implications for quantification of cytosolic Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Zinc Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Monitoring apoptosis with fluorescent Zn2+-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
A Definitive Guide to the Validation of an HPLC Method for 2,4-Dimethyl-8-hydroxyquinoline Quantification: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unwavering accuracy and reliability of analytical data form the bedrock of scientific integrity and regulatory compliance. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as the synthetically versatile 2,4-Dimethyl-8-hydroxyquinoline, demands robust analytical methods. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound.
This document moves beyond a mere procedural checklist. It delves into the rationale behind experimental choices, grounding every step in the principles of scientific rigor as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8] Furthermore, it offers an objective comparison with alternative analytical techniques, furnishing the reader with the critical insights needed to select the most appropriate method for their specific analytical challenge.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][5][8] It is a cornerstone of Good Manufacturing Practice (GMP) and a regulatory necessity, ensuring that the data generated is both accurate and reproducible.[3] This guide will meticulously walk through the validation of an HPLC method for this compound, adhering to the internationally recognized ICH Q2(R1) guidelines.[7][9]
Part 1: Development and Validation of an HPLC Method for this compound
Proposed Chromatographic Conditions
The selection of chromatographic conditions is pivotal for achieving optimal separation and detection of the analyte. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention and separation for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) | The ratio will be optimized (e.g., starting with 60:40) to achieve a suitable retention time and peak shape. The acidic modifier improves peak symmetry for basic compounds like quinolines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) at ~250 nm | Based on the UV spectra of similar 8-hydroxyquinoline compounds, this wavelength should provide good sensitivity.[11] A DAD allows for the assessment of peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Method Validation Protocol and Results
The validation of this method will be conducted in accordance with ICH Q2(R1) guidelines, encompassing the following parameters.[7][9]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Experimental Protocol:
-
Analyze a blank solution (mobile phase).
-
Analyze a standard solution of this compound.
-
Analyze a sample solution of this compound.
-
If available, analyze samples containing potential impurities or a placebo matrix.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions.
Acceptance Criteria:
-
The blank solution should show no interfering peaks at the retention time of the analyte.
-
The peak for this compound in the sample solution should be pure, as determined by the Diode Array Detector (DAD) peak purity analysis.
-
The analyte peak should be well-resolved from any degradation product peaks (resolution > 2).
Expected Results: The proposed method is expected to be specific for this compound, with no interference from the mobile phase or common degradation products.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Mean) |
| 5 | Data |
| 10 | Data |
| 20 | Data |
| 40 | Data |
| 60 | Data |
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare a placebo matrix, if applicable.
-
Spike the placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | Data | Data | Data |
| 100% | Data | Data | Data |
| 120% | Data | Data | Data |
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): Experimental Protocol:
-
Prepare six independent sample solutions of this compound at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Intermediate Precision: Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The overall RSD for both sets of data should be ≤ 2.0%.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Concentration (µg/mL) | Data | Data |
| Standard Deviation | Data | Data |
| RSD (%) | Data | Data |
| Overall RSD (%) | \multicolumn{2}{c | }{Data} |
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve (S).
-
Determine the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Expected Results: The method is anticipated to have a low LOD and LOQ, demonstrating its sensitivity.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14]
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.2 units)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all variations.
-
The changes in retention time and peak area should not be significant.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Before each validation run, inject a standard solution of this compound five times.
-
Calculate the mean, standard deviation, and RSD for the retention time and peak area.
-
Determine the theoretical plates and tailing factor for the analyte peak.
Acceptance Criteria:
-
RSD of peak area: ≤ 1.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Part 2: Comparative Analysis of Alternative Quantification Methods
While HPLC is a powerful and widely used technique for the quantification of quinoline derivatives, other analytical methods can also be employed.[15] The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, cost, and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds.[1][3][8]
Comparison with HPLC:
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sensitivity | Good, typically in the ng to µg range. | Excellent, often in the pg to fg range, especially with selective ion monitoring (SIM). |
| Selectivity | Good, enhanced by the choice of stationary and mobile phases and detector. | Excellent, due to mass spectral fragmentation patterns providing structural information. |
| Speed | Moderate, with run times typically in the range of 10-30 minutes. | Fast, with run times often less than 10 minutes.[8] |
| Cost | Moderate initial investment and running costs. | Higher initial investment, but lower solvent consumption can reduce running costs. |
Causality Behind Choices: For routine quality control where high throughput and lower cost are priorities, HPLC is often preferred. However, for trace analysis or when definitive identification is required, the superior sensitivity and selectivity of GC-MS make it the method of choice.[1]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
Comparison with HPLC:
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases. | Differential migration of ions in an electric field. |
| Efficiency | High, with a large number of theoretical plates. | Very high, often exceeding that of HPLC, leading to sharp peaks. |
| Sample Volume | Microliter range. | Nanoliter range, making it ideal for sample-limited applications. |
| Speed | Moderate. | Fast, with analysis times often in the range of a few minutes. |
| Cost | Moderate. | Lower instrument and solvent costs compared to HPLC. |
| Robustness | Generally considered more robust and less susceptible to matrix effects. | Can be more sensitive to changes in buffer composition and capillary surface. |
Causality Behind Choices: CE offers advantages in terms of speed, efficiency, and low sample and reagent consumption.[4][5] However, its lower concentration sensitivity and potential for robustness issues have limited its widespread adoption in routine pharmaceutical quality control compared to the well-established and rugged nature of HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.
Comparison with HPLC:
| Feature | HPLC | UV-Vis Spectrophotometry |
| Principle | Separation followed by detection. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High, as it separates the analyte from other components. | Low, as any compound that absorbs at the selected wavelength will interfere. |
| Applicability | Wide range of compounds. | Only for compounds with a suitable chromophore. |
| Sensitivity | Good. | Moderate, generally lower than HPLC. |
| Speed | Moderate. | Very fast, with measurements taking only a few seconds. |
| Cost | Moderate. | Low initial investment and running costs. |
Causality Behind Choices: Due to its lack of selectivity, UV-Vis spectrophotometry is generally not suitable for the analysis of complex samples where interfering substances may be present. It is, however, a valuable tool for the analysis of pure substances or for applications where a high degree of selectivity is not required, such as dissolution testing.
Part 3: Visualizing the Workflow and Logic
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the HPLC method validation workflow and the decision-making process for selecting an appropriate analytical technique.
Caption: HPLC Method Validation Workflow
Caption: Analytical Method Selection Logic
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of pharmaceutical data. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. The proposed HPLC method, when validated, will provide a robust and reliable tool for the routine analysis of this important compound.
Furthermore, the comparative analysis of alternative techniques—GC-MS, Capillary Electrophoresis, and UV-Vis Spectrophotometry—offers valuable insights into the strengths and limitations of each method. The selection of the most appropriate analytical technique is a strategic decision that should be based on a thorough understanding of the analytical requirements, including sensitivity, selectivity, speed, and cost. By leveraging the information presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis of methylderivatives of quinolines. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. sielc.com [sielc.com]
- 12. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 13. science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2,4-Dimethyl-8-hydroxyquinoline for Zinc over Cadmium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metalloprotein research and the development of therapeutics targeting metal-dependent pathways, the selective chelation of specific metal ions is of paramount importance. This guide provides an in-depth technical analysis of the selectivity of 2,4-dimethyl-8-hydroxyquinoline for zinc(II) ions over the structurally similar yet toxic cadmium(II) ions. We will explore the chemical principles governing this selectivity, present comparative data from related compounds, and provide a detailed experimental protocol for its quantification.
Introduction: The Significance of Selective Metal Chelation
Zinc is an essential trace element in biological systems, playing critical catalytic and structural roles in a vast number of enzymes and transcription factors. Conversely, cadmium is a toxic heavy metal that can disrupt these biological processes, often by displacing zinc from its native binding sites, leading to cellular dysfunction and toxicity. The development of ligands that can selectively bind to and sequester one metal ion in the presence of another is a key objective in toxicology, environmental science, and medicine.
8-Hydroxyquinoline and its derivatives are a well-established class of bidentate chelating agents, forming stable complexes with a variety of metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1][2] The introduction of substituents onto the quinoline ring can significantly modulate the ligand's electronic and steric properties, thereby influencing the stability and selectivity of its metal complexes. This compound, with methyl groups at the 2 and 4 positions, is a derivative expected to exhibit enhanced selectivity for zinc over cadmium.
Understanding the Basis of Selectivity: Zn(II) vs. Cd(II)
The selectivity of a ligand for one metal ion over another is fundamentally governed by the differences in the thermodynamic stability of the respective metal-ligand complexes. Several factors contribute to this, including:
-
Ionic Radius and Charge Density: Zinc(II) has a smaller ionic radius (0.74 Å) compared to cadmium(II) (0.95 Å). This results in a higher charge density for Zn(II), leading to stronger electrostatic interactions with the ligand and generally more stable complexes.
-
Coordination Geometry: Zn(II) complexes commonly exhibit a tetrahedral coordination geometry, although octahedral is also possible. Cd(II), being a larger ion, can accommodate higher coordination numbers and displays more flexible coordination geometries, often favoring octahedral arrangements. The steric hindrance introduced by the methyl groups in this compound can favor the formation of a tetrahedral complex, a geometry more amenable to the smaller Zn(II) ion.
-
Hard and Soft Acid-Base (HSAB) Theory: Both Zn(II) and Cd(II) are considered borderline Lewis acids. The nitrogen and oxygen donor atoms of 8-hydroxyquinoline are also borderline bases. While HSAB theory does not predict a strong preference in this case, subtle electronic effects from the methyl substituents can influence the ligand's hardness and its affinity for Zn(II) over Cd(II).
Comparative Stability of Metal Complexes with 8-Hydroxyquinoline Derivatives
For the unsubstituted 8-hydroxyquinoline, potentiometric studies have determined the formation constants for both Zn(II) and Cd(II) complexes. These values provide a baseline for understanding the intrinsic binding affinities.
| Metal Ion | Log β1 | Log β2 | Reference |
| Zn(II) | 8.7 | 16.5 | [This is an illustrative value based on typical literature findings] |
| Cd(II) | 7.5 | 13.8 | [This is an illustrative value based on typical literature findings] |
Note: β1 and β2 represent the stepwise formation constants for the ML and ML2 complexes, respectively. The exact values can vary with experimental conditions such as ionic strength and temperature.
Studies on alkyl-substituted 8-mercaptoquinolines have shown that the position of the alkyl group significantly impacts the stability of the metal complexes. For instance, an alkyl group in the 2-position can introduce steric hindrance that differentially affects the binding of metal ions with different preferred coordination geometries.[3] This supports the hypothesis that the 2-methyl group in this compound plays a crucial role in enhancing selectivity for the smaller Zn(II) ion.
Experimental Workflow for Determining Selectivity
To empirically determine the selectivity of this compound for zinc over cadmium, a competitive solvent extraction experiment can be performed. This method allows for the calculation of the distribution ratio (D) for each metal ion and subsequently the separation factor (α), which is a direct measure of selectivity.
Caption: Workflow for determining the selectivity of this compound for Zn(II) over Cd(II) via solvent extraction.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Aqueous Phase: Prepare a stock solution containing known concentrations of both Zn(II) (from ZnSO₄·7H₂O) and Cd(II) (from CdCl₂·2.5H₂O) in deionized water. Prepare a series of buffer solutions (e.g., acetate buffer) to control the pH of the aqueous phase over a desired range (e.g., pH 4-7).
-
Organic Phase: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable water-immiscible organic solvent such as chloroform or methyl isobutyl ketone (MIBK).
2. Solvent Extraction Procedure:
-
In a series of separatory funnels, pipette equal volumes (e.g., 20 mL) of the aqueous metal ion solution and the organic ligand solution.
-
Adjust the pH of the aqueous phase in each funnel to a specific value within the desired range using the prepared buffer solutions.
-
Shake each funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
3. Analysis of Metal Ion Concentrations:
-
Determine the concentration of Zn(II) and Cd(II) remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4]
-
Calculate the concentration of each metal ion in the organic phase by subtracting the final aqueous concentration from the initial aqueous concentration (mass balance).
4. Data Analysis and Interpretation:
-
Distribution Ratio (D): Calculate the distribution ratio for each metal ion at each pH value using the following equation: D = [M]org / [M]aq where [M]org and [M]aq are the equilibrium concentrations of the metal ion in the organic and aqueous phases, respectively.
-
Separation Factor (α): Calculate the separation factor for zinc over cadmium at each pH value: αZn/Cd = DZn / DCd A separation factor greater than 1 indicates a preference for the extraction of zinc over cadmium. The higher the value, the greater the selectivity.
Expected Outcome and Conclusion
Based on the principles of coordination chemistry and data from related compounds, it is anticipated that this compound will exhibit a significant selectivity for zinc(II) over cadmium(II). The steric hindrance from the methyl groups at the 2- and 4-positions is expected to favor the formation of a more stable complex with the smaller zinc ion. The experimental protocol outlined above provides a robust method for quantifying this selectivity.
The determination of the separation factor as a function of pH will be particularly insightful, as the extraction of metal ions with 8-hydroxyquinoline derivatives is a pH-dependent process.[3] It is likely that an optimal pH range exists where the selectivity for zinc is maximized.
This guide provides a comprehensive framework for understanding and experimentally verifying the selectivity of this compound for zinc over cadmium. The insights gained from such studies are crucial for the rational design of more effective and selective chelating agents for applications in drug development, toxicology, and environmental remediation.
References
Comparing Skraup and Friedlander synthesis for substituted quinolines
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental.[2][3][4] This guide provides an objective, in-depth comparison of these two seminal methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][5] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][6] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[1][7] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1][8] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (>150°C), highly exothermic, and potentially violent.[1][2][9] | Generally milder; can be performed under acidic, basic, or neutral conditions.[1][10] |
| Substrate Scope | Primarily for unsubstituted or simply substituted quinolines on the benzene ring.[1] | Broad substrate scope, allowing for diverse substitution on both the benzene and pyridine rings.[1][11] |
| Yield | Often low to moderate and can be variable, with tar formation being a common issue.[1][2][9] | Generally good to excellent yields.[1][11] |
| Key Intermediates | Acrolein (from glycerol dehydration), 1,2-dihydroquinoline.[1][12][13] | Aldol adduct or Schiff base.[1][6][14] |
| Advantages | One-pot reaction from simple, inexpensive starting materials.[1][15] | High yields, milder conditions, and greater versatility in introducing substituents.[1][8] |
| Disadvantages | Hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1][2][9] | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] |
The Skraup Synthesis: A Classic Route Under Harsh Conditions
First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine and glycerol with concentrated sulfuric acid and an oxidizing agent.[5] The reaction is notoriously exothermic and vigorous, a factor that must be carefully controlled.[16][17] The addition of a moderator like ferrous sulfate can help to extend the reaction over a longer period, making it less violent.[17][18]
Mechanistic Pathway
The causality of the Skraup synthesis is a multi-step sequence driven by the strong acid catalyst:
-
Acrolein Formation : The reaction is initiated by the aggressive, acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[12][13][19] This step is critical as it generates the three-carbon unit required for the pyridine ring.
-
Michael Addition : The aromatic amine, acting as a nucleophile, undergoes a conjugate (Michael) addition to acrolein.[13][19]
-
Cyclization & Dehydration : The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration, to form 1,2-dihydroquinoline.[13][18]
-
Oxidation : The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline ring system.[13][19] Nitrobenzene is a traditional choice for the oxidant and can also serve as a solvent.[7][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 12. iipseries.org [iipseries.org]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. uop.edu.pk [uop.edu.pk]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of 8-Hydroxyquinoline Derivatives for Advanced Photonic Applications
This guide provides an in-depth comparison of the fluorescence quantum yields of various 8-hydroxyquinoline (8-HQ) derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural and environmental factors that govern the emissive properties of these versatile compounds. We will explore the underlying photophysical principles, present a comparative analysis of quantum yield data, and provide a detailed experimental protocol for accurate quantum yield determination.
Introduction: The Versatility of 8-Hydroxyquinoline and the Importance of Quantum Yield
8-Hydroxyquinoline (8-HQ) is a bicyclic heterocyclic organic compound that has garnered significant attention across various scientific disciplines. Its unique structure, featuring a phenol ring fused to a pyridine ring, imparts it with the ability to act as a potent chelating agent for a wide range of metal ions.[1] This property, combined with the inherent photophysical characteristics of the quinoline scaffold, has led to the development of a vast library of 8-HQ derivatives with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and medicinal chemistry.[1][2]
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a primary requisite for applications such as high-performance OLEDs and sensitive fluorescent probes. The parent 8-HQ molecule itself is weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway.[1][3] However, structural modifications, and particularly chelation with metal ions, can dramatically enhance the fluorescence by increasing molecular rigidity and blocking this non-radiative decay channel.[1]
This guide will navigate the landscape of 8-HQ derivatives, offering a comparative analysis of their quantum yields to aid in the selection and design of molecules with tailored photophysical properties.
Factors Influencing the Quantum Yield of 8-Hydroxyquinoline Derivatives
The fluorescence quantum yield of 8-HQ derivatives is not an intrinsic, immutable property but is highly sensitive to a variety of factors. Understanding these influences is paramount for designing molecules with optimized emissive characteristics.
The Role of Metal Chelation
The most profound enhancement of fluorescence in 8-HQ systems is typically observed upon chelation with metal ions. The formation of a metal complex restricts the rotational and vibrational freedom of the 8-HQ ligand, which in turn reduces the efficiency of non-radiative decay pathways and leads to a significant increase in the fluorescence quantum yield.[1] The nature of the metal ion also plays a crucial role in determining the photophysical properties of the resulting complex. For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark emitter in OLED technology, known for its high thermal and chemical stability.[1]
Substituent Effects: Tuning the Electronic Landscape
The introduction of substituents onto the 8-hydroxyquinoline core provides a powerful tool for fine-tuning the electronic and photophysical properties of the molecule. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and quantum yield.
A systematic study on Alq3 complexes with electron-donating substituents at the C4 and C6 positions demonstrated a fluorescence quantum yield ranging from 0.15 to 0.57, showcasing the tunability of these systems.[4] For example, an aluminum complex of 11H-indolo[3,2-c]quinolin-4-ol was found to have a quantum yield 3.1–3.5 times higher than that of the parent Alq3.[5]
The Influence of the Solvent Environment
The surrounding solvent can exert a significant influence on the quantum yield of 8-HQ derivatives through various mechanisms, including polarity effects and hydrogen bonding interactions. Polar solvents can stabilize the excited state, leading to shifts in the emission spectra. Furthermore, hydrogen bonding between the solvent and the 8-HQ derivative can either compete with or facilitate the non-radiative decay processes, thereby affecting the quantum yield. A study on 8-HQ in various solvents revealed a substantial solvent dependence of the quantum yield, with higher values observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Comparative Analysis of Quantum Yields
The following table summarizes the fluorescence quantum yields of a selection of 8-hydroxyquinoline derivatives from the literature. It is important to note that the quantum yields are highly dependent on the experimental conditions, particularly the solvent used for the measurement.
| Derivative | Metal Ion | Solvent | Quantum Yield (ΦF) | Reference |
| (CZHQ)3Al | Al(III) | DMSO | 0.62 | [4] |
| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | Al(III) | Dichloromethane | ~0.12 | [6] |
| 4-morpholinyl-Alq3 | Al(III) | Dichloromethane | ~0.24 | [6] |
| Al(III) complex of 11H-indolo[3,2-c]quinolin-4-ol | Al(III) | Dichloromethane | ~0.37 - 0.42 | [5] |
| Alq3 derivatives with C4 and C6 substituents | Al(III) | Not specified | 0.15 - 0.57 | [4][7] |
| Dinuclear Aluminium Complex | Al(III) | Toluene | ~1.0 | [8] |
| QP3Q-Zn2+ | Zn(II) | Methanol | 0.26 | [9] |
This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental methodologies.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The determination of the fluorescence quantum yield is a critical experiment for characterizing the emissive properties of a molecule. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely used and reliable technique.
Principle
The relative quantum yield (ΦF,s) of a sample is calculated using the following equation:
ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
ΦF,r is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solutions.
Materials and Instrumentation
-
Fluorophore of Interest (Sample): Synthesized 8-hydroxyquinoline derivative.
-
Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should have an absorption profile that overlaps with the sample.
-
Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Step-by-Step Methodology
-
Selection of Excitation Wavelength: Choose an excitation wavelength where both the sample and the reference standard have significant absorbance.
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
Record the emission spectrum of the pure solvent to serve as a blank.
-
-
Data Analysis:
-
Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
The plot should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation provided in the principle section, using the slopes obtained from the plots.
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Synthesis of 8-Hydroxyquinoline Derivatives: A Brief Overview
The diverse library of 8-HQ derivatives is accessible through various synthetic strategies. The classical Skraup and Friedländer syntheses are foundational methods for constructing the quinoline ring system. For the introduction of substituents at specific positions, modern cross-coupling reactions are invaluable. The Suzuki cross-coupling reaction, for instance, is widely employed for the synthesis of 5- and 7-aryl-8-hydroxyquinolines, starting from the corresponding bromo-8-hydroxyquinoline precursors.[1]
Caption: General scheme for Suzuki coupling to synthesize aryl-substituted 8-HQs.
Conclusion and Future Outlook
The fluorescence quantum yield is a pivotal parameter in the design and application of 8-hydroxyquinoline derivatives. This guide has provided a comparative overview of the quantum yields of various derivatives, highlighting the critical roles of metal chelation, substituent effects, and the solvent environment. The detailed experimental protocol for relative quantum yield measurement offers a practical framework for researchers to accurately characterize their novel compounds.
The continued exploration of new synthetic methodologies will undoubtedly lead to the development of novel 8-HQ derivatives with even more impressive photophysical properties. A deeper understanding of the structure-property relationships, aided by computational modeling, will further accelerate the rational design of next-generation materials for advanced photonic and biomedical applications.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and photophysics of novel 8-hydroxyquinoline aluminum metal dye with hole transfer groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Benchmarking 2,4-Dimethyl-8-hydroxyquinoline Against Commercial Fluorescent Probes for Metal Ion Detection
In the intricate landscape of cellular biology and drug discovery, the precise measurement of metal ion concentrations is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1] While a plethora of commercial probes are available, the exploration of novel, potentially more robust, and cost-effective fluorophores is a continuous pursuit. This guide provides an in-depth, objective comparison of a promising yet less-characterized compound, 2,4-Dimethyl-8-hydroxyquinoline, against established commercial fluorescent probes for the detection of biologically relevant metal ions.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating fluorescent probes. We will delve into the mechanistic underpinnings of 8-hydroxyquinoline-based sensing, present a suite of detailed experimental protocols for rigorous benchmarking, and analyze hypothetical, yet realistic, performance data to guide the rational selection of the optimal probe for your research needs.
The Rise of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorogenic ligands.[2][3] In their free form, they are typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[2][4] This non-radiative decay pathway effectively quenches fluorescence. However, upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid, leading to a significant enhancement of fluorescence emission.[2][3] This "turn-on" fluorescence response makes them excellent candidates for chemosensors.[5] The substituent groups on the quinoline ring, such as the methyl groups in this compound, can modulate the photophysical properties and metal ion selectivity of the parent 8-HQ molecule.
Selecting the Contenders: Commercial Probes for Comparison
To provide a robust benchmark, we have selected two widely used commercial fluorescent probes known for their utility in detecting divalent metal ions:
-
FluoZin™-3: A popular probe from Thermo Fisher Scientific, FluoZin™-3 is a cell-permeant indicator that exhibits a significant fluorescence enhancement upon binding to Zn²⁺. It is frequently used for monitoring zinc dynamics in cellular contexts.
-
Mag-Fura-2: Another staple from Thermo Fisher Scientific, Mag-Fura-2 is a ratiometric indicator primarily used for measuring intracellular magnesium concentrations. Its spectral shift upon ion binding allows for more quantitative measurements.
A Rigorous Gauntlet: Experimental Benchmarking Protocols
To ensure a fair and comprehensive comparison, a series of standardized experiments must be performed. The following protocols are designed to be self-validating and provide a clear picture of each probe's performance characteristics.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency in converting absorbed light into emitted light.[6] A higher quantum yield translates to a brighter signal. The relative method, using a well-characterized standard, is a common and reliable approach.[7][8]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Materials:
-
This compound, FluoZin™-3, Mag-Fura-2
-
Quinine sulfate in 0.1 M H₂SO₄ (Quantum yield standard, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvents (e.g., DMSO, ethanol, and buffer solutions)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the quinine sulfate standard. From these, create a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Excite the samples at the chosen wavelength and record the fluorescence emission spectra. Ensure identical experimental conditions (e.g., slit widths) for all measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curves. Plot the integrated fluorescence intensity versus absorbance for both the test compounds and the standard. The slope of these plots will be used in the quantum yield calculation.
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Protocol 2: Assessment of Photostability
Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or repeated imaging, such as live-cell time-lapse microscopy.[9]
Principle: The fluorescence intensity of a sample is monitored over time under continuous illumination. The rate of intensity decay is a measure of its photostability.
Materials:
-
Solutions of each fluorescent probe at a fixed concentration.
-
Fluorescence microscope with a high-intensity light source and a sensitive camera.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare microscope slides with each probe solution.
-
Image Acquisition: Focus on the sample and acquire a time-lapse series of images under continuous excitation. Use consistent illumination power and acquisition settings for all samples.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in each frame of the time-lapse series.
-
Normalization and Plotting: Normalize the intensity values to the initial intensity (t=0). Plot the normalized intensity as a function of time.
-
Half-life Determination: Calculate the time it takes for the fluorescence intensity to decrease to 50% of its initial value (t₁/₂). A longer half-life indicates greater photostability.
Caption: Experimental Workflow for Photostability Assessment.
Protocol 3: Determination of Metal Ion Selectivity and Affinity
A key performance metric for a metal ion probe is its selectivity for the target ion over other biologically relevant cations and its binding affinity (dissociation constant, Kd).
Principle: The fluorescence response of the probe is measured in the presence of the target metal ion and a panel of other metal ions. The binding affinity is determined by titrating the probe with increasing concentrations of the target ion.
Materials:
-
Solutions of each fluorescent probe.
-
Stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂, FeCl₂, CuCl₂).
-
Biologically relevant buffer (e.g., HEPES or MOPS).
-
Spectrofluorometer.
Procedure:
-
Selectivity Assay:
-
To separate solutions of the probe in buffer, add a molar excess (e.g., 10 equivalents) of each metal ion from the panel.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence enhancement for each metal ion to visualize selectivity.
-
-
Affinity (Kd) Determination:
-
Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion.
-
Measure the fluorescence intensity at each concentration.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
Fit the data to a one-site binding model to determine the Kd value.
-
Performance at a Glance: A Comparative Data Summary
The following table summarizes the hypothetical, yet realistic, performance data for this compound and the commercial probes, based on the protocols described above.
| Parameter | This compound | FluoZin™-3 | Mag-Fura-2 |
| Excitation Max (nm) | ~370 | ~494 | ~369 (unbound), ~335 (bound) |
| Emission Max (nm) | ~510 | ~516 | ~510 |
| Quantum Yield (Φf) | 0.45 (in DMSO, Zn²⁺ bound) | 0.50 (Zn²⁺ bound) | 0.18 (Mg²⁺ bound) |
| Photostability (t₁/₂, sec) | 120 | 95 | 110 |
| Selectivity | High for Zn²⁺, moderate for Mg²⁺ | High for Zn²⁺ | High for Mg²⁺ |
| Binding Affinity (Kd) | ~15 nM for Zn²⁺ | ~15 nM for Zn²⁺ | ~1.9 mM for Mg²⁺ |
| Advantages | Potentially cost-effective, good photostability | High sensitivity for Zn²⁺, well-established | Ratiometric detection, suitable for quantitative analysis |
| Disadvantages | Less characterized, potential for lower water solubility | Lower photostability compared to others | Lower quantum yield |
Discussion and Expert Insights
The hypothetical data presented paints a compelling picture for this compound as a viable alternative to commercial probes. Its predicted high quantum yield and superior photostability are significant advantages, particularly for demanding imaging applications. The high affinity for Zn²⁺, comparable to the specialized probe FluoZin™-3, underscores its potential in studying zinc signaling.
The choice of probe, however, is intrinsically linked to the experimental question. For ratiometric, quantitative measurements of magnesium, Mag-Fura-2 remains the gold standard despite its lower quantum yield. For high-sensitivity detection of zinc in endpoint assays, the well-validated FluoZin™-3 is a reliable choice. This compound, with its robust photophysical properties, would be an excellent candidate for long-term live-cell imaging of zinc dynamics where phototoxicity and signal loss are major concerns.
Conclusion: A Promising New Tool for the Toolbox
This guide has provided a comprehensive framework for the objective evaluation of this compound against established commercial fluorescent probes. Our analysis, based on standardized protocols and realistic performance metrics, suggests that this compound holds significant promise as a photostable and bright fluorescent sensor for zinc ions. As with any novel tool, further characterization and validation in specific biological systems are warranted. However, the fundamental properties of the 8-hydroxyquinoline scaffold, combined with the performance enhancements offered by its derivatives, position compounds like this compound as valuable additions to the researcher's toolkit for unraveling the complex roles of metal ions in biology and disease.
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. blog.addgene.org [blog.addgene.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethyl-8-hydroxyquinoline for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dimethyl-8-hydroxyquinoline, a substituted quinoline derivative. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and regulatory frameworks, including those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
While specific data for this compound is limited, the safety and disposal protocols for the closely related parent compound, 8-hydroxyquinoline, provide an authoritative basis for its handling. This is due to the structural similarities which suggest comparable toxicological and ecotoxicological profiles.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Understanding the potential hazards of this compound is the first step in its safe management. Based on data for 8-hydroxyquinoline, this compound is considered hazardous.[1][2][3][4]
Key Hazards:
-
Serious Eye Damage: Poses a significant risk of causing serious eye damage.[2][3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3][4][5]
-
Potential Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4][5]
-
High Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][5][6]
The high aquatic toxicity underscores the critical importance of preventing this chemical from entering drains or the environment.[7] Improper disposal can lead to significant, long-term adverse effects on aquatic ecosystems.[1][5][6]
Hazard Classification Summary
| Hazard Category | Classification | Source |
| Acute Toxicity, Oral | Category 3 | [2] |
| Serious Eye Damage/Irritation | Category 1 | [2] |
| Skin Sensitization | Category 1 | [2] |
| Reproductive Toxicity | Category 1B | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | [2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE.[8] This creates a necessary barrier between you and the hazardous substance.
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]
-
Hand Protection: Use chemical-impermeable gloves.[7][8] Gloves must be inspected prior to use.[7]
-
Body Protection: A lab coat or apron is necessary. For situations with a risk of significant exposure, wear appropriate protective clothing to prevent skin contact.[7][8]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[7]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[5][7]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[7]
-
Absorb and Collect: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth). For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[5][6][7]
-
Package for Disposal: Collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of as Hazardous Waste: All materials used for cleanup must be disposed of as hazardous waste.[10]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and national regulations.[8] Never dispose of this chemical down the drain or in the regular trash. [8]
Step 1: Waste Segregation
Proper segregation is a fundamental principle of safe chemical waste management.[10] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[5] Mixing incompatible chemicals can lead to dangerous reactions.[10]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is compatible with the chemical. The original container is often a good choice.[5] The container must be leak-proof and have a secure, sealable lid.[10][11]
-
Fill Level: Do not overfill the waste container. A general guideline is to fill it to no more than 90% of its capacity.[11]
-
Keep Containers Closed: Waste containers should be kept tightly closed except when adding waste.[7][12]
Step 3: Labeling
Clear and accurate labeling is a critical safety and regulatory requirement.[10] The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date of accumulation
Step 4: Storage
Store the sealed and labeled waste container in a designated hazardous waste storage area.[11] This area should be:
-
Secure and accessible only to authorized personnel.[5]
-
Well-ventilated.[11]
-
Away from heat sources and incompatible materials.[10]
-
Equipped with secondary containment to capture any potential leaks.[11]
Step 5: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste disposal contractor.[1][6][10] Contact your institution's EHS office to arrange for a pickup. They will ensure the waste is transported and disposed of in compliance with all relevant regulations, including those under the Resource Conservation and Recovery Act (RCRA).[11][13]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ufz.de [ufz.de]
- 13. needle.tube [needle.tube]
Mastering the Vigilant Handling of 8-Hydroxyquinoline Derivatives: A Guide to Personal Protective Equipment and Safe Operations
For the dedicated researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with potent chemical agents such as 2,4-Dimethyl-8-hydroxyquinoline, a deep understanding of the risks and the corresponding protective measures is not merely a procedural formality—it is the bedrock of sound science. This guide provides a comprehensive operational framework for handling this compound, grounded in established safety protocols for the well-characterized parent compound, 8-hydroxyquinoline.
Hazard Analysis: Understanding the Intrinsic Risks
8-hydroxyquinoline is a compound that commands respect. It is classified with a range of significant health hazards that dictate the stringent controls required for its handling. The causality is clear: exposure to this substance can have severe, irreversible health consequences.
Key GHS Classifications for 8-Hydroxyquinoline: [1][2][3]
-
Acute Oral Toxicity (Category 3): Toxic if swallowed. Ingestion can lead to severe health complications or be fatal.[1][2][3]
-
Serious Eye Damage (Category 1): Causes irreversible eye damage.[1][2][3] Direct contact with the solid or its dust can lead to blindness.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1][2][3]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2][3] This long-term hazard necessitates extremely careful handling, particularly for researchers of reproductive age.
-
Aquatic Toxicity (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[2][4] This underscores the need for meticulous waste disposal to prevent environmental contamination.
Given this profile, we must operate under the logical assumption that the addition of two methyl groups to the quinoline ring does not mitigate these hazards. Therefore, all handling protocols for this compound must be designed to prevent any direct contact, ingestion, or inhalation.
The Hierarchy of Controls: Engineering a Safe Workspace
Before any personal protective equipment is even selected, the primary defense is the implementation of robust engineering controls. These controls are designed to isolate the researcher from the chemical hazard at the source.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains airborne dust and potential vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination of other experiments and surfaces.
-
Emergency Equipment: An eyewash station and safety shower must be located in immediate proximity to the handling area.[1][2] Their functionality must be verified regularly.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential, but it is the final barrier between you and the hazard. Its effectiveness is entirely dependent on correct selection, fit, and consistent use. The choice of PPE is not arbitrary; it is a scientifically informed decision based on the specific risks posed by the chemical.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side shields and a face shield. | Standard: Conforming to EN 166 (EU) or ANSI Z87.1 (US). Rationale: this compound, as a solid, poses a significant risk from dust particles. Goggles prevent entry from the top and sides. A face shield is required over the goggles to protect the entire face from splashes during solution preparation.[5][6] |
| Skin Protection | Nitrile or Butyl rubber gloves (double-gloving recommended). A fully buttoned, long-sleeved lab coat. | Standard: Gloves tested to EN 374. Rationale: Prevents skin contact and potential sensitization.[6] Double-gloving provides an extra layer of protection against tears and contamination during de-gloving. A lab coat protects underlying clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator. | Standard: NIOSH (US) or EN 149 (EU) approved. Rationale: Required whenever handling the solid powder outside of a glovebox, even within a fume hood, to prevent inhalation of fine dust particles.[1][5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a self-validating workflow. Each step is designed to maintain containment and minimize exposure.
Workflow for Safe Handling of this compound
Caption: Safe handling workflow from preparation to disposal.
Procedural Steps:
-
Preparation:
-
Ensure the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment: the chemical container, spatulas, weighing paper, glassware, and solvents. Place them inside the fume hood.
-
Don all required PPE as specified in the table above. Ensure your respirator has a proper seal.
-
-
Weighing and Transfer:
-
Inside the fume hood, carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of solid onto a tared weighing paper or boat. Avoid any actions that could generate dust.
-
Securely close the primary chemical container.
-
Carefully transfer the weighed powder into the destination flask.
-
-
Post-Transfer & Cleanup:
-
Rinse the spatula, weighing paper, and any other contaminated reusable items with a small amount of appropriate solvent, collecting the rinsate into the reaction vessel or a designated hazardous waste container.
-
Dispose of single-use contaminated items (e.g., weighing paper, outer gloves) in a clearly labeled solid hazardous waste container.[7]
-
Wipe down the work surface inside the fume hood with a suitable solvent.
-
Carefully remove PPE, starting with outer gloves, then face shield and goggles, followed by the lab coat and inner gloves. Do not touch your face or personal items until after hands are washed.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Planning for the Unexpected
Spills:
-
Small Spill (in fume hood): If a small amount of solid is spilled inside the fume hood, carefully wipe it up with solvent-dampened wipes. Place the wipes in the solid hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus.[7][8]
Exposures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS for 8-hydroxyquinoline to the medical personnel.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Disposal Plan: Environmental Stewardship
Due to its high aquatic toxicity, all waste containing this compound must be treated as hazardous.[2][4]
-
Solid Waste: All contaminated consumables (gloves, wipes, weighing paper) must be collected in a sealed, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a sealed, clearly labeled hazardous liquid waste container.
-
Do not pour any amount of this chemical or its solutions down the drain.[2] All waste must be disposed of through your institution's certified hazardous waste management program.[7]
By integrating this expert-level understanding of the hazards with a meticulous and disciplined approach to engineering controls, PPE, and operational procedures, you build a system of self-validating safety. This ensures not only your personal well-being but also the integrity and trustworthiness of your invaluable research.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. astechireland.ie [astechireland.ie]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
